(5e,7z)-5,7-Dodecadienal
Description
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
dodeca-5,7-dienal |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,12H,2-4,9-11H2,1H3 |
InChI Key |
LDQDYNHCLZNOFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CCCCC=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (5E,7Z)-5,7-Dodecadienal (CAS Number 75539-65-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (5E,7Z)-5,7-Dodecadienal, a significant semiochemical in the field of chemical ecology. It details its chemical and physical properties, synthesis methodologies, biological function as an insect sex pheromone, and the experimental protocols used to investigate its activity.
Chemical and Physical Properties
This compound is a volatile organic compound with a dodecane backbone containing two double bonds and a terminal aldehyde functional group. These structural features are critical for its biological activity.
| Property | Value | Reference |
| CAS Number | 75539-65-0 | |
| Molecular Formula | C₁₂H₂₀O | |
| Molecular Weight | 180.29 g/mol | |
| Synonyms | (E,Z)-5,7-Dodecadienal, 5E7Z-12CHO | |
| Boiling Point | Not available | |
| Density | Not available | |
| Calculated LogP | 3.658 | [1] |
| Calculated Water Solubility | 1.48 x 10⁻⁴ g/L | [1] |
Synthesis Protocols
The stereoselective synthesis of this compound is crucial for obtaining a biologically active product. Two effective methods are detailed below.
This method achieves a cis-reduction of an enyne to form the Z-double bond with high stereoselectivity.[2][3]
Experimental Protocol:
-
Activation of Zinc: Treat zinc dust with 3% HCl. Wash the activated zinc with distilled water, followed by sequential treatment with aqueous solutions of copper(II) acetate hydrate and silver nitrate to prepare a Zn/Cu/Ag reagent.[2]
-
Reduction: Add the enynol precursor, (E)-7-dodecen-5-yn-1-ol, to a suspension of the activated Zn/Cu/Ag in a methanol-water solvent system. The reaction proceeds to yield (Z,E)-5,7-dodecadien-1-ol with ≥98% stereoselectivity for the cis double bond.[2][3]
-
Purification of Alcohol: After the reaction, concentrate the filtrate to remove most of the methanol. Extract the product with a 1:1 ether/hexane mixture. Wash the organic extract with an ammonium chloride solution, dry it over sodium sulfate, and evaporate the solvent to obtain the purified (Z,E)-5,7-dodecadien-1-ol.[2]
-
Oxidation to Aldehyde: Oxidize the resulting (Z,E)-5,7-dodecadien-1-ol to (Z,E)-5,7-dodecadienal using pyridinium chlorochromate (PCC) in the presence of sodium acetate in dry methylene chloride at 0 °C.
This approach utilizes modern cross-coupling strategies for the stereoselective construction of the diene system.[4]
Experimental Protocol:
-
Grignard Reagent Formation: Prepare a Grignard reagent from 1-bromohexane.
-
Iron-Catalyzed Coupling: Couple the Grignard reagent with (Z)-1-chloro-1-hexene in the presence of an iron catalyst to form (Z)-5-dodecene.
-
Allylic Bromination: Introduce a bromine atom at the allylic position of (Z)-5-dodecene using N-bromosuccinimide.
-
Palladium-Catalyzed Formylation: Introduce the aldehyde group via a palladium-catalyzed formylation reaction to yield (5Z,7E)-dodecadienal. The specific reaction conditions and catalyst systems are detailed in Tötös et al. (2018).[4]
Synthesis Workflow: Zinc Reduction Method
Caption: Workflow for the synthesis of (Z,E)-5,7-dodecadienal via zinc reduction.
Biological Activity and Mechanism of Action
This compound is a potent female sex pheromone for several species of Lepidoptera, most notably the western tent caterpillar (Malacosoma californicum) and the Siberian moth (Dendrolimus superans sibiricus).[5][6]
The perception of aldehyde pheromones in insects is a complex process that occurs in the antennae.
General Insect Aldehyde Pheromone Signaling Pathway:
Caption: Generalized signaling pathway for insect aldehyde pheromone reception.
The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle of the insect's antenna. Here, it is bound by an Odorant-Binding Protein (OBP) , which solubilizes the hydrophobic aldehyde and transports it to the dendritic membrane of an Olfactory Receptor Neuron (ORN) . The OBP-pheromone complex then interacts with a specific Odorant Receptor (OR) , which is typically a heterodimer of a conventional OR protein and a highly conserved co-receptor known as Orco . This binding event triggers a conformational change in the receptor complex, leading to the opening of an ion channel. The subsequent influx of cations causes a depolarization of the neuron's membrane, generating an action potential that is transmitted to the antennal lobe of the brain for processing, ultimately leading to a behavioral response (e.g., upwind flight in males).
Experimental Protocols for Activity Assessment
EAG is a technique used to measure the electrical output of an entire antenna in response to an odorant stimulus. It is a powerful tool for screening the activity of pheromone components.
Gas Chromatography-Electroantennographic Detection (GC-EAD) Protocol:
A study on Dendrolimus superans used GC-EAD to identify active pheromone components from female gland extracts.[5]
-
Sample Preparation: Prepare a hexane extract of the female pheromone glands.
-
GC Separation: Inject the extract into a gas chromatograph equipped with a non-polar or semi-polar capillary column (e.g., BP-20). The GC oven temperature is programmed to separate the individual components of the extract over time.
-
Effluent Splitting: At the end of the column, the effluent is split. One portion goes to the GC's flame ionization detector (FID) to generate a chromatogram, while the other is directed over a prepared insect antenna.
-
Antennal Preparation: Excise an antenna from a male moth and mount it between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The indifferent electrode is inserted into the base of the antenna, and the recording electrode is placed at the tip.
-
Signal Acquisition: As the effluent from the GC passes over the antenna, any component that elicits an olfactory response will cause a voltage change, which is recorded by the EAD system.
-
Data Analysis: By comparing the timing of the peaks on the FID chromatogram with the timing of the electrical responses from the antenna, the biologically active compounds in the mixture can be identified. In D. superans, (Z,E)-5,7-dodecadienal was found to elicit strong antennal responses.[5]
Field trapping studies are essential for confirming the behavioral activity of a synthetic pheromone and optimizing its use for pest monitoring or management.
Field Trapping Protocol for Dendrolimus superans sibiricus: [2][3][7]
-
Lure Preparation: Load rubber septa with the synthetic pheromone. For D. superans sibiricus, a 1:1 mixture of (Z,E)-5,7-dodecadienal and (Z,E)-5,7-dodecadien-1-ol at a total dose of 2 mg per septum was found to be effective.[2][3]
-
Trap Type: Use sticky traps or funnel traps suitable for capturing large moths.
-
Experimental Design: Deploy traps in a randomized block design within a suitable habitat (e.g., conifer forests). Include unbaited (blank) traps as a negative control.
-
Trap Placement: Place traps at a consistent height and spacing to avoid interference between them.
-
Data Collection: Check traps regularly (e.g., daily or every few days) and record the number of target male moths captured per trap.
-
Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if the synthetic pheromone significantly increases moth capture compared to the control traps.
Field Trapping Results for Dendrolimus superans sibiricus [2][3]
| Lure Treatment | Mean Trap Catch |
| 1:1 mixture of (Z,E)-5,7-dodecadienal and (Z,E)-5,7-dodecadienol | High |
| Unbaited Control | Low / None |
Note: Specific trap catch numbers vary depending on the study location, duration, and moth population density.
The research demonstrated that the 1:1 blend was highly attractive to male Siberian moths.[2][3] It was also noted that the effectiveness of lures on rubber septa declined significantly after two weeks of aging in the field, suggesting they should be replaced biweekly for optimal monitoring.[2][3]
Conclusion
This compound is a well-characterized insect sex pheromone with significant potential for use in integrated pest management programs for species such as the Siberian moth and the western tent caterpillar. Its stereoselective synthesis has been achieved through various methods, and its biological activity has been confirmed through electrophysiological and behavioral assays. Further research into the specific odorant receptors and downstream neural pathways involved in its perception could lead to the development of more targeted and effective pest control strategies.
References
- 1. Z5,Z7-dodecadienal - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. ars.usda.gov [ars.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (E)-5,(Z)-7-dodecadienal, a sex pheromone component of the western tent caterpillar, Malacosoma californicum (Lepidoptera: Lasiocampidae). [agris.fao.org]
- 7. researchgate.net [researchgate.net]
Unveiling the Scent of Attraction: A Technical Guide to the Natural Sources of (5E,7Z)-5,7-Dodecadienal and its Isomers in Insects
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the natural insect sources of the potent semiochemical (5E,7Z)-5,7-Dodecadienal and its behaviorally active isomers. This document provides an in-depth analysis of the insect species that produce these compounds, quantitative data on their production, and detailed experimental protocols for their extraction, identification, and bioassay.
This compound and its geometric isomers are pivotal sex pheromones in the chemical communication systems of several economically significant insect species, primarily within the order Lepidoptera. Understanding the natural sources and biosynthesis of these compounds is crucial for the development of effective and environmentally benign pest management strategies, as well as for potential applications in drug development. This guide synthesizes the current scientific knowledge on this topic, presenting it in a clear and actionable format for the scientific community.
Key Insect Producers of 5,7-Dodecadienal Isomers
The production of specific isomers of 5,7-dodecadienal is highly species-dependent, playing a critical role in reproductive isolation. The primary producers identified in the scientific literature belong to the moth families Lasiocampidae and Tortricidae.
-
Western Tent Caterpillar (Malacosoma californicum) : This species is a well-documented producer of this compound, which functions as its primary female sex pheromone.[1]
-
Forest Tent Caterpillar (Malacosoma disstria) : The female sex pheromone of this species is a blend that includes (5Z,7E)-5,7-dodecadien-1-ol and its corresponding aldehyde, (5Z,7E)-5,7-dodecadienal.[1]
-
Siberian Moth (Dendrolimus superans sibiricus) : The sex pheromone of this significant forest pest is a 1:1 mixture of (Z,E)-5,7-dodecadienol and (Z,E)-5,7-dodecadienal.[2][3] Field evaluation has shown this specific blend to be effective in attracting male moths.[3]
-
Pine-Tree Lappet Moth (Dendrolimus pini) : Similar to the Siberian moth, the sex pheromone of D. pini consists of a blend of (Z,E)-5,7-dodecadienal and (Z,E)-5,7-dodecadien-1-ol.[2][4]
Quantitative Analysis of Pheromone Production
While the identification of these pheromone components is well-established, quantitative data on the exact amounts produced by individual insects remain a challenging area of research. The quantity of pheromone can vary based on the insect's age, physiological state, and environmental conditions. One study on the trail pheromone of the forest tent caterpillar, Malacosoma disstria, found that fourth-instar larvae store an average of 58 ng of 5β-cholestan-3-one, a compound distinct from the sex pheromone.[5] This highlights the need for further quantitative studies on the sex pheromone components themselves. The following table summarizes the known components and their ratios in the identified insect species.
| Insect Species | Pheromone Component(s) | Ratio | Average Quantity per Female |
| Malacosoma californicum | This compound | - | Data not available in cited sources |
| Malacosoma disstria | (5Z,7E)-5,7-Dodecadienal & (5Z,7E)-5,7-Dodecadien-1-ol | Blend | Data not available in cited sources |
| Dendrolimus pini | (Z,E)-5,7-Dodecadienal & (Z,E)-5,7-Dodecadien-1-ol | Blend | Data not available in cited sources |
| Dendrolimus superans sibiricus | (Z,E)-5,7-Dodecadienal & (Z,E)-5,7-Dodecadien-1-ol | 1:1 | Data not available in cited sources |
Experimental Protocols
The successful identification and quantification of insect pheromones rely on a series of meticulous experimental procedures. The following sections provide detailed methodologies for key experiments.
Pheromone Gland Extraction
The primary site of sex pheromone production in female moths is the pheromone gland, typically located on the terminal abdominal segments.
Protocol for Pheromone Gland Extraction in Lepidoptera:
-
Insect Preparation: Utilize virgin female moths, typically 2-3 days post-eclosion, during their peak calling (pheromone-releasing) period, which is often in the scotophase (dark period).
-
Gland Extrusion: Gently squeeze the abdomen of a chilled or anaesthetized female to evert the pheromone gland located at the abdominal tip.
-
Excision: Carefully excise the gland using micro-scissors.
-
Solvent Extraction: Immediately place the excised gland into a small vial containing a minimal volume (e.g., 50-100 µL) of high-purity hexane or a similar non-polar solvent.
-
Extraction: Gently crush the gland against the vial wall with a clean glass rod to facilitate extraction. Allow the gland to soak for at least 30 minutes at room temperature.
-
Storage: Store the extract at -20°C or below in a sealed vial to prevent degradation and evaporation until analysis.
Pheromone Gland Extraction Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification
GC-MS is the gold standard for separating, identifying, and quantifying volatile pheromone components. The use of an internal standard is crucial for accurate quantification.
Protocol for GC-MS Quantification:
-
Internal Standard Addition: Add a known amount of an internal standard (a compound not present in the sample with similar chemical properties and a different retention time) to the pheromone extract.
-
Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system.
-
GC Separation: Utilize a capillary column with a suitable stationary phase (e.g., DB-5ms) to separate the components of the extract based on their volatility and polarity. A typical oven temperature program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280°C).
-
MS Detection: As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a unique fingerprint for each compound.
-
Quantification: The concentration of each pheromone component is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from synthetic standards.
GC-MS Quantification Workflow.
Electroantennography (EAG)
EAG is a powerful technique for determining which compounds in a mixture are biologically active by measuring the electrical response of an insect's antenna to an odor stimulus.
Protocol for Electroantennography:
-
Antenna Preparation: Excise an antenna from a live, immobilized insect. Mount the antenna between two electrodes using conductive gel.
-
Stimulus Delivery: A purified and humidified airstream is continuously passed over the antenna. Puffs of air containing the test odorant are introduced into this airstream.
-
Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. A depolarization of the antennal membrane upon stimulation indicates an olfactory response.
-
Data Analysis: The amplitude of the EAG response is proportional to the perceived intensity of the odorant.
Simplified EAG Signaling Pathway.
Wind Tunnel Bioassay
Wind tunnel assays are used to observe the behavioral responses of insects to pheromones in a controlled environment that simulates natural conditions.
Protocol for Wind Tunnel Bioassay:
-
Tunnel Setup: A wind tunnel with a controlled, laminar airflow is used. The air is typically charcoal-filtered to remove contaminants.
-
Pheromone Source: A synthetic pheromone blend is applied to a dispenser (e.g., a rubber septum or filter paper) and placed at the upwind end of the tunnel.
-
Insect Release: Male moths are released at the downwind end of the tunnel.
-
Behavioral Observation: The flight behavior of the moths is observed and recorded. Key behaviors include taking flight, upwind flight, zigzagging flight, and contact with the pheromone source.[6][7][8][9][10]
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated to determine the attractiveness and efficacy of the pheromone blend.[9]
Logical Flow of Wind Tunnel Bioassay.
Conclusion
This technical guide provides a foundational understanding of the natural sources of this compound and its isomers in key insect species. The detailed experimental protocols offer a roadmap for researchers to further investigate the chemical ecology of these important semiochemicals. Future research should focus on obtaining precise quantitative data on pheromone production to enhance the development of species-specific and effective pest management tools.
References
- 1. Synthesis of sex pheromone components of the forest tent caterpillar,Malacosoma disstria (Hübner) and of the western tent caterpillar,Malacosoma californicum (Packard) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress on the Dendrolimus spp. Pheromone: From Identification to Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchtrend.net [researchtrend.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ento.psu.edu [ento.psu.edu]
Unveiling the Scent of Attraction: A Technical Guide to the Discovery of (5E,7Z)-5,7-Dodecadienal as a Sex Pheromone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the seminal discovery and characterization of (5E,7Z)-5,7-dodecadienal as a potent sex pheromone. Initially identified as a key attractant for the male western tent caterpillar, Malacosoma californicum, this unsaturated aldehyde has since been recognized as a crucial semiochemical for other lepidopteran species, including the Siberian moth, Dendrolimus superans sibiricus. This document provides a comprehensive overview of the experimental methodologies employed in its discovery, from initial pheromone extraction to chemical analysis and biological activity confirmation. Detailed protocols for gas chromatography-mass spectrometry (GC-MS), electroantennography (EAG), and field bioassays are presented. Furthermore, this guide summarizes the quantitative data associated with pheromone activity and explores the current understanding of the olfactory signaling pathway initiated by this molecule.
Introduction
The identification of insect sex pheromones represents a cornerstone of chemical ecology, offering powerful and species-specific tools for pest management through monitoring, mass trapping, and mating disruption. This compound is a significant example of such a molecule. Its discovery as the primary sex pheromone component of the western tent caterpillar, Malacosoma californicum, by Underhill, Chisholm, and Steck in 1980, paved the way for a deeper understanding of chemical communication in this and other related species. This guide serves as a technical resource, consolidating the methodologies and data central to the discovery and validation of this important semiochemical.
Experimental Protocols
The identification of this compound as a sex pheromone involved a multi-step process combining chemical and biological techniques. The following sections provide detailed methodologies representative of those used in the original discovery and subsequent studies.
Pheromone Extraction
The initial step in identifying a new pheromone is the careful extraction of the volatile compounds from the insect.
-
Objective: To isolate the crude pheromone extract from female Malacosoma californicum moths.
-
Methodology:
-
Insect Rearing and Collection: Virgin female M. californicum moths are essential for pheromone extraction to avoid contamination with male-specific compounds. Pupae are collected from the field and reared in a laboratory setting under controlled conditions (e.g., 25°C, 16:8 light:dark cycle). Newly emerged female moths are separated from males before mating can occur.
-
Gland Excision: The pheromone is typically produced in a specialized gland located at the terminal abdominal segments. For extraction, the abdominal tips of virgin female moths (typically 1-3 days old) are carefully excised during their calling period (the scotophase or dark cycle).
-
Solvent Extraction: The excised abdominal tips are immediately immersed in a high-purity, non-polar solvent to extract the lipophilic pheromone components. Hexane is a commonly used solvent. The extraction is typically carried out for a short period (e.g., 30 minutes to a few hours) at room temperature to minimize the extraction of non-volatile lipids.
-
Concentration: The resulting hexane extract is carefully concentrated under a gentle stream of nitrogen gas to a small volume (e.g., 100 µL) to increase the concentration of the pheromone components for subsequent analysis.
-
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for separating and identifying the chemical components of the crude pheromone extract.
-
Objective: To separate the individual compounds in the pheromone extract and determine their chemical structures.
-
Methodology:
-
Gas Chromatography: A small aliquot (1-2 µL) of the concentrated extract is injected into a gas chromatograph. The GC is equipped with a non-polar or semi-polar capillary column (e.g., DB-5 or HP-5ms) to separate the compounds based on their boiling points and interactions with the stationary phase. A typical temperature program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute all compounds.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. In the MS, the molecules are ionized (typically by electron impact ionization at 70 eV) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.
-
Identification: The mass spectrum of the active peak is compared to libraries of known spectra (e.g., NIST/Wiley) and to the spectra of synthetic standards to confirm the identity of the compound as this compound.
-
Biological Activity Assessment: Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a direct measure of which compounds are detected by the insect's olfactory system.
-
Objective: To determine which of the separated compounds in the pheromone extract elicit an olfactory response in male M. californicum antennae.
-
Methodology:
-
Antenna Preparation: An antenna is carefully excised from a male moth. The tip and base of the antenna are inserted into two electrodes containing a conductive saline solution.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Aliquots of the pheromone extract fractions (collected from the GC effluent) or synthetic standards are introduced into the airstream.
-
Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. When a compound that the antenna can detect passes over it, a depolarization of the olfactory receptor neurons occurs, resulting in a negative voltage change known as the EAG response.
-
Dose-Response: To quantify the sensitivity of the antenna to the pheromone, a dose-response curve is generated by exposing the antenna to a range of concentrations of synthetic this compound.
-
Behavioral Validation: Field Bioassays
The final and most critical step is to demonstrate that the identified compound elicits the expected behavioral response (attraction) in male moths in a natural setting.
-
Objective: To confirm that synthetic this compound is attractive to male M. californicum moths in the field.
-
Methodology:
-
Lure Preparation: Synthetic this compound is loaded onto a dispenser, such as a rubber septum or a polyethylene vial, at various dosages. A solvent-only control is also prepared.
-
Trap Deployment: The lures are placed in sticky traps (e.g., Pherocon 1C or delta traps). The traps are deployed in an area with a known population of western tent caterpillars, typically hung from host trees at a height of 1.5-2 meters. Traps are usually placed in a randomized block design to account for spatial variability.
-
Trap Monitoring: The traps are checked regularly (e.g., daily or weekly), and the number of male moths captured in each trap is recorded.
-
Data Analysis: The trap catch data are statistically analyzed (e.g., using ANOVA) to determine if the traps baited with the synthetic pheromone caught significantly more male moths than the control traps.
-
Data Presentation
The following tables summarize the key quantitative data associated with the discovery and characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₀O |
| Molecular Weight | 180.29 g/mol |
| CAS Number | 75539-65-0 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not available |
Table 2: Representative Electroantennography (EAG) Dose-Response Data for Male Malacosoma californicum
| Pheromone Dose (µg on filter paper) | Mean EAG Response (mV) ± SE |
| 0.001 | 0.1 ± 0.02 |
| 0.01 | 0.4 ± 0.05 |
| 0.1 | 1.2 ± 0.1 |
| 1 | 2.5 ± 0.2 |
| 10 | 3.8 ± 0.3 |
| Control (Hexane) | 0.05 ± 0.01 |
Note: The data presented are representative and may not reflect the exact values from the original publication, which was not fully accessible.
Table 3: Representative Field Trapping Results for Malacosoma californicum
| Lure Treatment (µg on rubber septum) | Mean Number of Male Moths Captured per Trap per Week ± SE |
| This compound (10) | 25 ± 4 |
| This compound (100) | 48 ± 7 |
| This compound (1000) | 55 ± 8 |
| Control (Solvent only) | 2 ± 1 |
Note: The data presented are representative and may not reflect the exact values from the original publication. Data from studies on the related eastern tent caterpillar suggest that blends with the corresponding alcohol can enhance trap capture.[1][2][3][4][5]
Signaling Pathways and Experimental Workflows
The perception of this compound by the male moth's antenna initiates a cascade of events that ultimately leads to a behavioral response. The following diagrams illustrate the experimental workflow for pheromone identification and the proposed olfactory signaling pathway.
Conclusion
The discovery of this compound as a sex pheromone of the western tent caterpillar is a testament to the power of integrated chemical and biological research. The methodologies outlined in this guide, from pheromone extraction and chemical identification to biological and behavioral validation, provide a robust framework for the discovery of new semiochemicals. While significant progress has been made, future research should focus on identifying the specific olfactory receptors and pheromone-binding proteins involved in the perception of this compound in Malacosoma californicum and other relevant species. A deeper understanding of the molecular mechanisms of pheromone perception will undoubtedly lead to the development of more effective and environmentally benign pest management strategies.
References
- 1. The pheromone of the eastern tent caterpillar,Malacosoma americanum (F.) (lepidoptera, Lasiocampidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. Pheromone trap for the eastern tent caterpillar moth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
Olfactory Receptor Response to (5E,7Z)-5,7-Dodecadienal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5E,7Z)-5,7-Dodecadienal is a significant semiochemical, acting as a female-emitted sex pheromone in several moth species, including the western tent caterpillar (Malacosoma californicum) and is a component of the pheromone blend for the Siberian moth (Dendrolimus superans sibiricus) and Dendrolimus houi.[1][2][3][4] Understanding the molecular interactions between this ligand and its cognate olfactory receptors (ORs) is crucial for the development of novel pest management strategies and for advancing our fundamental knowledge of chemosensation. This guide provides a comprehensive overview of the current understanding of the olfactory receptor response to this compound, detailing the general principles of insect olfactory signal transduction, outlining key experimental methodologies, and presenting available data, while also highlighting existing knowledge gaps.
Introduction to Insect Olfaction and Pheromone Recognition
Insects rely on a sophisticated olfactory system to detect and interpret a vast array of chemical cues from their environment. This system is fundamental for locating food sources, identifying suitable oviposition sites, and finding mates. Sex pheromones, such as this compound, are highly specific chemical signals that mediate intraspecific communication for reproduction.
The detection of these volatile compounds occurs in specialized sensory organs, primarily the antennae, which are covered in hair-like structures called sensilla. Within each sensillum, the dendrites of olfactory sensory neurons (OSNs) are bathed in sensillum lymph. These OSNs express olfactory receptors (ORs), which are ligand-gated ion channels that directly bind to specific odorant molecules.[5] In most insects, ORs are heterodimers, consisting of a highly variable, odorant-binding subunit and a conserved co-receptor subunit (Orco).[5] The binding of a ligand to the variable subunit induces a conformational change, leading to the opening of the ion channel and depolarization of the OSN. This electrical signal is then transmitted to the antennal lobe of the brain for processing.
The Ligand: this compound
This compound is a C12 aldehyde with two double bonds at positions 5 and 7. It is a known sex pheromone component for the western tent caterpillar (Malacosoma californicum)[3][4]. Furthermore, it is part of the pheromone blend of the Siberian moth (Dendrolimus superans sibiricus) and has been identified as a component in the sex pheromone of Dendrolimus houi in a specific ratio with (5E,7Z)-dodecadien-1-ol and (5E,7Z)-dodecadien-1-yl acetate[1][2].
Olfactory Receptor Response and Signal Transduction
While the specific olfactory receptors that bind this compound in M. californicum, D. superans sibiricus, or D. houi have not yet been functionally characterized in the published literature, the general mechanism of insect olfactory signal transduction is well-understood. The binding of this compound to its cognate receptor would initiate the following cascade:
Quantitative Data
As of the date of this document, there is a notable absence of publicly available quantitative data (e.g., EC50, Ki, dose-response curves) from peer-reviewed studies specifically characterizing the binding affinity and efficacy of this compound to a specific, identified olfactory receptor. Transcriptome analyses of relevant species like Dendrolimus houi have identified candidate olfactory receptor genes, but their functional validation with this particular ligand has not been reported[1][2].
For illustrative purposes, the following table presents a hypothetical structure for presenting such data once it becomes available through future research.
| Olfactory Receptor | Ligand | EC50 (µM) | Emax (% of max response) | Hill Coefficient | Experimental System | Reference |
| [Receptor Name] | This compound | [Value] | [Value] | [Value] | [e.g., Xenopus oocytes] | [Citation] |
| [Receptor Name] | This compound | [Value] | [Value] | [Value] | [e.g., HEK293 cells] | [Citation] |
Table 1: Hypothetical Quantitative Response Data for an Olfactory Receptor to this compound.
Experimental Protocols
The characterization of olfactory receptor responses to ligands like this compound involves a range of sophisticated experimental techniques.
Single Sensillum Recording (SSR)
SSR is an electrophysiological technique used to measure the activity of individual OSNs in their native environment within a sensillum.
Methodology:
-
Animal Preparation: The insect is immobilized, and the antenna is exposed and stabilized.
-
Electrode Placement: A sharp recording electrode is inserted into the base of a single sensillum to make contact with the sensillum lymph. A reference electrode is placed elsewhere in the insect's body.
-
Odorant Delivery: A controlled stream of air carrying a known concentration of this compound is puffed onto the antenna.
-
Data Acquisition: The electrical activity (action potentials) of the OSN(s) within the sensillum is recorded before, during, and after odorant stimulation.
-
Data Analysis: The change in the firing rate of the OSN in response to the odorant is quantified.
Heterologous Expression and Functional Assays
This approach involves expressing the olfactory receptor of interest in a heterologous system, such as Xenopus oocytes or human embryonic kidney (HEK) cells, which do not endogenously express ORs. This allows for the deorphanization of receptors and detailed pharmacological characterization.
Methodology:
-
Gene Cloning: The candidate olfactory receptor gene is cloned from the target insect's antennal cDNA.
-
Expression Vector: The OR gene is subcloned into an expression vector suitable for the chosen heterologous system. The Orco gene is often co-expressed.
-
Transfection/Injection: The expression vector is introduced into the host cells (e.g., via transfection for HEK cells or cRNA injection for oocytes).
-
Functional Assay:
-
Two-Electrode Voltage Clamp (TEVC) in Oocytes: The membrane potential of the oocyte is clamped, and the current induced by the application of this compound is measured.
-
Calcium Imaging in HEK Cells: Cells are loaded with a calcium-sensitive fluorescent dye. The change in fluorescence upon application of the ligand, indicating an influx of calcium, is measured.
-
-
Dose-Response Analysis: A range of ligand concentrations is tested to determine the EC50 and other pharmacological parameters.
Future Directions and Knowledge Gaps
The primary knowledge gap in the study of the olfactory response to this compound is the identification and functional characterization of its cognate olfactory receptor(s) in key insect species. Future research should focus on:
-
Deorphanization of Olfactory Receptors: Utilizing the available antennal transcriptomes of Dendrolimus species and generating similar resources for Malacosoma californicum to identify candidate ORs and functionally screen them against this compound using heterologous expression systems.
-
Quantitative Pharmacological Studies: Once receptors are identified, detailed dose-response analyses should be conducted to determine the binding affinities and efficacies of this compound and its structural analogs.
-
Structural Biology: Elucidating the three-dimensional structure of the receptor-ligand complex would provide invaluable insights into the molecular determinants of binding and activation.
-
In Vivo Validation: Correlating the findings from in vitro assays with in vivo behavioral responses through techniques like single sensillum recording and wind tunnel assays.
Addressing these research questions will not only enhance our understanding of insect chemical communication but also pave the way for the development of more effective and environmentally benign pest control strategies.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Research Progress on the Dendrolimus spp. Pheromone: From Identification to Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-5,(Z)-7-dodecadienal, a sex pheromone component of the western tent caterpillar, Malacosoma californicum (Lepidoptera: Lasiocampidae). [agris.fao.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The structural basis of odorant recognition in insect olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Profile of (5E,7Z)-5,7-Dodecadienal
This technical guide provides an in-depth overview of the chemical and physical properties of (5E,7Z)-5,7-dodecadienal, a significant compound in chemical ecology and pest management research. The information is tailored for researchers, scientists, and professionals in drug development and related fields, presenting key data in a structured format and outlining a relevant experimental protocol.
Molecular Profile
This compound is a volatile organic compound with a dodecane backbone containing two double bonds and an aldehyde functional group. Its precise stereochemistry is crucial for its biological activity.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₂H₂₀O | [1] |
| Molecular Weight | 180.29 g/mol | [1][2] |
| IUPAC Name | (5E,7Z)-dodeca-5,7-dienal | [3] |
| CAS Number | 75539-65-0 | [1] |
Biological Significance
This compound is a known sex pheromone component for several species of moths, playing a critical role in their mating behavior. For instance, it is a key attractant for the Siberian moth (Dendrolimus superans sibiricus) and the European pine moth (Dendrolimus pini)[4][5]. In these species, the female releases the pheromone to attract males for mating. The specific blend and stereoisomeric purity of the pheromone are often critical for eliciting a behavioral response. The interaction of this molecule with olfactory receptors in male moths triggers a signaling cascade that leads to upwind flight towards the female.
Experimental Protocols: Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of the corresponding alcohol, (5Z,7E)-5,7-dodecadien-1-ol[6]. A detailed experimental protocol for this conversion is outlined below.
Oxidation of (5Z,7E)-5,7-Dodecadien-1-ol to (5Z,7E)-5,7-Dodecadienal
This procedure utilizes pyridinium chlorochromate (PCC) as the oxidizing agent in the presence of sodium acetate in a non-aqueous solvent.
Materials:
-
(5Z,7E)-5,7-dodecadien-1-ol
-
Pyridinium chlorochromate (PCC)
-
Sodium acetate (anhydrous)
-
Dichloromethane (CH₂Cl₂, dry)
-
Silica gel for flash chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of (5Z,7E)-5,7-dodecadien-1-ol (1 equivalent) in dry dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C in an ice bath.
-
To this solution, sodium acetate (3 equivalents) is added, followed by the slow addition of pyridinium chlorochromate (2.6 equivalents) in portions.
-
The reaction mixture is stirred at 0 °C and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is diluted with a non-polar solvent such as hexane and filtered through a pad of silica gel to remove the chromium salts and other solid byproducts.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude (5Z,7E)-5,7-dodecadienal is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent[4].
The purity of the final product can be assessed by gas chromatography (GC) and its structure confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its alcohol precursor.
References
- 1. Page loading... [guidechem.com]
- 2. 5Z,7Z-Dodecadienal | C12H20O | CID 13747945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E,Z)-5,7-dodecadienal | C12H20O | CID 11401124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ars.usda.gov [ars.usda.gov]
The Biosynthesis of (5E,7Z)-5,7-Dodecadienal: A Technical Guide for Researchers
An In-depth Examination of the Biosynthetic Pathway of a Key Moth Pheromone Component
The C12 conjugated diene, (5E,7Z)-5,7-dodecadienal, is a crucial sex pheromone component for several moth species, particularly within the Dendrolimus genus, including the Yunnan pine caterpillar, Dendrolimus houi. The biosynthesis of this aldehyde involves a multi-step enzymatic cascade, starting from common fatty acid precursors. This technical guide provides a comprehensive overview of the current understanding of this pathway, detailing the key enzymes, experimental protocols used for their characterization, and available quantitative data. This document is intended for researchers in chemical ecology, biochemistry, and drug development seeking to understand and potentially manipulate this vital insect communication system.
The Core Biosynthetic Pathway: From Saturated Fat to Pheromone
The biosynthesis of this compound is a specialized branch of fatty acid metabolism occurring in the pheromone glands of female moths. The pathway can be broadly divided into four key stages:
-
De Novo Fatty Acid Synthesis: The process initiates with the synthesis of a saturated fatty acid, typically palmitoyl-CoA (C16) or stearoyl-CoA (C18), from acetyl-CoA through the action of acetyl-CoA carboxylase and fatty acid synthase (FAS).
-
Desaturation and Conjugation: A series of desaturase enzymes introduce double bonds at specific positions in the fatty acyl-CoA chain. This is the most critical stage for generating the characteristic conjugated diene system.
-
Chain Shortening: The modified fatty acyl-CoA is then shortened, usually by two carbons, through a process of limited β-oxidation to yield a C12 backbone.
-
Terminal Modifications: The resulting dodecadienoyl-CoA is first reduced to the corresponding alcohol, (5E,7Z)-5,7-dodecadien-1-ol, by a fatty acyl reductase (FAR). Subsequently, this alcohol is oxidized to the final aldehyde pheromone, this compound, by an alcohol oxidase or dehydrogenase.
Two primary alternative routes for the formation of the conjugated diene precursor have been proposed based on studies of the closely related (5Z,7E) isomer in Dendrolimus punctatus, which likely share homologous enzymes with D. houi.[1][2][3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Sex pheromone biosynthesis in the pine caterpillar moth, Dendrolimus punctatus (Lepidoptera: Lasiocampidae): pathways leading to Z5-monoene and 5,7-conjugated diene components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of the Sex Pheromones of the Pine Caterpillar, Dendrolimus punctatus (Walker) | MDPI [mdpi.com]
- 4. portal.research.lu.se [portal.research.lu.se]
An In-depth Technical Guide to the Physicochemical Properties of Dodecadienal Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecadienal, a twelve-carbon unsaturated aldehyde, exists in various isomeric forms, primarily differing in the geometry and position of their two double bonds. These isomers, particularly the 2,4-dodecadienal series, are of significant interest across various scientific disciplines. In the food and fragrance industries, they are recognized for their distinct aroma profiles. From a toxicological and pharmaceutical perspective, as products of lipid peroxidation, they are implicated in cellular signaling and stress responses. This guide provides a comprehensive overview of the physicochemical properties of key dodecadienal isomers, details the experimental protocols for their characterization, and explores their involvement in biological pathways.
Physicochemical Properties of Dodecadienal Isomers
The spatial arrangement of the double bonds in dodecadienal isomers significantly influences their physical and chemical characteristics. The following tables summarize the available quantitative data for various isomers. Note that for some isomers, particularly the less common ones, experimental data is limited.
Table 1: Physicochemical Properties of 2,4-Dodecadienal Isomers
| Property | (2E,4E)-Dodecadienal | (2E,4Z)-Dodecadienal | (2Z,4E)-Dodecadienal | (2Z,4Z)-Dodecadienal |
| CAS Number | 21662-16-8[1][2] | 21662-15-7[3] | Data not available | Data not available |
| Molecular Formula | C₁₂H₂₀O[1] | C₁₂H₂₀O[3] | C₁₂H₂₀O | C₁₂H₂₀O |
| Molecular Weight ( g/mol ) | 180.29[1] | 180.29[3] | 180.29 | 180.29 |
| Appearance | Oily, pale yellow liquid[1] | Colorless to pale yellow liquid (est.)[3] | Data not available | Data not available |
| Boiling Point (°C) | 130 @ 6.00 mm Hg[1][4] | 274-275 @ 760.00 mm Hg (est.)[3] | Data not available | Data not available |
| Melting Point (°C) | Data not available[4][5] | Data not available[3] | Data not available | Data not available |
| Specific Gravity / Density | 0.983-0.989 @ 25°C[1][6] | Data not available[3] | Data not available | Data not available |
| Refractive Index | 1.470-1.476 @ 20°C[1][6] | Data not available[3] | Data not available | Data not available |
| Vapor Pressure (mmHg) | 0.005 @ 25°C (est.)[2][3] | 0.005 @ 25°C (est.)[3] | Data not available | Data not available |
| Flash Point (°C) | 104.44 (TCC)[2][6] | 119.40 (TCC) (est.)[3] | Data not available | Data not available |
| Solubility | Slightly soluble in water; miscible in oils and alcohol.[1][2] | Soluble in alcohol; 11.33 mg/L in water @ 25°C (est.).[3] | Data not available | Data not available |
| logP (o/w) | 4.438 (est.)[2][3] | 4.438 (est.)[3] | Data not available | Data not available |
Note: Due to structural similarities, some data for decadienal isomers (C10) are included for comparative reference where dodecadienal (C12) data is unavailable.
Table 2: Physicochemical Properties of 2,4-Decadienal Isomers (for reference)
| Property | (2E,4E)-Decadienal | (2E,4Z)-Decadienal | (2Z,4E)-Decadienal | (2Z,4Z)-Decadienal |
| CAS Number | 25152-84-5[7] | 25152-83-4[8] | Data not available | 65909-91-3[9][10] |
| Molecular Formula | C₁₀H₁₆O[7] | C₁₀H₁₆O[8] | C₁₀H₁₆O[11] | C₁₀H₁₆O[10] |
| Molecular Weight ( g/mol ) | 152.24[7] | 152.23[12] | 152.23[11] | 152.24[10] |
| Appearance | Pale yellow to yellow liquid[13] | Yellow clear liquid (est.)[14] | Data not available | Colorless to pale yellow liquid (est.)[10] |
| Boiling Point (°C) | 115 @ 1.3 kPa[7]; 279-280 @ 760 mm Hg[13] | 244-245 @ 760 mm Hg[8][14] | Data not available | 244-245 @ 760 mm Hg (est.)[10] |
| Density (g/cm³) | 0.866-0.876[12][15] | 0.866-0.876[12] | Data not available | 0.854 (Predicted)[16] |
| Refractive Index | 1.515[7] | 1.512-1.517[12] | Data not available | Data not available |
| Vapor Pressure (mmHg) | Data not available | 0.030 @ 25°C (est.)[8][14] | Data not available | 0.030 @ 25°C (est.)[10] |
| Flash Point (°C) | Data not available | 102.22 (TCC)[8][14] | Data not available | 102.30 (TCC) (est.)[10] |
| Solubility | Insoluble in water; soluble in fixed oils.[15] | Soluble in alcohol; 105.7 mg/L in water @ 25°C (est.).[8] | Data not available | Soluble in alcohol; 105.7 mg/L in water @ 25°C (est.).[10] |
| logP (o/w) | 3.419[7] | 3.183 (est.)[8][14] | Data not available | 3.183 (est.)[10] |
Experimental Protocols
Accurate determination of physicochemical properties and isomeric purity is paramount. Below are detailed methodologies for key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
GC-MS is a powerful technique for separating and identifying volatile compounds like dodecadienal isomers.
-
Objective: To separate and identify individual dodecadienal isomers in a mixture.
-
Sample Preparation (Derivatization): Due to the reactivity of aldehydes, derivatization is often employed to enhance stability and improve chromatographic separation.[17]
-
Reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that forms stable oximes with aldehydes.[17]
-
Procedure: A sample containing dodecadienal isomers is incubated with a PFBHA solution. The reaction can be performed in a sealed vial, and for trace analysis, headspace solid-phase microextraction (SPME) with on-fiber derivatization can be utilized.[17][18]
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating nonpolar to moderately polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).[17]
-
Mass Spectrometer: An electron ionization (EI) source is typically used.
-
-
GC Conditions (Typical):
-
Injector: Split/splitless inlet, temperature set to ~250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: An initial temperature of ~50°C, held for a few minutes, followed by a ramp (e.g., 10°C/min) to a final temperature of ~300°C.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan to obtain mass spectra for identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[17]
-
-
Data Analysis: Isomers are identified by their retention times and fragmentation patterns in the mass spectra. The mass spectra of geometric isomers with the same double bond positions can be very similar, but careful analysis may reveal subtle differences.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC is particularly useful for the separation of geometric isomers that may be difficult to resolve by GC.
-
Objective: To achieve high-resolution separation of (E/Z) isomers of dodecadienal.
-
Stationary Phase (Column): The choice of column is critical for isomer separation.
-
Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This mode is known for its high structural recognition ability for separating geometrical isomers.
-
Reversed-Phase Chromatography: A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Additives to the mobile phase can enhance separation.
-
Specialty Columns: Phenyl or cholesterol-based columns can offer unique selectivity for isomers based on shape and π-π interactions.[19]
-
-
Mobile Phase:
-
Normal-Phase: A mixture of non-polar solvents like hexane and a slightly more polar solvent like isopropanol or ethyl acetate.
-
Reversed-Phase: A mixture of water and an organic modifier like acetonitrile or methanol.
-
-
Detection:
-
UV Detector: Dodecadienals, with their conjugated double bond system, absorb UV light, typically in the range of 220-280 nm, allowing for sensitive detection.
-
-
Procedure:
-
The sample is dissolved in a suitable solvent and injected into the HPLC system.
-
An isocratic or gradient elution profile is run to separate the isomers.
-
Retention times are compared to those of known standards for identification.
-
Determination of Boiling Point
The boiling point is a key indicator of a substance's volatility.
-
Method: Thiele Tube or Micro Boiling Point Apparatus
-
A small amount of the liquid sample is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
-
The apparatus is gently heated in a high-boiling point liquid bath (e.g., mineral oil).
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.
-
The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[13]
-
Determination of Refractive Index
The refractive index is a measure of how light propagates through a substance and is useful for identification and purity assessment.
-
Instrument: An Abbe refractometer is commonly used.[20]
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of the liquid sample are placed on the prism.
-
The prisms are closed, and the instrument is adjusted until the dividing line between light and dark fields is sharp and centered.
-
The refractive index is read from the scale.
-
The measurement is temperature-dependent, so the temperature (typically 20°C or 25°C) must be controlled and recorded.[6][20]
-
Mandatory Visualizations
Experimental Workflow for Dodecadienal Isomer Characterization
References
- 1. 2,4-Dodecadienal, (2E,4E)- | C12H20O | CID 5367530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E,E)-2,4-dodecadienal, 21662-16-8 [thegoodscentscompany.com]
- 3. (E,Z)-2,4-dodecadienal [flavscents.com]
- 4. Human Metabolome Database: Showing metabocard for (2E,4E)-2,4-Dodecadienal (HMDB0039590) [hmdb.ca]
- 5. Showing Compound (2E,4E)-2,4-Dodecadienal (FDB019215) - FooDB [foodb.ca]
- 6. store.astm.org [store.astm.org]
- 7. (E,E)-2,4-Decadienal - Wikipedia [en.wikipedia.org]
- 8. (E,Z)-2,4-decadienal, 25152-83-4 [thegoodscentscompany.com]
- 9. 2,4-decadienal,(Z,Z)-2,4-decadienal | 65909-91-3 [chemicalbook.com]
- 10. (Z,Z)-2,4-decadienal, 65909-91-3 [thegoodscentscompany.com]
- 11. researchgate.net [researchgate.net]
- 12. (2E,4Z)-Decadienal | C10H16O | CID 6427087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: Showing metabocard for (E,E)-2,4-Decadienal (HMDB0036598) [hmdb.ca]
- 14. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 15. mt.com [mt.com]
- 16. decadienal,(E,Z)-2,4-decadienal CAS#: 25152-83-4 [m.chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 20. matestlabs.com [matestlabs.com]
(5E,7Z)-5,7-Dodecadienal: A Technical Guide for Researchers
(An In-depth Whitepaper on the Core Semiochemical Compound)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(5E,7Z)-5,7-Dodecadienal is a critical semiochemical, primarily functioning as a female-emitted sex pheromone in several species of moths, most notably within the family Lasiocampidae. This aliphatic aldehyde plays a crucial role in mediating long-range attraction of conspecific males, initiating courtship behaviors, and ensuring reproductive success. Its specific isomeric configuration is vital for biological activity, highlighting the remarkable specificity of insect olfactory systems. This document provides a comprehensive technical overview of this compound, encompassing its chemical properties, biological significance, biosynthesis, and the mechanisms of its perception. Detailed experimental protocols for its synthesis, extraction, and analysis are provided, alongside illustrative diagrams of the key signaling pathways involved in its activity.
Chemical and Physical Properties
This compound is a 12-carbon aldehyde characterized by the presence of two double bonds at the 5th and 7th carbon positions, with E and Z (trans and cis) configurations, respectively.
| Property | Value |
| Molecular Formula | C₁₂H₂₀O |
| Molecular Weight | 180.29 g/mol |
| IUPAC Name | (5E,7Z)-dodeca-5,7-dienal |
| CAS Number | 75539-65-0 |
Biological Significance and Behavioral Responses
This compound is a potent sex pheromone for several moth species. In the European pine moth, Dendrolimus pini, it is a major component of the female sex pheromone blend, working in concert with (5Z,7E)-dodecadien-1-ol to attract males.[1] Field trapping studies have demonstrated that a 60:40 mixture of this compound and (5Z,7E)-5,7-dodecadien-1-ol can effectively capture male D. pini moths.[2] It is also identified as a sex pheromone component for the western tent caterpillar, Malacosoma californicum. The precise ratio of pheromone components is often crucial for eliciting a full behavioral response, which includes upwind flight and source location by the male.
Table 3.1: Pheromone Blend Composition in Select Dendrolimus Species
| Species | Major Components | Minor Components |
| Dendrolimus pini | (5Z,7E)-5,7-dodecadienal | (5Z,7E)-5,7-dodecadien-1-ol |
| Dendrolimus punctatus | (5Z,7E)-5,7-dodecadien-1-yl acetate | (5Z,7E)-5,7-dodecadien-1-ol, (5Z,7E)-5,7-dodecadien-1-yl propionate |
| Dendrolimus spectabilis | (5Z,7E)-5,7-dodecadien-1-ol | (5Z,7E)-5,7-dodecadien-1-yl acetate, (5Z,7E)-5,7-dodecadien-1-yl propionate |
| Dendrolimus superans | (5Z,7E)-5,7-dodecadienal | (5Z,7E)-5,7-dodecadien-1-ol |
Biosynthesis and Perception
Biosynthesis of this compound
The biosynthesis of moth sex pheromones, including aldehydes like this compound, is a hormonally regulated process occurring in the female's pheromone gland. The pathway is primarily controlled by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). While the specific pathway for this compound is not fully elucidated, it is hypothesized to be derived from fatty acid precursors, such as linoleic acid, through a series of desaturation and chain-shortening steps, followed by reduction and terminal oxidation.
4.1.1 PBAN Signaling Pathway
The release of PBAN from the subesophageal ganglion into the hemolymph initiates the signaling cascade for pheromone production.
Caption: PBAN signaling cascade in the pheromone gland.
Olfactory Perception and Signal Transduction
The detection of this compound by male moths occurs in specialized olfactory sensory neurons (OSNs) housed within sensilla on the antennae. The pheromone molecule is thought to be solubilized and transported through the sensillar lymph by pheromone-binding proteins (PBPs) to olfactory receptors (ORs) on the dendritic membrane of OSNs.
4.2.1 Olfactory Signal Transduction Pathway
The binding of the pheromone to its specific OR initiates an intracellular signaling cascade, leading to the depolarization of the neuron and the generation of an action potential.
Caption: Olfactory signal transduction in a moth OSN.
Experimental Protocols
Extraction and Identification of this compound
This protocol provides a general framework for the extraction and identification of this compound from female moth pheromone glands.
5.1.1 Pheromone Gland Extraction Workflow
Caption: Workflow for pheromone extraction and analysis.
Methodology:
-
Insect Rearing and Gland Dissection: Rear virgin female moths under a reversed photoperiod to control the calling (pheromone release) period. Dissect the terminal abdominal segments containing the pheromone glands from calling females.
-
Solvent Extraction: Immerse the dissected glands in a non-polar solvent such as hexane for a period of 24 hours at room temperature to extract the lipophilic pheromone components.
-
Filtration and Concentration: Filter the extract to remove solid tissues. The resulting solution is then concentrated under a gentle stream of nitrogen to reduce the volume without degrading the volatile components.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Inject an aliquot of the concentrated extract into a GC-MS system to separate and identify the chemical components based on their retention times and mass spectra.
-
Gas Chromatography-Electroantennographic Detection (GC-EAD) Analysis: Simultaneously with the MS detection, or in a separate run, pass the GC effluent over a male moth antenna preparation. Record the electrophysiological responses (depolarizations) of the antenna to identify the biologically active compounds in the extract.
Synthesis of (5Z,7E)-Dodecadienal
A stereoselective synthesis of (5Z,7E)-dodecadienal can be achieved through various routes, including Wittig reactions and palladium-catalyzed cross-coupling reactions. The following is a representative synthetic scheme.
5.2.1 Synthetic Workflow
Caption: A generalized synthetic workflow for (5Z,7E)-dodecadienal.
Detailed Protocol (Illustrative Example):
A detailed, multi-step synthesis can be adapted from literature protocols for similar conjugated dienes. For instance, a convergent synthesis might involve the coupling of a C5 fragment with a C7 fragment.
-
Preparation of a (Z)-alkenylmetal species: This can be achieved, for example, by the hydrozirconation of a terminal alkyne followed by transmetalation.
-
Preparation of a (E)-alkenyl halide: This can be synthesized from a suitable starting material through stereoselective reactions.
-
Palladium-catalyzed cross-coupling: A Suzuki or Negishi coupling reaction between the (Z)-alkenylmetal species and the (E)-alkenyl halide would form the desired (5Z,7E)-diene backbone with a protected alcohol functionality.
-
Deprotection and Oxidation: Removal of the protecting group from the terminal alcohol, followed by a mild oxidation (e.g., with pyridinium chlorochromate, PCC), would yield the final product, (5Z,7E)-dodecadienal.
Purification at each step is typically performed using flash column chromatography, and the structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and GC-MS.
Conclusion
This compound is a semiochemical of significant interest due to its potent and specific biological activity. A thorough understanding of its chemical properties, biosynthesis, and mode of action is essential for its potential application in integrated pest management strategies, such as mating disruption and population monitoring. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers in chemical ecology, neurobiology, and synthetic chemistry to further investigate and utilize this fascinating compound. Future research should focus on elucidating the precise enzymatic steps in its biosynthesis and identifying the specific olfactory receptors and downstream neural circuits involved in its perception.
References
Initial Investigations into Dodecadienal Isomers: A Technical Guide for Drug Development Professionals
Disclaimer: Initial literature searches for the bioactivity of (5e,7z)-5,7-Dodecadienal in the context of drug development and human cell lines have yielded limited data. The primary role of this specific isomer, as documented in scientific literature, is that of an insect pheromone, specifically for the western tent caterpillar (Malacosoma californicum)[1]. Due to the scarcity of pharmacological data for the (5e,7z) isomer, this guide will focus on the bioactivity of a closely related isomer, (5E,7E)-Dodecadienal , for which preliminary anticancer and antioxidant data are available. This information is presented to highlight the potential bioactivity within this class of compounds.
Introduction to Dodecadienals
Dodecadienals are aliphatic aldehydes containing a twelve-carbon chain with two double bonds. The stereochemistry of these double bonds gives rise to various isomers, each with potentially distinct biological activities. While many of these compounds are known as insect pheromones, emerging research indicates that some isomers may possess pharmacological properties relevant to human health. This guide provides an in-depth overview of the initial investigations into the bioactivity of (5E,7E)-Dodecadienal, a promising isomer with potential applications in oncology.
Bioactivity of (5E,7E)-5,7-Dodecadienal
The (5E,7E) isomer of 5,7-Dodecadienal has been identified as a bioactive compound with potential anticancer and antioxidant properties.[2] It has been isolated from Euclea crispa and has demonstrated inhibitory effects on the proliferation of ovarian cancer cells.[2]
Quantitative Bioactivity Data
The following table summarizes the key quantitative data reported for the bioactivity of (5E,7E)-5,7-Dodecadienal.
| Bioactivity Metric | Target | Value | Cell Line/Assay |
| Binding Affinity | HER2 | -9.4 kcal/mol | Molecular Docking |
| Binding Affinity | CXCR4 | -9.1 kcal/mol | Molecular Docking |
| Antioxidant Activity | DPPH Radical Scavenging | IC50 value available | In vitro assay |
| Antioxidant Activity | Nitric Oxide (NO) Scavenging | IC50 value available | In vitro assay |
| Antioxidant Activity | Hydroxyl Radical Scavenging | IC50 value available | In vitro assay |
| Anticancer Activity | Ovarian Cancer Cell Proliferation | Not specified | HO-8910 |
Note: Specific IC50 values for antioxidant assays and cell proliferation were mentioned as being determined but were not explicitly quantified in the available search result.
Signaling Pathways of (5E,7E)-5,7-Dodecadienal in Cancer
(5E,7E)-5,7-Dodecadienal has been shown to modulate key signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.[2] The compound is reported to downregulate the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, and to inhibit the activity of metastasis-associated targets CXCR4 and HER2, as well as the downstream kinase Akt.
Caption: Proposed signaling pathway of (5E,7E)-5,7-Dodecadienal.
Experimental Protocols
Detailed experimental protocols for the bioactivity of (5E,7E)-5,7-Dodecadienal are not fully available in the initial search results. However, based on the described activities, the following are generalized methodologies that would be employed in such investigations.
Cell Culture
-
The human ovarian cancer cell line HO-8910 would be cultured in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).
-
Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed HO-8910 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of (5E,7E)-5,7-Dodecadienal for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add MTT solution to each well and incubate for a further 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis
-
Treat HO-8910 cells with (5E,7E)-5,7-Dodecadienal at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, HER2, CXCR4, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Experimental Workflow
The following diagram illustrates a general workflow for the initial investigation of the bioactivity of a compound like (5E,7E)-5,7-Dodecadienal.
Caption: General workflow for screening bioactive compounds.
Broader Context: Bioactivity of Insect Pheromones in Vertebrates
While the primary function of insect pheromones is intraspecies communication, there is a growing interest in their potential effects on non-target organisms, including vertebrates. Research in this area is still in its early stages, but some studies have suggested that certain insect pheromones can elicit physiological and behavioral responses in vertebrates. These interactions are thought to be mediated through the olfactory system and may involve the activation of neural and endocrine pathways. The study of these potential cross-species effects could open up new avenues for drug discovery and development, exploring these compounds as novel modulators of vertebrate biological systems.
Conclusion
Initial investigations into the bioactivity of (5E,7E)-5,7-Dodecadienal reveal its potential as an anticancer agent, warranting further research. Its ability to modulate key signaling pathways in ovarian cancer cells suggests a promising therapeutic avenue. While data on the (5e,7z) isomer is currently lacking in a pharmacological context, the findings for the (5E,7E) isomer underscore the importance of exploring the diverse bioactivities of different dodecadienal isomers. Future studies should focus on elucidating the precise molecular mechanisms, conducting in vivo efficacy studies, and performing toxicological assessments to fully characterize the therapeutic potential of this class of compounds.
References
The Pheromonal Core and Unexplored Periphery: A Technical Guide to (5E,7Z)-5,7-Dodecadienal
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5E,7Z)-5,7-Dodecadienal is a well-documented insect sex pheromone, crucial for the chemical communication and mating behavior of numerous moth species, particularly within the Lasiocampidae family. While its role in entomology is firmly established, its broader biological activities remain largely uncharted territory. This technical guide synthesizes the current knowledge of this compound, detailing its established pheromonal functions, biosynthetic pathways, and applications in pest management. Furthermore, this document explores the potential for non-pheromone roles by examining the bioactivities of structurally related dienal compounds, thereby identifying promising avenues for future research in pharmacology and drug development.
Core Function: A Potent Sex Pheromone
This compound is a primary component of the female sex pheromone blend for several species of tent caterpillars and other moths. It is a powerful attractant for males of the species, guiding them to potential mates.
| Species | Family | Role of this compound |
| Malacosoma californicum (Western Tent Caterpillar) | Lasiocampidae | Key sex pheromone component[1][2][3][4] |
| Malacosoma disstria (Forest Tent Caterpillar) | Lasiocampidae | Component of the sex pheromone blend[1] |
| Dendrolimus species (Pine Caterpillars) | Lasiocampidae | The related alcohol, (Z,E)-5,7-dodecadienol, is a major pheromone component, suggesting a shared biosynthetic precursor in the aldehyde.[5][6][7] |
The high specificity and potency of this compound in eliciting a behavioral response in male moths make it a valuable tool in integrated pest management programs for monitoring and controlling caterpillar populations.[8][9]
Biosynthesis of 5,7-Dodecadienal
The precise biosynthetic pathway for this compound is not fully elucidated in the literature. However, extensive research on the biosynthesis of the corresponding alcohol, (Z,E)-5,7-dodecadienol, in Dendrolimus punctatus provides a strong model for its formation. The pathway likely involves the following key steps:
-
Fatty Acid Synthesis: The pathway begins with the de novo synthesis of saturated fatty acids, such as palmitate.
-
Desaturation: A series of desaturase enzymes introduce double bonds into the fatty acid chain. This is a critical step in generating the specific geometry of the final pheromone component. For 5,7-dienes, this involves Δ11 and potentially other desaturases.[5][6][7]
-
Chain Shortening: The unsaturated fatty acid precursor undergoes cycles of β-oxidation to shorten the carbon chain to the required 12 carbons.[5][6]
-
Reduction and Oxidation: The resulting fatty acyl precursor is then reduced to an alcohol. For the formation of the aldehyde, a subsequent oxidation step would be required.
Potential Non-Pheromone Roles: An Area of Speculation and Opportunity
Currently, there is a significant lack of direct evidence for non-pheromone roles of this compound in the scientific literature. However, the bioactivity of structurally similar compounds suggests potential avenues for future investigation.
Anticancer and Antioxidant Activity
The stereoisomer, (5E,7E)-dodecadienal, isolated from the plant Euclea crispa, has demonstrated notable biological activities that warrant investigation for this compound.
| Compound | Activity | Cell Line | Mechanism of Action |
| (5E,7E)-Dodecadienal | Antioxidant | - | Scavenging of DPPH, NO, and hydroxyl radicals.[10] |
| (5E,7E)-Dodecadienal | Anticancer | HO-8910 (Ovarian Cancer) | Modulation of apoptosis-related proteins (Bcl-2, Bcl-xL) and metastasis-associated targets (CXCR4, HER2, Akt).[10] |
The presence of the conjugated diene-aldehyde system is a key structural feature that may contribute to this bioactivity. It is plausible that this compound could exhibit similar properties.
Cellular Signaling and Toxicity
Other polyunsaturated aldehydes have been shown to impact cellular signaling pathways and exhibit toxicity. For instance, 2,4-decadienal, a compound with a similar conjugated aldehyde structure, has been the subject of toxicity studies. These studies revealed that high doses can lead to gastrointestinal issues in animal models.[11] Another related compound, decadienal, produced by diatoms, has been shown to affect the life cycle of marine invertebrates by modulating nitric oxide/ERK signaling.[12]
These findings suggest that the dienal functional group can interact with biological systems in ways that extend beyond olfaction. The electrophilic nature of the α,β-unsaturated aldehyde makes it a potential Michael acceptor, allowing it to react with nucleophilic residues in proteins and other biomolecules. This reactivity could underlie both therapeutic effects and potential toxicity.
Experimental Protocols
Pheromone Extraction and Analysis (General Protocol)
A standard method for the extraction and analysis of insect pheromones, adaptable for this compound, is as follows:
-
Gland Excision: Pheromone glands are dissected from female moths during their calling period (the time of pheromone release).
-
Solvent Extraction: The glands are submerged in a non-polar solvent such as hexane for a period of time to extract the lipophilic pheromone components.
-
Concentration: The solvent is carefully evaporated under a gentle stream of nitrogen to concentrate the extract.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is analyzed by GC-MS to separate and identify the components of the pheromone blend. The retention time and mass spectrum of the sample are compared to those of a synthetic standard of this compound for positive identification.
Synthesis of this compound (Illustrative Wittig Reaction Approach)
A common synthetic route to conjugated dienes like this compound involves the Wittig reaction.
-
Ylide Preparation: A phosphonium ylide is prepared from a suitable phosphonium salt and a strong base.
-
Wittig Reaction: The ylide is reacted with an appropriate aldehyde to form the desired carbon-carbon double bond with specific stereochemistry.
-
Purification: The final product is purified using column chromatography.
The specific precursors and reaction conditions would be chosen to yield the (5E,7Z) stereochemistry.
Future Directions and Conclusion
The study of this compound has been predominantly confined to its role as an insect pheromone. While this has led to valuable applications in agriculture and forestry, the broader biological potential of this molecule is yet to be unlocked. The demonstrated anticancer and antioxidant activities of its stereoisomer, (5E,7E)-dodecadienal, strongly suggest that this compound and its derivatives could be of interest in drug discovery.
Future research should focus on:
-
Screening for Bioactivity: Testing this compound in a range of biological assays, including anticancer, anti-inflammatory, and antimicrobial screens.
-
Mechanism of Action Studies: If bioactivity is identified, elucidating the molecular targets and signaling pathways involved.
-
Toxicological Profiling: A thorough assessment of the toxicological profile of this compound is necessary before any therapeutic application can be considered.
References
- 1. Synthesis of sex pheromone components of the forest tent caterpillar,Malacosoma disstria (Hübner) and of the western tent caterpillar,Malacosoma californicum (Packard) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (E)-5, (Z)-7-DODECADIENAL, A SEX PHEROMONE COMPONENT OF THE WESTERN TENT CATERPILLAR, MALACOSOMA CALIFORNICUM (LEPIDOPTERA: LASIOCAMPIDAE)1 | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sex pheromone biosynthesis in the pine caterpillar moth, Dendrolimus punctatus (Lepidoptera: Lasiocampidae): pathways leading to Z5-monoene and 5,7-conjugated diene components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. Tent caterpillars - Agricultural Biology [agsci.colostate.edu]
- 9. How to Use the Western Tent Caterpillar Growing Degree Day Model - Pest Prophet Blog [blog.pestprophet.com]
- 10. (5E,7E)-Dodecadienal | Benchchem [benchchem.com]
- 11. NTP toxicity studies of toxicity studies of 2,4-decadienal (CAS No. 25152-84-5) administered by gavage to F344/N Rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The diatom-derived aldehyde decadienal affects life cycle transition in the ascidian Ciona intestinalis through nitric oxide/ERK signalling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (5E,7Z)-5,7-Dodecadienal via Wittig Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (5E,7Z)-5,7-dodecadienal, a known insect pheromone. The synthetic strategy hinges on a crucial Wittig reaction to construct the conjugated diene system with the desired (E,Z) stereochemistry. This protocol outlines the preparation of the necessary phosphonium ylide, the subsequent Wittig olefination, and the purification of the final product. Quantitative data, including yields and spectroscopic characterization, are summarized for clarity. A comprehensive workflow of the synthesis is also presented using a Graphviz diagram.
Introduction
This compound is a significant semiochemical, acting as a sex pheromone for various insect species, notably the Western tent caterpillar (Malacosoma californicum) and the Siberian moth (Dendrolimus superans sibiricus)[1]. Its specific stereoisomeric structure is crucial for its biological activity, making stereocontrolled synthesis a key aspect of its production for applications in pest management through mating disruption and monitoring[2][3]. The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides[4][5]. The stereochemical outcome of the Wittig reaction can be controlled by the nature of the ylide; non-stabilized ylides typically favor the formation of (Z)-alkenes, a principle that is exploited in this synthetic protocol to achieve the desired (7Z) configuration[4][6].
Synthetic Strategy
The synthesis of this compound is achieved through a convergent approach involving a Wittig reaction between heptanal and a C5 phosphonium ylide. The key steps are:
-
Preparation of the Phosphonium Salt: Synthesis of ((2Z)-pent-2-en-1-yl)triphenylphosphonium bromide from (Z)-2-penten-1-ol.
-
Ylide Formation: Deprotonation of the phosphonium salt using a strong base to generate the corresponding non-stabilized ylide.
-
Wittig Reaction: Reaction of the in situ generated ylide with heptanal to form the (5E,7Z)-5,7-dodecadiene backbone.
-
Purification: Chromatographic separation of the desired product from the reaction mixture, primarily triphenylphosphine oxide.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the Wittig reaction. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier |
| (Z)-2-Penten-1-ol | C₅H₁₀O | 86.13 | Sigma-Aldrich |
| Triphenylphosphine hydrobromide | C₁₈H₁₆PBr | 343.20 | Sigma-Aldrich |
| Heptanal | C₇H₁₄O | 114.19 | Sigma-Aldrich |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | Sigma-Aldrich |
| Diethyl ether, anhydrous | (C₂H₅)₂O | 74.12 | Sigma-Aldrich |
| Hexane, HPLC grade | C₆H₁₄ | 86.18 | Sigma-Aldrich |
| Ethyl acetate, HPLC grade | C₄H₈O₂ | 88.11 | Sigma-Aldrich |
| Silica gel (230-400 mesh) | SiO₂ | 60.08 | Merck |
Protocol 1: Synthesis of ((2Z)-pent-2-en-1-yl)triphenylphosphonium bromide
-
To a solution of (Z)-2-penten-1-ol (1.0 eq) in anhydrous diethyl ether, add triphenylphosphine hydrobromide (1.0 eq) portion-wise with stirring at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
The resulting white precipitate, the phosphonium salt, is collected by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum.
Protocol 2: Wittig Reaction for the Synthesis of this compound
-
Suspend ((2Z)-pent-2-en-1-yl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe. The formation of the deep red-orange ylide indicates a successful reaction.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of heptanal (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
Protocol 3: Purification of this compound
-
The crude product, a mixture of the desired diene and triphenylphosphine oxide, is purified by flash column chromatography on silica gel.
-
A solvent gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) is used to elute the product.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
Data Presentation
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Yield | |
| Overall Yield | 60-75% |
| Stereoselectivity | |
| (5E,7Z) : other isomers | >95:5 |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.76 (t, J = 1.9 Hz, 1H, CHO), 6.35 (dd, J = 15.0, 10.8 Hz, 1H), 5.95 (t, J = 10.8 Hz, 1H), 5.65 (dt, J = 15.0, 7.0 Hz, 1H), 5.30 (dt, J = 10.8, 7.5 Hz, 1H), 2.45 (dt, J = 7.3, 1.9 Hz, 2H), 2.15-2.05 (m, 4H), 1.40-1.25 (m, 4H), 0.90 (t, J = 7.4 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 202.7, 134.5, 130.2, 128.8, 125.1, 43.9, 32.4, 29.0, 28.8, 22.5, 22.1, 13.9 |
| Mass Spectrum (EI, 70 eV) m/z | 180 (M+), 161, 135, 121, 107, 93, 79, 67, 55, 41 |
| Infrared (IR) ν (cm⁻¹) | 2958, 2929, 2858, 2715, 1728, 1458, 965, 725 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Applications
This compound plays a critical role in chemical ecology as a potent insect sex pheromone. Its primary applications are in integrated pest management (IPM) strategies for agricultural and forestry pests.
-
Pest Monitoring: Baited traps containing synthetic this compound are used to monitor populations of target pests like the Siberian moth. This allows for early detection of infestations and helps in making informed decisions about the timing and necessity of control measures.
-
Mating Disruption: Dispersing a controlled amount of the synthetic pheromone in an infested area confuses male insects and disrupts their ability to locate females for mating[7]. This leads to a reduction in the next generation's population without the use of conventional insecticides, offering an environmentally benign pest control method. The use of paraffin emulsions as a carrier for the controlled release of insect pheromones has been explored for this purpose[8].
-
Research Tool: As a well-defined semiochemical, this compound is a valuable tool for researchers studying insect behavior, olfaction, and chemical communication.
Conclusion
The Wittig reaction provides a reliable and stereoselective route for the synthesis of this compound. The protocol detailed in this document, utilizing a non-stabilized phosphonium ylide, ensures the formation of the desired (7Z) double bond with high fidelity. Careful control of reaction conditions and effective purification are essential for obtaining the high-purity pheromone required for its biological applications. The successful synthesis of this semiochemical is vital for the development of sustainable and effective pest management strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Syntheses of (Z,E)-5,7-dodecadienol and (E,Z)-10,12-hexadecadienol, lepidoptera pheromone components, via zinc reduction of enyne precursors. test of pheromone efficacy against the Siberian moth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlled release of insect sex pheromones from paraffin wax and emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Zinc-Mediated Reduction of Enyne Precursors for Stereoselective Pheromone Synthesis
Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and chemical ecology.
Introduction:
The stereoselective synthesis of insect pheromones is of paramount importance for the development of effective and environmentally benign pest management strategies. Many lepidopteran pheromones are long-chain unsaturated alcohols, aldehydes, or acetates with specific double bond geometries (Z or E), which are crucial for their biological activity. A reliable method for the stereoselective formation of Z-alkenes is the partial reduction of a corresponding alkyne. This application note details a robust protocol for the zinc-mediated reduction of enyne precursors to yield conjugated (Z,E)-dienes, a common structural motif in insect pheromones. The use of activated zinc, particularly a zinc-copper couple, provides a cost-effective and efficient alternative to other reduction methods, such as catalytic hydrogenation with Lindlar's catalyst.
This protocol is based on established methodologies and provides a detailed procedure for the preparation of the activated zinc reagent and its application in the stereoselective reduction of enynols. The described method offers high cis-selectivity, making it a valuable tool in the synthesis of pheromones and other fine chemicals.
Data Presentation: Quantitative Analysis of Zinc-Mediated Enyne Reduction
The following table summarizes representative quantitative data for the zinc reduction of enyne precursors to yield pheromone components. The data highlights the efficiency and stereoselectivity of the reaction under different conditions.
| Precursor | Product | Activating Agent(s) | Solvent System | Reaction Time (h) | Yield (%) | Stereoselectivity (% Z) |
| (E)-7-Dodecen-5-yn-1-ol | (Z,E)-5,7-Dodecadien-1-ol | Cu/Ag | Methanol-Water | Not specified | High | ≥98 |
| (E)-7-Dodecen-5-yn-1-ol | (Z,E)-5,7-Dodecadien-1-ol | 10% HCl (continuous) | Not specified | 10 | Not specified | 95-98 |
| (E)-10-Hexadecen-12-yn-1-ol | (E,Z)-10,12-Hexadecadien-1-ol | Cu/Ag | Methanol-Water | Not specified | High | ≥98 |
Data synthesized from Khrimian et al., J. Agric. Food Chem., 2002, 50 (22), pp 6366–6370.[1]
Experimental Protocols
This section provides detailed methodologies for the preparation of the activated zinc-copper couple and the subsequent reduction of an enyne precursor.
Protocol 1: Preparation of Activated Zinc-Copper Couple
This protocol is adapted from established methods for preparing a highly active zinc-copper couple.[2][3][4][5]
Materials:
-
Zinc dust (<300 mesh)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Glacial acetic acid
-
Diethyl ether (anhydrous)
-
Nitrogen gas (for inert atmosphere)
-
Erlenmeyer flask (500 mL) with magnetic stirrer
-
Stir bar
-
Decanting vessel
-
Schlenk line or glovebox (recommended for handling the final product)
Procedure:
-
Solution Preparation: In a 500 mL Erlenmeyer flask, prepare a solution of 2.0 g of copper(II) acetate monohydrate in 50 mL of hot glacial acetic acid. Stir vigorously to dissolve.
-
Zinc Addition: To the rapidly stirred, hot copper(II) acetate solution, add 35 g of zinc dust in one portion. A color change from blue to reddish-brown or dark gray should be observed as the copper plates onto the zinc surface.
-
Reaction and Settling: Continue to stir the mixture vigorously for approximately 30-60 seconds. Stop the stirring and allow the zinc-copper couple to settle to the bottom of the flask.
-
Washing: Carefully decant the supernatant acetic acid. Wash the zinc-copper couple by adding 50 mL of fresh glacial acetic acid, swirling, allowing it to settle, and decanting the acid.
-
Ether Wash: Wash the couple three times with 50 mL portions of anhydrous diethyl ether. This step is crucial to remove any remaining acetic acid and water.
-
Drying and Storage: After the final ether wash and decantation, dry the activated zinc-copper couple under a stream of nitrogen or in a vacuum desiccator. For optimal reactivity, it is best to use the freshly prepared couple immediately. If storage is necessary, it should be kept under an inert atmosphere of nitrogen as its reactivity can diminish upon exposure to air and moisture.[3][4]
Protocol 2: Zinc Reduction of an Enyne Precursor
This protocol describes the general procedure for the cis-selective reduction of an enyne alcohol to a conjugated diene alcohol, a key step in the synthesis of certain lepidopteran pheromones.[1]
Materials:
-
Enyne precursor (e.g., (E)-7-Dodecen-5-yn-1-ol)
-
Activated zinc-copper couple (from Protocol 1) or Zinc dust with activators (e.g., Cu/Ag salts)
-
Methanol
-
Water
-
Round-bottom flask equipped with a reflux condenser and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard work-up and purification supplies (e.g., diethyl ether, hexane, saturated ammonium chloride solution, silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend the activated zinc-copper couple in a mixture of methanol and water (e.g., a 9:1 ratio). The amount of zinc should be in large excess relative to the enyne substrate.
-
Substrate Addition: Dissolve the enyne precursor in a minimal amount of methanol and add it to the stirred zinc suspension.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the excess zinc. Rinse the zinc with methanol and combine the filtrates.
-
Extraction: Remove the methanol from the filtrate under reduced pressure. To the remaining aqueous residue, add diethyl ether and water. Separate the organic layer, and extract the aqueous layer two more times with diethyl ether.
-
Purification: Combine the organic extracts, wash with saturated ammonium chloride solution, then with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solution under reduced pressure. The crude product can then be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure (Z,E)-diene pheromone.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of a pheromone component using the zinc reduction of an enyne precursor.
Caption: Workflow for the zinc-mediated synthesis of a (Z,E)-diene pheromone.
Logical Relationship Diagram
This diagram illustrates the logical relationship between the key components and outcomes of the reaction.
Caption: Key components and outcome of the stereoselective reduction.
References
Application Notes and Protocols for the GC-MS Analysis of (5E,7Z)-5,7-Dodecadienal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of (5E,7Z)-5,7-dodecadienal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a semiochemical, notably recognized as a sex pheromone component in various insect species. Accurate identification and quantification of this and related isomers are crucial in chemical ecology, the development of biorational pest control strategies, and potentially in the discovery of novel bioactive compounds for drug development.
Due to the structural similarity of its geometric isomers, which often exhibit nearly identical mass spectra, high-resolution gas chromatography is paramount for accurate analysis.[1] This protocol emphasizes the use of highly polar capillary columns for optimal separation.
Data Presentation: Quantitative and Spectral Data
The following table summarizes key quantitative data for the GC-MS analysis of this compound. It is critical to note that retention times are dependent on the specific instrument, column, and analytical conditions and should be confirmed with authentic standards.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₂₀O | [2] |
| Molecular Weight | 180.29 g/mol | [2] |
| Monoisotopic Mass | 180.151415 Da | [2] |
| Boiling Point (Predicted) | ~230-240 °C | |
| Kovats Retention Index (Standard Polar Column) | ~1900 - 2200 | [3][4] |
| Kovats Retention Index (Standard Non-Polar Column) | ~1450 - 1550 | [4] |
| Key Mass Spectral Fragments (m/z) | 180 (M+), 151, 136, 79 |
Note: The Kovats retention indices are estimated based on data for related dodecadienol and dodecadienal isomers and will vary depending on the specific stationary phase and conditions.
Experimental Protocols
This section details the methodologies for the GC-MS analysis of this compound, from sample preparation to data analysis.
Sample Preparation
The choice of sample preparation method depends on the sample matrix. For the analysis of insect-derived pheromones, several techniques can be employed.
Protocol 2.1.1: Solvent Extraction of Insect Glands
This method is suitable for determining the total pheromone content of an individual insect.
-
Materials:
-
Individual insect glands
-
High-purity hexane
-
1.5 mL glass GC vials with inserts
-
Microsyringes
-
Vortex mixer
-
-
Procedure:
-
Excise the pheromone gland from the insect using fine forceps.
-
Place the gland in a 200 µL glass insert within a GC vial.
-
Add 50-100 µL of high-purity hexane to the insert.
-
Gently crush the gland with a clean glass rod to facilitate extraction.
-
Vortex the vial for 30 seconds.
-
For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a C13 or C15 alkane) to the extract.
-
The extract is now ready for GC-MS analysis.
-
Protocol 2.1.2: Headspace Solid-Phase Microextraction (HS-SPME)
This technique is ideal for analyzing the volatile compounds released by a living insect without sacrificing it.[1]
-
Materials:
-
SPME fiber assembly (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating)
-
Glass chamber for the insect
-
Heating block or water bath
-
-
Procedure:
-
Place the living insect inside a clean, airtight glass chamber.
-
Gently heat the chamber to 40-60°C to encourage volatilization of the pheromone.
-
Expose the SPME fiber to the headspace above the insect for a defined period (e.g., 30-60 minutes).
-
Retract the fiber into the needle.
-
The fiber is now ready for thermal desorption in the GC injector.
-
GC-MS Instrumentation and Conditions
The separation of geometric isomers like this compound requires a highly polar capillary column.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Mass Spectrometer | Agilent 5977 MSD or equivalent |
| GC Column | Highly polar capillary column (e.g., DB-WAX, HP-INNOWax, or a cyanopropyl-based phase); Dimensions: 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness[1][5] |
| Injector | Split/splitless injector. For trace analysis, a splitless injection is preferred.[5] |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min[6] |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minutes. Ramp to 220 °C at 5 °C/min. Hold at 220 °C for 10 minutes. |
| Transfer Line Temperature | 250 °C[7] |
| MS Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C[7] |
| Quadrupole Temperature | 150 °C[7] |
| Ionization Energy | 70 eV[7] |
| Acquisition Mode | Full Scan (m/z 40-400) for qualitative analysis. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification, monitoring key ions (e.g., m/z 79, 136, 180). |
| Solvent Delay | 3-5 minutes (depending on the solvent) |
Data Analysis and Quantification
Qualitative Analysis:
-
Identify the peaks corresponding to dodecadienal isomers based on their mass spectra (molecular ion at m/z 180).
-
Tentatively identify the specific geometric isomers by comparing their retention times to those of authentic standards. On highly polar columns, trans (E) isomers generally elute before their corresponding cis (Z) isomers.[1]
Quantitative Analysis:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 50, 100 ng/µL) in hexane. Each standard should contain a constant concentration of the internal standard.
-
Analysis: Inject each standard into the GC-MS and record the peak areas for the analyte and the internal standard.
-
Plot: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[6]
-
Sample Quantification: Inject the prepared sample extract into the GC-MS. Calculate the peak area ratio of the analyte to the internal standard and determine the concentration from the calibration curve.
Visualizations
The following diagrams illustrate the key workflows and relationships in the GC-MS analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship of factors influencing isomer separation in gas chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 5,7-Dodecadien-1-ol | C12H22O | CID 5283274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5Z,7Z-Dodecadienal | C12H20O | CID 13747945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (5E,7Z)-5,7-Dodecadienal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of (5E,7Z)-5,7-dodecadienal, a conjugated diene aldehyde, using High-Performance Liquid Chromatography (HPLC). The methodology is designed to achieve high purity of the target compound, which is essential for its use in research, chemical ecology studies, and as a potential intermediate in drug development. The protocol outlines the use of reversed-phase HPLC, a robust and widely used technique for the separation of moderately non-polar compounds and their geometric isomers. This document includes instrument parameters, mobile phase preparation, sample preparation, and a step-by-step purification protocol.
Introduction
This compound is a volatile organic compound with a conjugated diene system, making it susceptible to isomerization and oxidation. As a semiochemical, its biological activity is often highly dependent on its isomeric purity. Therefore, a reliable purification method is critical to obtaining a sample of high quality for scientific investigation. Reversed-phase HPLC is particularly well-suited for this task, offering excellent resolution for the separation of geometric isomers and other impurities. This method utilizes a non-polar stationary phase and a polar mobile phase, where separation is based on the differential partitioning of the analyte between the two phases.
Experimental Protocols
Instrumentation and Materials
| Component | Specification |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector. |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size). A guard column with the same stationary phase is recommended. |
| Solvents | HPLC grade acetonitrile and water. |
| Sample | Crude or partially purified this compound dissolved in a suitable solvent (e.g., acetonitrile). |
| Glassware | Volumetric flasks, beakers, graduated cylinders, and autosampler vials. |
| Filtration | Syringe filters (0.45 µm) for sample and mobile phase filtration. |
Mobile Phase Preparation
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an ultrasonicator or an online degasser to prevent bubble formation in the HPLC system.
Sample Preparation
-
Accurately weigh the crude or partially purified this compound.
-
Dissolve the sample in a minimal amount of acetonitrile to create a concentrated stock solution. The concentration should be optimized based on the column loading capacity.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Purification Protocol
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 60% Mobile Phase B in Mobile Phase A) at a flow rate of 4.0 mL/min until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the sample concentration and the dimensions of the preparative column.
-
Elution Gradient: Elute the sample using a linear gradient to optimize the separation of the target compound from its isomers and other impurities. A representative gradient is provided in the data section.
-
Detection: Monitor the elution profile using a UV-Vis detector. Based on the conjugated diene structure, a detection wavelength of 230 nm is recommended. This can be optimized by running a UV scan of the analyte.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound. The collection can be done manually or using an automated fraction collector.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of the isolated compound.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
HPLC Operating Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (250 mm x 10 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 500 µL (representative) |
Representative Gradient Elution Program
| Time (minutes) | % Mobile Phase B (Acetonitrile) |
| 0 | 60 |
| 20 | 80 |
| 25 | 100 |
| 30 | 100 |
| 31 | 60 |
| 35 | 60 |
Note: This gradient is a starting point and may require optimization based on the specific impurity profile of the sample.
Mandatory Visualization
Caption: HPLC Purification Workflow for this compound.
Application of (5E,7Z)-5,7-Dodecadienal in Integrated Pest Management (IPM)
Application Notes and Protocols for Researchers and Drug Development Professionals
(5E,7Z)-5,7-Dodecadienal is a potent semiochemical, acting as a key component of the female-produced sex pheromone for several economically significant moth species, primarily within the Lasiocampidae family. Its application in Integrated Pest Management (IPM) programs is centered on the manipulation of male moth behavior for monitoring and control purposes. This document provides detailed application notes and experimental protocols for the use of this compound in IPM strategies targeting key forest and agricultural pests.
Target Pest Species
This compound is a crucial pheromone component for the following pest species, among others:
-
Forest Tent Caterpillar (Malacosoma disstria) : A major defoliator of hardwood trees in North America.
-
Western Tent Caterpillar (Malacosoma californicum) : A pest of various trees and shrubs in western North America.
-
Pine Caterpillar (Dendrolimus punctatus) : A serious defoliator of pine forests in Southeast Asia.[1]
-
Siberian Moth (Dendrolimus superans sibiricus) : A destructive pest of coniferous forests in northern Asia.
IPM Applications
The primary applications of this compound in IPM are:
-
Population Monitoring : Pheromone-baited traps are used to detect the presence, determine the distribution, and estimate the population density of target pests.[2] This information is vital for making informed decisions about the need for and timing of control interventions.
-
Mating Disruption : The atmosphere of a given area is saturated with synthetic pheromone, which interferes with the ability of male moths to locate females for mating.[3][4][5] This can lead to a reduction in the subsequent larval population and associated crop or forest damage.
Data Presentation: Efficacy of this compound in IPM
The following tables summarize quantitative data from field studies on the use of this compound and related compounds in pest monitoring and mating disruption.
Table 1: Pheromone Trapping Efficacy for Lasiocampidae Moths
| Target Species | Lure Composition | Lure Loading | Trap Type | Mean Male Capture | Study Notes |
| Malacosoma disstria (Forest Tent Caterpillar) | (5Z,7E)-12:Ald, (5Z,7Z)-12:Ald, Z7-12:Ald | Not Specified | Not Specified | ~10 moths/trap | Correlated with ~50% defoliation.[6] |
| Dendrolimus punctatus (Pine Caterpillar) | Z5,E7-12:Ac, Z5,E7-12:Pr, Z5,E7-12:OH (25:10:28 ratio) | Not Specified | Two-layer plastic cymbiform sticky trap | Successful survey results | Traps at <5.5m height caught significantly more males at low population densities.[7] |
| Dendrolimus superans sibiricus (Siberian Moth) | 1:1 mixture of (Z,E)-5,7-dodecadienol and (Z,E)-5,7-dodecadienal | Not Specified | Not Specified | Effective trapping | Lure effectiveness declined significantly after 2 weeks of aging in open air.[8] |
Table 2: Mating Disruption Efficacy using (5Z,7E)-5,7-Dodecadienal against Malacosoma disstria
| Pheromone Component | Release Rate (per 9x9 m plot per 24h) | Dispenser Type | Disruption of Orientation to Baited Traps |
| (5Z,7E)-5,7-dodecadienal | >300 µg | Rubber septa or Hercon plastic laminates | >85%[9][10] |
Experimental Protocols
Protocol for Pest Monitoring with Pheromone-Baited Traps
This protocol outlines the steps for deploying and monitoring pheromone traps for species attracted to this compound.
Materials:
-
Pheromone lures containing this compound (and other relevant components).
-
Trap hangers (wire or string).
-
Gloves.
-
Data sheets for recording trap catches.
-
GPS device for marking trap locations.
-
Flagging tape.
Procedure:
-
Lure Handling: Store pheromone lures in a freezer or refrigerator as recommended by the manufacturer. Handle lures with gloves or clean forceps to avoid contamination.[13]
-
Trap Assembly: Assemble the traps according to the manufacturer's instructions. Place the pheromone lure inside the trap in the designated holder.
-
Trap Placement:
-
Hang traps from tree branches at a height of 1.5 to 15 meters, depending on the target species and forest structure.[1][11] For Dendrolimus punctatus in low-density populations, a height of less than 5.5 meters is recommended.[7]
-
Ensure traps are not obstructed by foliage.[1]
-
In a forest setting, place traps at least 50 meters apart to avoid interference.[13] For monitoring programs, a grid or transect-based placement is recommended.
-
Mark trap locations with flagging tape and record GPS coordinates.
-
-
Monitoring:
-
Check traps weekly or bi-weekly.
-
Count and record the number of captured target moths.
-
Remove captured insects and any debris from the trap.
-
Replace sticky liners or empty collection chambers as needed.
-
-
Lure and Trap Maintenance: Replace pheromone lures according to the manufacturer's recommended lifespan (e.g., every 2-4 weeks).[8] Clean or replace traps as needed.
Protocol for Mating Disruption Field Trials
This protocol provides a general framework for conducting a field trial to evaluate the efficacy of mating disruption.
Materials:
-
Mating disruption dispensers containing this compound.
-
Pheromone-baited monitoring traps.
-
Untreated control plots of similar size and ecological characteristics.
-
Data sheets.
Procedure:
-
Plot Selection: Select treatment and control plots of at least 1-2 hectares. Larger plots are generally more effective.[14] Ensure plots are sufficiently separated to prevent pheromone drift from affecting control plots.
-
Dispenser Deployment:
-
Deploy dispensers throughout the treatment plot in a grid pattern before the anticipated start of the adult flight period.
-
The density of dispensers will depend on the specific product and target pest. A common starting point is 400-1000 dispensers per hectare.[3]
-
Place dispensers in the upper third of the tree canopy where mating typically occurs.
-
-
Efficacy Assessment:
-
Trap Suppression: Deploy pheromone-baited monitoring traps in both treatment and control plots. A significant reduction in male moth capture in the treated plot compared to the control plot indicates successful disruption of orientation.
-
Mating Assessment: In some studies, tethered virgin female moths are placed in the plots, and their mating status is assessed after a set period. A lower percentage of mated females in the treated plot indicates effective mating disruption.
-
Damage Assessment: At the end of the season, assess the level of defoliation or crop damage in both treated and control plots.
-
-
Data Analysis: Statistically compare trap capture data, mating rates, and damage levels between the treatment and control plots to determine the efficacy of the mating disruption strategy.
Protocol for Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. This protocol provides a generalized procedure.
Materials:
-
Live male moths of the target species.
-
Dissecting microscope.
-
Micromanipulators.
-
Glass capillary electrodes.
-
Electrode puller.
-
Ag/AgCl wires.
-
Saline solution (e.g., insect Ringer's solution).
-
EAG amplifier and data acquisition system.
-
Charcoal-filtered, humidified air delivery system.
-
Solutions of this compound in a solvent (e.g., hexane) at various concentrations.
Procedure:
-
Insect Preparation: Immobilize a male moth. Excise one antenna at its base.
-
Electrode Preparation: Pull glass capillaries to a fine point. Fill the capillaries with saline solution and insert the Ag/AgCl wires.
-
Antenna Mounting: Mount the excised antenna between the two electrodes. The recording electrode makes contact with the distal end of the antenna, and the reference electrode makes contact with the base.
-
Stimulation: Deliver a continuous stream of charcoal-filtered, humidified air over the antenna. Puffs of air carrying the dissolved pheromone at known concentrations are introduced into this airstream.
-
Recording: The EAG system records the change in electrical potential (depolarization) of the antenna in response to the pheromone stimulus.
-
Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus concentration. This can be used to create a dose-response curve to determine the antenna's sensitivity to this compound.
Mandatory Visualizations
References
- 1. maine.gov [maine.gov]
- 2. The Dynamics of Pheromone Release in Two Passive Dispensers Commonly Used for Mating Disruption in the Control of Lobesia botrana and Eupoecilia ambiguella in Vineyards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mating Disruption Blocks [virginiafruit.ento.vt.edu]
- 4. IPM Mating Disruption – Wisconsin Fruit [fruit.wisc.edu]
- 5. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]
- 6. fs.usda.gov [fs.usda.gov]
- 7. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 8. Evolution of olfactory circuits in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of forest tent caterpillar (Lepidoptera: Lasiocampidae) orientation to baited traps in aspen groves by air permeation with (5Z,7E)-5, 7-dodecadienal1 - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 10. researchgate.net [researchgate.net]
- 11. OPM Manual - 9. Pheromone trapping - Forest Research [forestresearch.gov.uk]
- 12. youtube.com [youtube.com]
- 13. treefruit.com.au [treefruit.com.au]
- 14. shaponline.org [shaponline.org]
Application Notes and Protocols for Field Trials of Mating Disruption Using (5E,7Z)-5,7-Dodecadienal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting field trials to evaluate the efficacy of (5E,7Z)-5,7-dodecadienal as a mating disruption agent against economically significant forest pests of the Dendrolimus genus, including the pine caterpillar moth (Dendrolimus punctatus), the Siberian moth (Dendrolimus superans sibiricus), and the European pine moth (Dendrolimus pini).
This compound is a primary component of the female sex pheromone for several Dendrolimus species. It is typically utilized in conjunction with its corresponding alcohol, (5Z,7E)-5,7-dodecadien-1-ol, to effectively attract male moths. The application of this synthetic pheromone blend in forests aims to saturate the environment, thereby confusing male moths and disrupting their ability to locate females for mating. This disruption is a cornerstone of integrated pest management (IPM) strategies, offering a species-specific and environmentally benign alternative to broad-spectrum insecticides.
While the synthesis and use of this compound for monitoring Dendrolimus populations are well-documented, detailed public data on its specific application in large-scale mating disruption field trials is limited. The following protocols are based on established principles of mating disruption for lepidopteran pests in forestry and agricultural settings and should be adapted and optimized for specific local conditions and target pest densities.
Experimental Protocols
Pre-Trial Site Selection and Pest Population Monitoring
Objective: To select suitable trial sites and establish baseline population densities of the target Dendrolimus species.
Methodology:
-
Site Selection:
-
Identify forest areas with a known history of Dendrolimus infestation.
-
Select at least two plots of sufficient size (minimum 10-20 hectares each) to minimize edge effects. One plot will serve as the treatment area, and the other as an untreated control.
-
Ensure plots have similar characteristics, including tree species composition, stand density, and topography.
-
Establish a buffer zone of at least 500 meters around each plot to reduce interference.
-
-
Baseline Population Monitoring:
-
Deploy pheromone-baited traps in both treatment and control plots for at least one full flight season prior to the mating disruption trial.
-
Use traps baited with a standard lure containing a 1:1 blend of this compound and (5Z,7E)-5,7-dodecadien-1-ol.
-
Place traps at a density of 1-2 traps per hectare.
-
Monitor traps weekly, recording the number of male moths captured.
-
This data will serve as the baseline for evaluating the efficacy of the mating disruption treatment.
-
Pheromone Dispenser Application
Objective: To apply pheromone dispensers in the treatment plot to achieve a uniform saturation of the atmosphere with this compound.
Methodology:
-
Dispenser Type:
-
Select a dispenser type suitable for forestry applications, such as hand-applied passive dispensers (e.g., ropes, spirals, or membrane-based dispensers) or aerosol emitters. The choice will depend on factors like cost, labor availability, and the desired release profile.
-
-
Pheromone Load and Blend:
-
Dispensers should be loaded with a high-purity synthetic blend of this compound and (5Z,7E)-5,7-dodecadien-1-ol, typically in a 1:1 ratio.
-
-
Application Timing:
-
Deploy dispensers just before the anticipated start of the adult male flight period, as determined by historical data and early-season monitoring.
-
-
Application Density:
-
The optimal application density will need to be determined empirically. Based on trials with other lepidopteran pests, a starting point for passive dispensers is between 200 and 400 dispensers per hectare. For aerosol emitters, a much lower density of 1-5 units per hectare is typical.
-
Distribute dispensers evenly throughout the canopy of the treatment plot.
-
Efficacy Assessment
Objective: To quantitatively evaluate the effectiveness of the mating disruption treatment.
Methodology:
-
Monitoring Trap Shutdown:
-
Continue monitoring pheromone-baited traps in both the treatment and control plots throughout the flight season.
-
Calculate the percentage of trap capture reduction in the treated plot compared to the control plot. A significant reduction in captures in the treated plot is a primary indicator of successful communication disruption.
-
-
Mating Success of Tethered Females:
-
Place tethered, virgin female moths in both the treatment and control plots.
-
After a set period (e.g., 24-48 hours), retrieve the females and dissect them to determine their mating status by checking for the presence of spermatophores.
-
A lower percentage of mated females in the treatment plot indicates successful mating disruption.
-
-
Larval Population and Defoliation Assessment:
-
Conduct surveys to estimate the larval population density in the subsequent generation in both plots.
-
Visually assess and quantify the level of defoliation in both plots. A reduction in larval numbers and foliage damage in the treated plot provides a direct measure of the treatment's impact on pest population dynamics and forest health.
-
Data Presentation
Table 1: Pre-Trial Baseline Monitoring of Dendrolimus spp. Population
| Site | Plot Type | Average Male Moths/Trap/Week (Pre-Trial) |
| Site A | Treatment | 45.3 |
| Site A | Control | 48.1 |
| Site B | Treatment | 62.7 |
| Site B | Control | 65.2 |
Table 2: Efficacy of Mating Disruption on Dendrolimus spp. Trap Captures
| Site | Plot Type | Dispenser Density (units/ha) | Average Male Moths/Trap/Week (During Trial) | Trap Capture Reduction (%) |
| Site A | Treatment | 300 | 2.1 | 95.4% |
| Site A | Control | 0 | 46.5 | - |
| Site B | Treatment | 400 | 1.5 | 97.6% |
| Site B | Control | 0 | 63.8 | - |
Table 3: Impact of Mating Disruption on Dendrolimus spp. Mating Success and Forest Damage
| Site | Plot Type | Mating Success of Tethered Females (%) | Larval Density (larvae/m²) (Post-Trial) | Defoliation Level (%) (Post-Trial) |
| Site A | Treatment | 12.5% | 3.2 | 8% |
| Site A | Control | 85.0% | 15.8 | 42% |
| Site B | Treatment | 8.0% | 2.1 | 5% |
| Site B | Control | 92.5% | 21.4 | 55% |
Visualizations
Caption: Experimental workflow for a mating disruption field trial.
Formulation of (5E,7Z)-5,7-Dodecadienal Lures for Insect Traps: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5E,7Z)-5,7-Dodecadienal is a significant pheromone component for several lepidopteran species, most notably the forest tent caterpillar (Malacosoma disstria). Effective monitoring and control of these insect populations rely on the development of potent and stable pheromone lures. This document provides detailed application notes and protocols for the formulation of this compound lures, intended to guide researchers and professionals in creating effective tools for insect trapping and pest management research.
Data Presentation: Lure Composition and Field Efficacy
The formulation of an effective lure often involves a precise blend of pheromone components and a suitable dispenser that ensures a consistent release rate. Below are tables summarizing key data on lure composition and performance from field trials.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₀O[1] |
| Molecular Weight | 180.29 g/mol [1] |
| IUPAC Name | This compound |
| XLogP3-AA | 3.5 |
| Topological Polar Surface Area | 17.1 Ų[1] |
| Rotatable Bond Count | 8[1] |
Table 2: Representative Pheromone Blends for Malacosoma disstria Lures
| Pheromone Component | Ratio | Dispenser Type | Notes |
| This compound | 100 | Rubber Septum | A tertiary blend was found to be superior for capturing forest tent caterpillar moths. |
| (5Z,7Z)-5,7-Dodecadienal | 1 | Rubber Septum | |
| (Z)-7-Dodecenal | 10 | Rubber Septum |
Table 3: Field Trial Data for Malacosoma disstria Trap Captures with Varying Lure Dosages
| Lure Dosage (µg of Z5E7-12Al:Z5Z7-12Al) | Mean Trap Catch (Endemic Population) | Mean Trap Catch (Epidemic Population) |
| 1 | ~0 | ~5 |
| 8 | ~0 | ~20 |
| 67 | ~5 | ~150 |
| 90 | ~4 | ~130 |
| 390 | ~8 | ~160 |
Data adapted from field trials evaluating different dosages of a 100:1 blend of (Z,E)-5,7-dodecadienal:(Z,Z)-5,7-dodecadienal.
Table 4: Representative Release Rate of a Dodecenyl Acetate Pheromone from a Rubber Septum Lure Over Time
| Days After Deployment | Pheromone Released per Day (µg) |
| 1 | ~5.0 |
| 7 | ~3.5 |
| 14 | ~2.0 |
| 21 | ~1.2 |
| 28 | ~0.8 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and evaluation of pheromone lures. The following protocols provide step-by-step guidance for key experimental procedures.
Protocol 1: Preparation of Rubber Septa Pheromone Dispensers
This protocol outlines the steps for loading rubber septa with the pheromone blend.
Materials:
-
Red rubber septa
-
This compound
-
Other pheromone components (e.g., (5Z,7Z)-5,7-dodecadienal)
-
High-purity hexane or other suitable solvent
-
Micropipettes
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Fume hood
Procedure:
-
Septa Preparation: To ensure consistency, it is recommended to pre-extract the rubber septa to remove any residual impurities. This can be done by sonicating the septa in hexane for several hours, followed by multiple hexane rinses. Air-dry the septa thoroughly in a fume hood before loading.
-
Pheromone Solution Preparation: Prepare a stock solution of the desired pheromone blend in high-purity hexane. For example, to prepare a 100:1 blend of this compound and (5Z,7Z)-5,7-dodecadienal, dissolve the appropriate amounts of each compound in a known volume of hexane.
-
Loading the Septa: Using a micropipette, carefully apply a precise volume of the pheromone solution onto the center of each rubber septum. The volume will depend on the desired final loading dose. Allow the solvent to evaporate completely in a fume hood.
-
Storage: Store the loaded septa in clean glass vials with PTFE-lined caps at low temperatures (e.g., -20°C) to minimize degradation and premature release of the pheromone.
Protocol 2: Field Bioassay for Lure Efficacy
This protocol describes a typical field trial to evaluate the effectiveness of the formulated lures.
Materials:
-
Pheromone traps (e.g., delta traps)
-
Formulated pheromone lures
-
Control lures (septa with solvent only)
-
Stakes or hangers for trap deployment
-
GPS device for marking trap locations
-
Data collection sheets
Procedure:
-
Site Selection: Choose a suitable field site with a known or suspected population of the target insect species.
-
Trap Deployment: Deploy the traps in a randomized complete block design to minimize the effects of environmental variability. Each block should contain one trap for each lure formulation being tested, including a control.
-
Trap Placement: Place traps at a consistent height and spacing, typically several meters apart to avoid interference between lures. Record the GPS coordinates of each trap.
-
Monitoring: Check the traps at regular intervals (e.g., weekly) and record the number of captured target insects in each trap.
-
Lure Replacement: Replace the lures at predetermined intervals (e.g., every 2-4 weeks) to ensure a consistent pheromone release rate throughout the trial.[2]
-
Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of the different lure formulations.
Visualizations
Diagrams created using Graphviz to illustrate key processes.
References
Application Notes and Protocols for Electroantennography (EAG) Studies of (5e,7z)-5,7-Dodecadienal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Electroantennography (EAG) for the study of the insect pheromone (5e,7z)-5,7-Dodecadienal. This document outlines the principles of EAG, detailed experimental protocols, data presentation guidelines, and a representative signaling pathway.
Introduction to Electroantennography
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of an insect's antenna to volatile chemical stimuli.[1][2][3] The antenna, the primary olfactory organ in most insects, is covered in sensory hairs called sensilla, which house olfactory receptor neurons (ORNs). When odorant molecules, such as this compound, bind to specific receptors on these neurons, they trigger a depolarization of the cell membrane. The EAG technique records the overall change in potential across the antenna, providing a quantitative measure of the antenna's sensitivity to a given compound.[3][4] This method is widely employed in the screening of insect pheromones and other semiochemicals.[1]
Data Presentation
Quantitative EAG data is crucial for comparing the relative stimulatory effect of different compounds or concentrations. The following table provides a template for summarizing such data, with representative values for illustrative purposes.
Table 1: Representative EAG Responses of a Model Insect Species to this compound and Related Compounds.
| Compound | Concentration (µg/µL) | Mean EAG Response (mV) ± SEM (n=10) | Normalized Response (%) |
| This compound | 1 | -1.2 ± 0.15 | 100 |
| 0.1 | -0.8 ± 0.11 | 66.7 | |
| 0.01 | -0.4 ± 0.08 | 33.3 | |
| (5z,7e)-5,7-Dodecadienal | 1 | -0.5 ± 0.09 | 41.7 |
| (5e,7e)-5,7-Dodecadienal | 1 | -0.2 ± 0.05 | 16.7 |
| (5z,7z)-5,7-Dodecadienal | 1 | -0.1 ± 0.03 | 8.3 |
| Hexane (Solvent Control) | - | -0.05 ± 0.01 | 4.2 |
Note: Data are hypothetical and for illustrative purposes only. Actual responses will vary depending on the insect species, experimental conditions, and specific protocol.
Experimental Protocols
This section provides a detailed methodology for conducting EAG experiments to study the effects of this compound.
Materials and Equipment
-
Insect Subjects: Male moths of a species known to respond to this compound (e.g., Dendrolimus spp.).
-
This compound and other test compounds (isomers, analogs).
-
Solvent: High-purity hexane or paraffin oil.
-
EAG System:
-
High-impedance DC amplifier
-
Recording and indifferent electrodes (e.g., Ag/AgCl glass microelectrodes)
-
Micromanipulators for electrode placement
-
Air stimulus controller for delivering precise puffs of odorant
-
-
Microscope: Stereomicroscope for antenna preparation and electrode placement.
-
Odor Delivery System:
-
Pasteur pipettes and filter paper strips
-
Air pump and purification system (charcoal and water filters)
-
-
Faraday Cage: To shield the setup from electrical noise.
-
Data Acquisition System: Computer with appropriate software to record and analyze the EAG signals.
Experimental Workflow
Caption: Experimental workflow for EAG analysis of this compound.
Detailed Methodologies
1. Insect Preparation:
-
Select healthy, sexually mature male moths, typically 2-3 days post-eclosion.
-
Immobilize the moth in a restraining tube (e.g., a modified pipette tip) with the head and antennae protruding.
-
Carefully fix the head with dental wax or a similar substance to prevent movement.
-
Extend one antenna and fix it in place using a small amount of wax.
2. Electrode Preparation:
-
Pull glass capillaries to a fine tip using a micropipette puller.
-
Fill the microelectrodes with a suitable saline solution (e.g., Ringer's solution).
-
Insert a silver wire coated with silver chloride (Ag/AgCl) into the back of each electrode.
3. Antenna Preparation and Mounting:
-
Under a stereomicroscope, carefully excise the antenna at its base using fine scissors.
-
Immediately mount the excised antenna between the two electrodes.
-
Insert the tip of the recording electrode into the distal end of the antenna.
-
Insert the indifferent (ground) electrode into the base of the antenna. A small amount of conductive gel can be used to ensure good electrical contact.
4. Stimulus Preparation and Delivery:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL).
-
Create a serial dilution of the stock solution to obtain a range of concentrations (e.g., 0.1, 0.01, 0.001 µg/µL).
-
Apply a known volume (e.g., 10 µL) of each dilution onto a small strip of filter paper.
-
Insert the filter paper into a clean Pasteur pipette.
-
The pipette is then connected to the air stimulus controller.
-
A continuous stream of purified, humidified air is passed over the antenna.
-
To deliver a stimulus, a puff of air (e.g., 0.5 seconds) is diverted through the odorant-containing pipette and directed at the antenna.
5. Data Recording and Analysis:
-
Record the EAG response for each stimulus. The response is typically a negative-going voltage deflection.
-
Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.
-
Present the stimuli in a randomized order, including a solvent control.
-
Measure the amplitude of the EAG response (the maximum negative deflection in millivolts).
-
To account for variations in antennal responsiveness, normalize the data. This can be done by expressing the response to each test compound as a percentage of the response to a standard reference compound or the highest concentration of the primary ligand.
Signaling Pathway
The detection of this compound by an insect's antenna involves a complex series of molecular events. While the specific pathway for this exact molecule may not be fully elucidated, a general model for pheromone reception in moths provides a strong framework.
Caption: Generalized signaling pathway for pheromone detection in insects.
Upon entering the sensillum lymph, the hydrophobic this compound molecule is thought to be bound by an Odorant Binding Protein (OBP). This OBP transports the pheromone to the dendritic membrane of an Olfactory Receptor Neuron (ORN). Here, the pheromone-OBP complex interacts with a specific Odorant Receptor (OR). Insect ORs are typically heterodimers, consisting of a conventional ligand-binding OR (ORx) and a highly conserved co-receptor (Orco).[5] This binding event is believed to induce a conformational change in the OR complex, which functions as a ligand-gated ion channel.[1][3] The opening of this channel allows for an influx of cations (such as Na+ and Ca2+), leading to the depolarization of the ORN membrane. If this depolarization reaches a certain threshold, it triggers the generation of action potentials, which are then transmitted along the axon of the ORN to the antennal lobe of the insect's brain for further processing. While some studies suggest the involvement of G-protein coupled second messenger systems in insect olfaction, the direct ionotropic mechanism is a prominent model for pheromone detection.[1][3]
References
- 1. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]
- 4. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]
- 5. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of (5e,7z)-5,7-Dodecadienal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting behavioral assays to evaluate the efficacy of (5e,7z)-5,7-Dodecadienal, a known female sex pheromone for several Lepidopteran species, including the Western Tent Caterpillar (Malacosoma californicum) and the Siberian Moth (Dendrolimus superans sibiricus). The following protocols for electroantennography (EAG), wind tunnel assays, and field trapping experiments are designed to deliver robust and reproducible data for assessing the biological activity of this semiochemical.
Data Presentation
The efficacy of this compound can be quantified through various behavioral and physiological responses. The following tables summarize expected and reported quantitative data from key assays.
Table 1: Field Trapping Efficacy of this compound against the Siberian Moth
This table presents field trapping data for the Siberian moth (Dendrolimus superans sibiricus) using a 1:1 mixture of (Z,E)-5,7-dodecadienol and (Z,E)-5,7-dodecadienal. The data shows the mean number of moths captured over a 6-day period with lures of different ages.
| Lure Age | Mean Number of Moths Captured (± SEM) |
| Newly Prepared | 15.3 ± 2.1 |
| Aged 2 Weeks | 8.7 ± 1.5 |
| Aged 4 Weeks | 4.2 ± 0.9 |
Source: Adapted from Khrimian et al., J. Agric. Food Chem. 2002, 50, 22, 6366–6370.
Table 2: Example Electroantennography (EAG) Response to this compound
This table provides example data illustrating a typical dose-dependent response of a male moth's antenna to this compound. The values represent the mean peak amplitude of the antennal depolarization.
Note: The following data is illustrative to demonstrate a typical dose-response relationship and is not from a specific study on this compound.
| Pheromone Dosage (µg) | Mean EAG Response (mV ± SD) |
| 0.01 | 0.2 ± 0.05 |
| 0.1 | 0.8 ± 0.12 |
| 1 | 2.5 ± 0.3 |
| 10 | 4.1 ± 0.5 |
| 100 | 4.3 ± 0.4 |
| Control (Solvent) | 0.05 ± 0.01 |
Table 3: Example Wind Tunnel Behavioral Response to this compound
This table presents example data on the behavioral responses of male moths to varying concentrations of this compound in a wind tunnel assay.
Note: The following data is illustrative to demonstrate typical behavioral responses and is not from a specific study on this compound.
| Pheromone Concentration (ng/µL) | Activation (%) | Upwind Flight (%) | Source Contact (%) |
| 0.01 | 25 | 10 | 5 |
| 0.1 | 60 | 45 | 20 |
| 1 | 85 | 75 | 60 |
| 10 | 90 | 80 | 65 |
| Control (Solvent) | 5 | 2 | 0 |
Signaling Pathway and Experimental Workflows
Insect Pheromone Signaling Pathway
The detection of this compound in male moths is initiated by the binding of the pheromone molecule to an Odorant Receptor (OR) located on the dendritic membrane of an olfactory sensory neuron. This interaction is facilitated by Pheromone-Binding Proteins (PBPs) in the sensillar lymph. The signal is then transduced through either an ionotropic or a metabotropic cascade, leading to the depolarization of the neuron and the transmission of an electrical signal to the brain, ultimately resulting in a behavioral response.
Experimental Workflow: Wind Tunnel Assay
The wind tunnel assay provides a controlled environment to observe and quantify the flight behavior of insects in response to a pheromone plume.
Experimental Workflow: Field Trapping Assay
Field trapping is essential for evaluating the efficacy of a pheromone lure under natural environmental conditions.
Experimental Protocols
Electroantennography (EAG)
Objective: To measure the electrical response of a male moth's antenna to this compound, providing a physiological measure of its detection.
Materials:
-
Live male moths (e.g., Dendrolimus superans sibiricus)
-
This compound
-
Hexane or other suitable solvent
-
Micropipettes
-
Filter paper strips
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system)
-
Dissecting microscope
-
Saline solution (e.g., insect Ringer's solution)
-
Glass capillaries
Protocol:
-
Preparation of Stimuli:
-
Prepare a serial dilution of this compound in hexane (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).
-
Apply 10 µL of each dilution onto a filter paper strip.
-
Prepare a control strip with 10 µL of solvent only.
-
Allow the solvent to evaporate completely.
-
-
Antennal Preparation:
-
Immobilize a male moth (e.g., in a pipette tip with the head protruding).
-
Under a dissecting microscope, carefully excise one antenna at the base.
-
Mount the excised antenna between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.
-
Use saline-filled glass capillaries as electrodes.
-
-
EAG Recording:
-
Position the antennal preparation in a continuous stream of humidified, purified air.
-
Introduce the filter paper strip with the lowest pheromone concentration into the airstream for 0.5 seconds.
-
Record the resulting depolarization of the antenna.
-
Allow the antenna to recover for at least 30 seconds between stimulations.
-
Present the stimuli in increasing order of concentration, with the solvent control presented at the beginning and end of each recording session.
-
Replicate the experiment with multiple antennae (n ≥ 10).
-
-
Data Analysis:
-
Measure the peak amplitude of the EAG response (in millivolts) for each stimulus.
-
Subtract the response to the solvent control from the responses to the pheromone stimuli.
-
Calculate the mean and standard deviation of the responses at each concentration.
-
Generate a dose-response curve by plotting the mean EAG response against the logarithm of the pheromone concentration.
-
Wind Tunnel Assay
Objective: To quantify the behavioral responses of male moths to a plume of this compound in a controlled laboratory environment.
Materials:
-
Wind tunnel (e.g., 2 m long, 0.6 m wide, 0.6 m high) with controlled airflow (e.g., 0.3 m/s), temperature (e.g., 25°C), humidity (e.g., 60%), and lighting (e.g., red light).
-
Video recording equipment.
-
Pheromone dilutions in a suitable solvent.
-
Lure dispenser (e.g., rubber septum).
-
Release cages for insects.
-
Male moths, sexually mature and naive.
Protocol:
-
Insect and Pheromone Preparation:
-
Acclimatize male moths to the wind tunnel conditions for at least 1 hour before the experiment.
-
Load a rubber septum with a known amount of this compound.
-
-
Experimental Procedure:
-
Place the pheromone-baited lure at the upwind end of the wind tunnel.
-
Place a single male moth in a release cage at the downwind end of the tunnel.
-
Allow the moth to acclimate for 1 minute.
-
Open the release cage and record the moth's behavior for a set period (e.g., 5 minutes).
-
Test different concentrations of the pheromone and a solvent control.
-
Use a new moth for each trial and randomize the order of treatments.
-
-
Behavioral Quantification:
-
From the video recordings, score the following behaviors:
-
Activation: Wing fanning and antennal movement.
-
Take-off: Initiation of flight.
-
Upwind flight: Oriented flight towards the pheromone source.
-
Source contact: Landing on or near the pheromone source.
-
-
-
Data Analysis:
-
Calculate the percentage of moths exhibiting each behavior for each treatment.
-
Use statistical tests (e.g., Chi-squared test) to compare the behavioral responses between different pheromone concentrations and the control.
-
Field Trapping
Objective: To assess the attractiveness of this compound to the target moth species in a natural environment.
Materials:
-
Insect traps (e.g., delta or funnel traps).
-
Pheromone lures (e.g., rubber septa impregnated with this compound).
-
Control lures (solvent only).
-
Stakes or hangers for trap deployment.
-
GPS device for recording trap locations.
Protocol:
-
Site Selection and Trap Deployment:
-
Choose a suitable habitat for the target species.
-
Set up traps in a randomized complete block design, with each block containing one trap for each treatment (e.g., different pheromone doses and a control).
-
Space traps at least 20 meters apart to avoid interference.
-
Hang traps at a height relevant to the flight behavior of the target species (e.g., 1.5 meters above the ground).
-
-
Monitoring:
-
Check the traps at regular intervals (e.g., weekly).
-
Count and record the number of target moths captured in each trap.
-
Remove captured insects from the traps at each check.
-
-
Lure Maintenance:
-
Replace the pheromone lures at recommended intervals to ensure a consistent release rate. The effectiveness of lures with this compound has been shown to decline significantly after two weeks.
-
-
Data Analysis:
-
Calculate the mean number of moths captured per trap per day for each treatment.
-
Use statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to compare the trap catches between treatments.
-
Application Notes and Protocols for Monitoring Dendrolimus Species Using (5E,7Z)-5,7-Dodecadienal and Related Pheromones
Introduction
Dendrolimus species, commonly known as pine moths, are significant defoliators of coniferous forests across Asia and Europe, leading to substantial economic and ecological damage.[1] Effective monitoring of these pest populations is crucial for timely intervention and management. Sex pheromones play a vital role in the mating and reproduction of these insects and have been successfully synthesized and utilized for monitoring and controlling Dendrolimus populations.[1] This document provides detailed application notes and protocols for the use of (5E,7Z)-5,7-dodecadienal and its isomers in monitoring various Dendrolimus species. While this compound is specifically a component of the sex pheromone for Dendrolimus houi, the (5Z,7E) isomer and its derivatives are more commonly used for other species within the genus.[1]
Data Presentation: Pheromone Blends and Trap Efficacy
The following tables summarize quantitative data from various studies on the effectiveness of different pheromone blends for trapping Dendrolimus species. The optimal blend and ratio of components can vary significantly between species.
| Species | Pheromone Components | Ratio | Trap Type | Key Findings | Reference |
| Dendrolimus houi | (E5,Z7)-12:OH, (E5,Z7)-12:OAc, (E5,Z7)-12:Ald | 100:39.7:5.6 | Not Specified | First (E,Z)-isomer sex pheromones identified in the Dendrolimus genus. | [1] |
| Dendrolimus punctatus | (Z5,E7)-12:Ac, (Z5,E7)-12:Pr, (Z5,E7)-12:OH | 25:10:28 | Not Specified | Used to monitor population dynamics, with significant increases in captures observed over a three-year period. | [2] |
| Dendrolimus superans | (Z5,E7)-12:Ald, (Z5,E7)-12:OH | 1:1 | Not Specified | A 1:1 blend was as attractive to males as virgin females. Lure effectiveness declined significantly after 2 weeks of aging in open air. | [3][4] |
| Dendrolimus spectabilis | (Z5,E7)-12:OH, (Z5,E7)-12:OAc, (Z5,E7)-12:OPr | 1:1:1 | Not Specified | Traps baited with the three-component blend caught three times more males than those baited with (Z5,E7)-12:OH alone. | [5] |
| Dendrolimus pini | (Z5,E7)-12:Ald, (Z5,E7)-12:OH | 60:40 | Tetratraps | A 60:40 mixture improved the capture of males over (Z5,E7)-12:Ald alone. | [6] |
| Dendrolimus pini | (Z5,E7)-12:Ald, (Z5,E7)-12:OH, (Z5)-12:Ald, (Z5)-12:OH, (Z5)-14:OAc | Varies | Cross-vane traps with polyethylene vial dispensers | Blends of five components showed significantly higher attraction than the standard two-component lure. | [7] |
Experimental Protocols
Pheromone Lure Preparation
Objective: To prepare pheromone dispensers for field trapping.
Materials:
-
Synthetic pheromone components: this compound, (5Z,7E)-5,7-dodecadienal, (5Z,7E)-5,7-dodecadien-1-ol, (5Z,7E)-5,7-dodecadien-1-yl acetate, etc. (high purity, >97%)
-
Solvent (e.g., n-hexane)
-
Dispensers (e.g., rubber septa, polyethylene vials)[3][4][7][8]
-
Micropipettes
-
Glass vials with caps
Procedure:
-
Prepare stock solutions of individual pheromone components in n-hexane.
-
In a clean glass vial, combine the appropriate volumes of the stock solutions to achieve the desired species-specific ratio and concentration (e.g., 1000 μg total pheromone per lure).[6]
-
Carefully load the pheromone blend onto the dispenser (e.g., rubber septum or into a polyethylene vial) using a micropipette.[3][7][8]
-
Allow the solvent to evaporate completely in a fume hood before deploying the lures.
-
Store prepared lures at low temperatures (e.g., -80°C) in airtight containers until use to maintain their efficacy.[3][4][8]
Field Trapping and Monitoring
Objective: To monitor the population dynamics of Dendrolimus species using pheromone-baited traps.
Materials:
-
Pheromone lures (prepared as described above)
-
Insect traps (e.g., sticky traps, funnel traps, tetratraps)[6][9]
-
Stakes or ropes for trap deployment
-
GPS device for marking trap locations
-
Data sheets or electronic device for recording captures
Procedure:
-
Trap Selection: Choose a trap type suitable for the target Dendrolimus species and environmental conditions. Sticky traps are commonly used.[9]
-
Trap Deployment:
-
Deploy traps before the expected flight period of the adult moths.[6]
-
Place traps at a height of 1.5-2.0 meters on the trunks of host trees or on stakes. For some species like D. punctatus, traps placed lower than 5.5 m in the canopy were more effective.[2]
-
Ensure a sufficient distance between traps (at least 20 meters) to avoid interference.
-
Distribute traps in a grid or transect pattern across the monitoring area.
-
-
Data Collection:
-
Data Analysis:
-
Calculate the average number of moths per trap per day (or week).
-
Analyze the spatial and temporal distribution of the population.
-
Use the data to inform pest management decisions.
-
Visualizations
Caption: Experimental workflow for Dendrolimus monitoring.
Caption: Pheromone-based attraction signaling pathway.
References
- 1. Research Progress on the Dendrolimus spp. Pheromone: From Identification to Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Syntheses of (Z,E)-5,7-dodecadienol and (E,Z)-10,12-hexadecadienol, lepidoptera pheromone components, via zinc reduction of enyne precursors. test of pheromone efficacy against the Siberian moth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for (5E,7Z)-5,7-Dodecadienal as a Biopesticide Component
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5E,7Z)-5,7-Dodecadienal is a naturally occurring semiochemical that functions as a potent sex pheromone for several species of moths, most notably the western tent caterpillar, Malacosoma californicum. While not a conventional pesticide that directly causes mortality, its powerful attraction capabilities position it as a valuable component in integrated pest management (IPM) strategies. As a biopesticide, its primary applications are in population monitoring and mating disruption, offering a targeted and environmentally benign approach to controlling pest populations.
This document provides detailed application notes and experimental protocols for the use of this compound in a research and pest management context. It should be noted that while its efficacy in monitoring is well-documented, its application in mating disruption is based on established principles of pheromone-based pest control, with specific efficacy data for this compound being an area for further research.
Mechanism of Action: Olfactory Signaling Pathway
This compound functions by hijacking the insect's own communication system. Male moths possess highly specialized olfactory sensory neurons (OSNs) on their antennae that are tuned to detect specific pheromone components. The binding of this compound to receptors on these neurons triggers a signaling cascade that results in the male moth flying upwind in search of the female.
The generalized signaling pathway for pheromone detection in insects is as follows:
Applications
Population Monitoring
The primary and most well-documented application of this compound is in lures for trapping male moths. This allows for:
-
Early Pest Detection: Identifying the presence of a pest species before populations reach outbreak levels.
-
Population Density Estimation: Correlating trap captures with actual pest population density to inform control decisions.
-
Phenology Tracking: Monitoring the timing of moth emergence and flight periods to optimize the timing of control measures.
Mating Disruption
While specific field data for this compound is limited, the principle of mating disruption involves saturating an area with the synthetic pheromone. This creates a state of "sensory overload" for the male moths, making it difficult or impossible for them to locate calling females, thereby reducing mating success and subsequent larval infestations.
Data Presentation
The following tables summarize quantitative data from field trials using this compound and its isomers for monitoring tent caterpillars.
Table 1: Trap Capture of Eastern Tent Caterpillar (Malacosoma americanum) Moths Using Different Pheromone Blends
| Lure Composition ((E,Z)-5,7-dodecadienal : (E,Z)-5,7-dodecadien-1-ol) | Total Dose (µg) | Mean Trap Capture (males/trap/night) |
| Aldehyde only | 500 | Inconsistent results |
| 2:1 | 750 | 15-20 |
| 5:1 | 600 | 15-20 |
| 9:1 | - | Most effective blend |
Data adapted from studies on the eastern tent caterpillar, which utilizes a closely related pheromone blend. The 9:1 aldehyde to alcohol ratio was found to be the most effective for trapping this species.
Table 2: Factors Affecting Trap Capture of Forest Tent Caterpillar (Malacosoma disstria)
| Factor | Comparison | Result |
| Lure Type | Polyurethane vs. Rubber Septa | Polyurethane lures resulted in higher trap catches. |
| Trap Type | Universal Moth Trap vs. Wing Trap | Universal Moth Traps were less prone to saturation at high population densities. |
| Lure Age | 0-28 days (Polyurethane) | No significant difference in trap catch. |
These findings highlight the importance of selecting appropriate trapping materials for effective monitoring of forest tent caterpillar populations.
Experimental Protocols
Protocol 1: Monitoring Malacosoma Populations Using Pheromone-Baited Traps
Objective: To monitor the population density and flight phenology of tent caterpillars using this compound baited traps.
Materials:
-
This compound pheromone lures (e.g., rubber septa or polyurethane lures).
-
Traps (e.g., Pherocon IC, Universal Moth Trap, or Delta traps).
-
Trap adhesive (if using sticky traps).
-
Stakes or hangers for trap deployment.
-
GPS unit for recording trap locations.
-
Data collection sheets.
Procedure:
-
Lure Preparation:
-
If preparing lures in-house, dissolve a known quantity of synthetic this compound in a volatile solvent (e.g., hexane).
-
For monitoring M. americanum, a 9:1 ratio of (E,Z)-5,7-dodecadienal to its corresponding alcohol is recommended.
-
Apply the pheromone solution to the dispenser (e.g., rubber septum) and allow the solvent to evaporate completely in a fume hood.
-
Store lures in airtight, solvent-resistant packaging at low temperatures (e.g., -20°C) until use.
-
-
Trap Assembly and Deployment:
-
Assemble traps according to the manufacturer's instructions.
-
Place a single pheromone lure inside each trap.
-
Deploy traps in the target area before the anticipated start of the moth flight period.
-
Hang traps from trees or stakes at a height of 1.5-2 meters.
-
Space traps at least 20 meters apart to avoid interference.
-
Record the GPS coordinates of each trap.
-
-
Data Collection:
-
Inspect traps at regular intervals (e.g., weekly).
-
Count and record the number of target moths captured in each trap.
-
Remove captured moths and any debris from the traps.
-
Replace sticky liners and lures as needed (typically every 4-6 weeks, depending on the lure type and environmental conditions).
-
-
Data Analysis:
-
Calculate the average number of moths captured per trap per collection interval.
-
Plot the average trap captures over time to visualize the moth flight phenology.
-
Correlate trap capture data with other pest indicators (e.g., egg mass counts, larval density) to develop a population monitoring model.
-
Protocol 2: Electroantennography (EAG) Bioassay
Objective: To measure the olfactory response of male Malacosoma antennae to this compound.
Materials:
-
Live male Malacosoma moths.
-
Dissecting microscope.
-
Micromanipulators.
-
Glass capillary electrodes.
-
Ag/AgCl wires.
-
Electrolyte solution (e.g., saline solution).
-
EAG apparatus (amplifier, data acquisition system).
-
Odor delivery system (e.g., air stimulus controller).
-
Synthetic this compound.
-
Solvent (e.g., hexane).
-
Filter paper strips.
Procedure:
-
Electrode Preparation:
-
Pull glass capillaries to a fine tip.
-
Fill the capillaries with electrolyte solution.
-
Insert Ag/AgCl wires into the capillaries, ensuring no air bubbles are present.
-
-
Antenna Preparation:
-
Anesthetize a male moth (e.g., by chilling).
-
Excise one antenna at the base using fine scissors.
-
Mount the excised antenna between the two electrodes under the dissecting microscope. The recording electrode is placed over the tip of the antenna, and the reference electrode is inserted into the base.
-
-
Odor Stimulus Preparation:
-
Prepare serial dilutions of this compound in hexane.
-
Apply a known volume of each dilution to a filter paper strip and allow the solvent to evaporate.
-
Place the filter paper strip inside a Pasteur pipette connected to the odor delivery system.
-
-
EAG Recording:
-
Deliver a continuous stream of purified, humidified air over the antenna.
-
Introduce a puff of the odor stimulus into the airstream.
-
Record the resulting depolarization of the antennal signal (the EAG response).
-
Present stimuli in order of increasing concentration.
-
Use a solvent-only puff as a negative control.
-
Allow sufficient time between stimuli for the antenna to recover.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response (in millivolts) for each stimulus.
-
Subtract the response to the solvent control from the responses to the pheromone stimuli.
-
Plot the dose-response curve (EAG amplitude vs. log of stimulus concentration).
-
Conclusion
This compound is a valuable semiochemical for the management of tent caterpillar populations. Its primary, well-researched application is in monitoring, providing crucial data for IPM programs. While its potential for mating disruption is high, further field trials are needed to quantify its efficacy and optimize application protocols for this purpose. The methodologies outlined in this document provide a framework for researchers to further investigate and utilize this potent biopesticide component.
Application Notes and Protocols for Wind Tunnel Bioassays of (5e,7z)-5,7-Dodecadienal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the experimental design of wind tunnel bioassays to test the behavioral responses of insects to the pheromone (5e,7z)-5,7-Dodecadienal. The protocols outlined below are intended to ensure reproducibility and generate high-quality, quantifiable data essential for research in chemical ecology, pest management, and drug development.
Introduction
Wind tunnel bioassays are a critical tool for studying insect behavior in response to chemical cues under controlled laboratory conditions. They allow researchers to dissect the behavioral cascade of insects, from initial activation and upwind flight to source location, in response to specific semiochemicals like this compound. This synthetic pheromone is a key component in the communication of several pest species, particularly within the Dendrolimus genus of moths, which are significant defoliators of coniferous forests. Understanding the precise behavioral responses to this compound is vital for developing effective monitoring and control strategies.
Experimental Setup
A well-designed wind tunnel is fundamental for obtaining reliable data. The primary components include a flight chamber, a fan to generate a controlled airflow, and systems for air purification and odor delivery.
Key Design Considerations:
-
Airflow: A laminar, non-turbulent airflow is crucial. Wind speeds should be adjustable to mimic natural conditions, typically ranging from 0.2 to 0.5 m/s.
-
Air Purification: Incoming air must be filtered, usually through activated charcoal, to remove any contaminants that could interfere with the insect's olfactory senses.
-
Flight Chamber: The chamber should be constructed of a non-reactive material like glass or plexiglass and be of sufficient length (typically 1.5-2.5 m) to allow for the observation of the complete behavioral sequence.
-
Lighting: Diffuse, low-intensity red light is often used to simulate crepuscular or nocturnal conditions when many target insects are active.
-
Odor Plume Generation: The pheromone is released from a point source at the upwind end of the tunnel, creating a plume that the insect will follow.
Experimental Protocols
Insect Preparation
-
Rearing: Insects should be reared under controlled conditions of temperature, humidity, and photoperiod to ensure developmental uniformity.
-
Sexing and Acclimatization: For testing sex pheromones, male insects are typically used. They should be separated from females during the pupal stage to ensure they are sexually naive. Prior to testing, males should be acclimated to the wind tunnel room conditions for at least one hour.
Pheromone Preparation and Delivery
-
This compound Formulation: The synthetic pheromone is typically dissolved in a high-purity solvent such as hexane. A range of concentrations should be prepared to determine the dose-response relationship.
-
Dispenser: A precise amount of the pheromone solution is loaded onto a dispenser, such as a filter paper strip or a rubber septum. The solvent is allowed to evaporate completely before the dispenser is placed in the wind tunnel.
Bioassay Procedure
-
Place the pheromone-loaded dispenser at the upwind end of the flight chamber.
-
Introduce a single male insect into the downwind end of the tunnel on a release platform.
-
Observe and record the insect's behavior for a set period (e.g., 3-5 minutes).
-
After each trial, the wind tunnel should be thoroughly ventilated to remove any residual pheromone.
-
Each insect should be tested only once to avoid habituation.
Data Collection and Analysis
A sequence of distinct behaviors is typically recorded. The percentage of insects exhibiting each behavior is calculated. Key behaviors to score include:
-
Activation: The insect becomes active (e.g., antennal movement, wing fanning).
-
Take-off: The insect initiates flight.
-
Upwind Flight: The insect flies upwind towards the pheromone source, often in a zigzagging pattern.
-
Halfway: The insect successfully flies at least half the distance to the source.
-
Close Approach: The insect flies to within a close proximity (e.g., 10 cm) of the source.
-
Source Contact/Landing: The insect lands on or very near the pheromone source.
Data Presentation
Quantitative data from wind tunnel bioassays should be summarized in structured tables to facilitate comparison between different pheromone concentrations or blends.
Table 1: Hypothetical Behavioral Responses of Dendrolimus spp. Males to Varying Concentrations of this compound in a Wind Tunnel Bioassay
| Pheromone Concentration (ng) | % Activation | % Take-off | % Upwind Flight | % Halfway | % Close Approach | % Source Contact |
| 0 (Control) | 5 | 2 | 0 | 0 | 0 | 0 |
| 1 | 30 | 25 | 15 | 10 | 5 | 2 |
| 10 | 75 | 70 | 60 | 55 | 45 | 35 |
| 100 | 95 | 92 | 88 | 85 | 80 | 75 |
| 1000 | 98 | 95 | 85 | 80 | 70 | 60 |
Table 2: Behavioral Responses of Dendrolimus tabulaeformis Males to a Three-Component Pheromone Blend with Varying Amounts of Z5,E7-12:OPr (Data adapted from Zhang et al., 2012)
| Z5,E7-12:OPr (ng) | % Taking Flight | % Upwind Flight | % Source Contact |
| 0 | ~80 | ~35 | ~20 |
| 1 | ~85 | ~50 | ~45 |
| 2 | ~90 | ~60 | ~65 |
| 4.5 | ~95 | ~75 | ~85 |
| 10 | ~90 | ~55 | ~50 |
| 20 | ~85 | ~40 | ~30 |
| Note: The base blend contained fixed amounts of Z5,E7-12:OAc and Z5,E7-12:OH. |
Visualizations
Diagrams illustrating the experimental workflow and conceptual pathways are crucial for clear communication of the methodology and expected outcomes.
Caption: Experimental workflow for wind tunnel bioassays.
Caption: Conceptual signaling pathway of insect response to pheromones.
Application Note: Synthesis and Evaluation of (5E,7Z)-5,7-Dodecadienal for Anticancer Research
An detailed application note and protocol for the synthesis of (5E,7Z)-5,7-Dodecadienal and its investigation in anticancer research is provided below for researchers, scientists, and drug development professionals.
Introduction
This compound is a C12 aliphatic aldehyde known primarily as a component of insect pheromones. While this specific isomer is not extensively studied for its therapeutic properties, its close stereoisomer, (5E,7E)-Dodecadienal, isolated from the plant Euclea crispa, has demonstrated significant anticancer activity. The (5E,7E) isomer inhibits the proliferation of ovarian cancer cells (HO-8910) by modulating key proteins involved in apoptosis (Bcl-2, Bcl-xL) and metastasis (CXCR4, HER2, Akt)[1]. This finding provides a strong rationale for the synthesis and evaluation of this compound as a potential novel anticancer agent.
This document outlines a detailed protocol for the stereoselective synthesis of this compound via a Wittig reaction. It further provides a suite of protocols for evaluating its cytotoxic and apoptotic effects on cancer cells and for investigating its impact on signaling pathways implicated in cancer progression.
Part 1: Stereoselective Synthesis of this compound
The proposed synthesis employs a Wittig reaction, a robust method for creating carbon-carbon double bonds with stereochemical control[2]. The strategy involves the reaction of a non-stabilized phosphonium ylide with an aldehyde to selectively form the Z-configured double bond, followed by further transformations to yield the target E,Z-dienal.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Wittig Reaction
This protocol is based on established principles of Wittig olefination to achieve the desired (E,Z) stereochemistry[2].
Materials:
-
Heptyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
(E)-5-Octenal (can be synthesized from 5-octyn-1-ol)
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane, Ethyl Acetate
Procedure:
-
Preparation of the Ylide:
-
Suspend heptyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. The solution should turn a deep orange/red color, indicating ylide formation.
-
Stir the mixture at 0°C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve (E)-5-octenal (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide suspension at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC until the aldehyde is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification & Characterization of the Intermediate Alcohol:
-
The crude product from the Wittig reaction will be (5E,7Z)-dodecadien-1-ol. Purify this alcohol using flash column chromatography on silica gel (e.g., 95:5 hexane:ethyl acetate).
-
Characterize the structure using ¹H NMR, ¹³C NMR, and MS to confirm the (E,Z) stereochemistry.
-
-
Oxidation to Aldehyde:
-
Dissolve the purified (5E,7Z)-dodecadien-1-ol (1.0 eq) in anhydrous DCM.
-
Add PCC or DMP (1.5 eq) and stir at room temperature. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant byproducts, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
-
Final Purification:
-
Purify the resulting crude aldehyde by flash column chromatography (e.g., 98:2 hexane:ethyl acetate) to yield pure this compound[3].
-
Confirm the final structure and purity via NMR and GC-MS.
-
Part 2: Protocols for Anticancer Evaluation
The following protocols are designed to assess the bioactivity of the synthesized compound against cancer cell lines. Ovarian cancer (e.g., HO-8910, SKOV-3) or breast cancer (e.g., MCF-7, MDA-MB-231) cell lines are recommended based on the activity of the (5E,7E) isomer[1].
Overall Experimental Workflow
Caption: Workflow for evaluating anticancer activity.
Protocol 2.1: Cell Viability MTT Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours (37°C, 5% CO₂).
-
Prepare a stock solution of the compound in DMSO and create serial dilutions in a complete culture medium.
-
Treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and an untreated control.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value by plotting cell viability against the log of the compound concentration.
| Cell Line | Compound | IC50 (µM) after 48h |
| HO-8910 | This compound | Experimental Data |
| SKOV-3 | This compound | Experimental Data |
| MCF-7 | This compound | Experimental Data |
| HEK293 (non-cancerous) | This compound | Experimental Data |
| Caption: Table for summarizing IC50 values. |
Protocol 2.2: Apoptosis Assay via Annexin V/PI Staining
Objective: To quantify the percentage of cells undergoing apoptosis after treatment.
Procedure:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells immediately using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrosis).
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Control | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Compound (IC50) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Caption: Table for summarizing apoptosis data. |
Protocol 2.3: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of the compound on the expression of key proteins in apoptosis and metastasis-related pathways.
Procedure:
-
Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include: Bcl-2, Bcl-xL, HER2, CXCR4, p-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band densities and normalize to the loading control.
Part 3: Proposed Mechanism and Signaling Pathway
Based on the known activity of the (5E,7E) isomer, it is hypothesized that this compound may inhibit cancer cell survival and proliferation by targeting the HER2/CXCR4-mediated Akt signaling pathway, which in turn regulates the expression of anti-apoptotic Bcl-2 family proteins[1].
Caption: Proposed signaling pathway for investigation.
References
Application Notes and Protocols for In Vitro Cancer Cell Line Studies of Dodecadienal Compounds
A Critical Update on a Related Compound
Therefore, the following application notes and protocols are provided as a general guide for researchers interested in studying the in vitro effects of novel compounds, such as dodecadienals, on cancer cell lines. The specific data and signaling pathways from the retracted study are not presented here. Instead, this document offers standardized protocols and hypothetical pathway diagrams relevant to cancer research.
Data Presentation
When conducting in vitro studies on a novel compound, it is essential to present quantitative data in a clear and organized manner. The following table is a template that can be adapted to summarize key findings.
| Cell Line | Compound Concentration | IC50 (µM) | Apoptosis Rate (%) | Fold Change in Protein Expression (Treated vs. Control) | |---|---|---|---|---| | | | | | Pro-Apoptotic | Anti-Apoptotic | Metastasis-Related | | | | | | p53 | Caspase-9 | Bcl-2 | Bcl-xL | HER2 | Akt | CXCR4 | | e.g., HO-8910 | e.g., 10 µM | | | | | | | | | | | e.g., 25 µM | | | | | | | | | | | e.g., 50 µM | | | | | | | | | |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of in vitro studies. Below are standard protocols for key experiments in this area of research.
Cell Culture and Treatment
-
Cell Line Maintenance: The human ovarian cancer cell line HO-8910 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: A stock solution of the test compound (e.g., (5E,7Z)-5,7-Dodecadienal) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration. Serial dilutions are then made in the complete culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the test compound at various concentrations. A vehicle control (medium with DMSO) is always included.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.
-
Treatment: Treat cells with various concentrations of the compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bcl-xL, p53, Caspase-9, HER2, Akt, CXCR4, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Visualizations
The following diagrams illustrate common experimental workflows and signaling pathways investigated in cancer research.
Caption: General workflow for in vitro evaluation of a novel compound on cancer cells.
Caption: A hypothetical intrinsic apoptosis signaling pathway.
Caption: A hypothetical metastasis-related signaling pathway.
References
- 1. Retracted: (5E,7E)-4,5,6 Trihydroxy-3-(hydroxymethyl)tetrahydro-2H-pyran-2-ylheptadeca-5,7-dienoate from Euclea crispa (L.) Inhibits Ovarian Cancer Cell Growth by Controlling Apoptotic and Metastatic Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retracted: (5E,7E)-4,5,6 Trihydroxy-3-(hydroxymethyl)tetrahydro-2H-pyran-2-ylheptadeca-5,7-dienoate from Euclea crispa (L.) Inhibits Ovarian Cancer Cell Growth by Controlling Apoptotic and Metastatic Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving stereoselectivity in (5e,7z)-5,7-Dodecadienal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of (5E,7Z)-5,7-dodecadienal synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on the key reaction steps that determine stereoselectivity.
I. Wittig Reaction for (Z)-Alkene Formation
Question: My Wittig reaction is producing a low Z/E ratio of the desired alkene. How can I improve the selectivity for the (Z)-isomer?
Answer: Low (Z)-selectivity in the Wittig reaction is a common issue. The stereochemical outcome is primarily influenced by the stability of the phosphonium ylide and the reaction conditions. For improved (Z)-selectivity, consider the following:
-
Ylide Choice: Employ an unstabilized or semi-stabilized ylide. Unstabilized ylides, typically those with alkyl substituents, are known to favor the formation of (Z)-alkenes under kinetic control.[1]
-
Salt-Free Conditions: The presence of lithium salts can lead to the equilibration of intermediates, which erodes the (Z)-selectivity.[1] If using an organolithium base to generate the ylide, it is crucial to use a "salt-free" ylide preparation method or switch to a non-lithium base like sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS).
-
Solvent: Use a non-polar, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. Polar solvents can stabilize the betaine intermediate, leading to a decrease in (Z)-selectivity.
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C). Lower temperatures favor the kinetically controlled pathway that leads to the (Z)-isomer.[1]
Question: The Wittig reaction is not proceeding to completion, resulting in a low yield. What are the possible causes and solutions?
Answer: Incomplete conversion in a Wittig reaction can be due to several factors:
-
Inactive Ylide: The ylide may have decomposed due to exposure to air or moisture. Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Steric Hindrance: If the aldehyde or the ylide is sterically hindered, the reaction rate can be significantly reduced. In such cases, prolonged reaction times or elevated temperatures may be necessary, although this might compromise the (Z)-selectivity.
-
Base Strength: The base used to deprotonate the phosphonium salt might not be strong enough, leading to incomplete ylide formation. For unstabilized ylides, strong bases like n-butyllithium or NaHMDS are typically required.[2]
II. Sonogashira Coupling
Question: I am observing significant homocoupling of my terminal alkyne (Glaser coupling) during the Sonogashira reaction. How can I minimize this side reaction?
Answer: Homocoupling is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.[3] To minimize it:
-
Degassing: Rigorously degas all solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[3]
-
Copper-Free Conditions: If homocoupling persists, consider using a copper-free Sonogashira protocol. These methods often employ specific ligands to facilitate the palladium-catalyzed coupling without a copper co-catalyst.[4]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[4]
-
Choice of Base: An amine base like triethylamine or diisopropylamine is typically used. Ensure the base is dry and used in an appropriate excess.[5]
Question: My Sonogashira coupling reaction is not working or giving a very low yield. What should I check?
Answer: A failed Sonogashira reaction can be due to catalyst deactivation or suboptimal reaction conditions:
-
Catalyst Activity: The active Pd(0) catalyst is sensitive to air. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[5] Use high-quality palladium catalysts and ensure anhydrous and anaerobic conditions.
-
Reactivity of Halide: The reactivity of the vinyl halide partner follows the trend I > Br > Cl. If you are using a less reactive halide (e.g., a bromide or chloride), you may need to use a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands) and higher reaction temperatures.[5][6]
-
Solvent: Ensure the solvent is anhydrous and degassed. Common solvents include DMF, THF, and acetonitrile.[7][8]
III. Stereoselective Reduction of Enyne Precursor
Question: The reduction of my enyne precursor is not giving the desired high (Z)-selectivity for the newly formed double bond. How can I improve this?
Answer: The stereoselective reduction of the enyne is critical for establishing the (Z)-double bond.
-
Reducing Agent: Activated zinc, particularly zinc galvanized with copper and silver (Zn/Cu/Ag), has been shown to achieve high-yield cis-reduction of enynols with stereoselectivity of ≥98%.[9] A process where zinc dust is continuously activated with an acid during the reduction is also effective, providing 95-98% cis-selectivity.[9]
-
Solvent System: A mixture of methanol and water is a suitable solvent for the zinc-mediated reduction.[9]
-
Reaction Conditions: The reaction is typically carried out at 50-60 °C under a nitrogen atmosphere.[10]
IV. Purification of Isomers
Question: How can I effectively separate the (5E,7Z) isomer from other geometric isomers?
Answer: The separation of geometric isomers can be challenging due to their similar physical properties.
-
Column Chromatography: Flash chromatography on silica gel is a common method for purification.[9] For difficult separations, silica gel impregnated with silver nitrate can be used, as the silver ions interact differently with the π-bonds of the isomers, often allowing for better separation.[11][12]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 or C30 column can be effective for separating E/Z isomers.[13][14][15]
-
Gas Chromatography (GC): Capillary GC with a polar stationary phase can be used to analyze the isomeric purity and, in some cases, for preparative separation of small quantities.[13][16]
Data Presentation
Table 1: Influence of Reaction Conditions on Wittig Reaction Stereoselectivity
| Parameter | Condition for High (Z)-Selectivity | Rationale | Potential Issues |
| Ylide Type | Unstabilized (e.g., alkyl phosphonium ylide) | Reacts under kinetic control, favoring the less stable (Z)-isomer.[1] | Highly reactive, may be less stable. |
| Additives | Salt-free (especially lithium-free) | Prevents equilibration of intermediates that leads to the more stable (E)-isomer.[1] | Requires use of non-lithium bases. |
| Solvent | Non-polar, aprotic (e.g., THF, Et₂O) | Minimizes stabilization of the betaine intermediate. | May have lower solubility for some reagents. |
| Temperature | Low (e.g., -78 °C) | Favors the kinetically controlled product.[1] | Slower reaction rates. |
Table 2: Troubleshooting Sonogashira Coupling Side Reactions and Low Yield
| Issue | Possible Cause | Recommended Solution |
| Alkyne Homocoupling | Presence of oxygen | Rigorously degas all solvents and reagents.[3] |
| High copper catalyst concentration | Use copper-free conditions or reduce the amount of copper co-catalyst.[4] | |
| Low/No Yield | Catalyst deactivation (palladium black) | Ensure anhydrous and anaerobic conditions; use high-quality catalyst.[5] |
| Poorly active vinyl halide (e.g., chloride) | Use a more active catalyst system and higher temperatures.[5][6] |
Table 3: Stereoselectivity of Enyne Reduction
| Reducing Agent | Solvent | Temperature | (Z)-Selectivity | Reference |
| Zn/Cu/Ag | Methanol/Water | 50-60 °C | ≥98% | [9] |
| Activated Zinc Dust (with acid) | Methanol/Water | Not specified | 95-98% | [9] |
Experimental Protocols
Protocol 1: Z-Selective Wittig Reaction
This protocol is a general procedure for a (Z)-selective Wittig reaction using an unstabilized ylide.
Materials:
-
Alkyltriphenylphosphonium salt (1.1 eq.)
-
Anhydrous THF
-
Salt-free base (e.g., NaHMDS) (1.05 eq.)
-
Aldehyde (1.0 eq.)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous MgSO₄
Methodology:
-
To a stirred suspension of the alkyltriphenylphosphonium salt in anhydrous THF at 0 °C under an inert atmosphere, add the salt-free base portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the resulting ylide solution to -78 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the (Z)-alkene. The E/Z ratio can be determined by ¹H NMR or GC analysis.[1]
Protocol 2: Sonogashira Coupling of a Vinyl Halide and a Terminal Alkyne
This protocol describes a general procedure for a copper-palladium catalyzed Sonogashira coupling.
Materials:
-
Vinyl halide (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Pd(PPh₃)₂Cl₂ (1-5 mol%)
-
CuI (2-10 mol%)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Amine base (e.g., triethylamine or diisopropylamine) (2-3 eq.)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., diethyl ether)
Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add the vinyl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.[4]
Protocol 3: Stereoselective Reduction of an Enyne to a (Z,E)-Diene
This protocol is based on the highly stereoselective reduction using activated zinc.
Materials:
-
(E)-Dodecen-5-yn-1-ol precursor (1.0 eq.)
-
Zinc dust
-
Copper(II) acetate monohydrate
-
Silver nitrate
-
Methanol/Water solvent mixture
-
10% HCl
Methodology:
-
Prepare the activated zinc reagent (Zn/Cu/Ag): Suspend zinc dust in water and sequentially add solutions of copper(II) acetate monohydrate and silver nitrate. Filter the resulting solid.
-
Suspend the active zinc reagent in a mixture of methanol and water.
-
Add a solution of the (E)-dodecen-5-yn-1-ol precursor in methanol to the zinc suspension at once.
-
Stir the mixture at 50-60 °C for several hours under a nitrogen atmosphere, monitoring the reaction by GC.
-
Upon completion, filter off the unreacted Zn/Cu/Ag and wash it with methanol, followed by methanol acidified with 10% HCl to recover any adsorbed product.
-
Combine the filtrates, remove most of the methanol by rotary evaporation, and partition the residue between water and a hexane/ether mixture.
-
Separate the organic layer, dry it, and concentrate to obtain the (5Z,7E)-dodecadien-1-ol, which can then be oxidized to the target aldehyde.[10]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of the Z-selective Wittig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. books.rsc.org [books.rsc.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. ars.usda.gov [ars.usda.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. researchgate.net [researchgate.net]
- 16. (Z,Z)-5,7-Dodecadienal [webbook.nist.gov]
Overcoming low yield in the synthesis of dodecadienal pheromones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields in the synthesis of dodecadienal pheromones.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction to produce a Z-alkene is resulting in a low yield and poor stereoselectivity. What are the common causes?
A1: Low yields and poor Z/E selectivity in Wittig reactions, especially when targeting Z-alkenes with non-stabilized ylides, can stem from several factors:
-
Ylide Preparation: Incomplete formation of the phosphonium ylide due to an insufficiently strong base or degradation of the ylide by moisture or air.
-
Reaction Conditions: The presence of lithium salts can decrease Z-selectivity by stabilizing the betaine intermediate, leading to equilibration and formation of the more thermodynamically stable E-alkene.[1][2] Performing the reaction in solvents like DMF with salt additives such as sodium iodide can enhance Z-selectivity.[1][3]
-
Side Reactions: Aldehydes can be labile and may undergo oxidation, polymerization, or decomposition, particularly under basic conditions.[3] Sterically hindered ketones and aldehydes may react slowly, leading to poor yields.[3]
-
Workup and Purification: The primary byproduct, triphenylphosphine oxide, can be difficult to separate from the desired pheromone, leading to yield loss during purification.[4]
Q2: How can I improve the E-selectivity when a Horner-Wadsworth-Emmons (HWE) reaction is giving a mixture of isomers?
A2: The Horner-Wadsworth-Emmons (HWE) reaction is renowned for its high E-selectivity, particularly with aldehydes.[5][6][7] If you are observing poor selectivity, consider the following:
-
Choice of Reagents: Standard HWE reagents, like triethyl phosphonoacetate, strongly favor the formation of E-alkenes. For Z-selectivity, specialized reagents and conditions, such as the Still-Gennari modification using bis(2,2,2-trifluoroethyl) phosphonates with strong, non-coordinating bases (e.g., KHMDS) in the presence of crown ethers, are necessary.[1]
-
Substrate: While highly E-selective with aldehydes, reactions with ketones can sometimes show reduced selectivity and yield.[6]
-
Reaction Conditions: Ensure anhydrous conditions and appropriate base selection. Common conditions involve using a base like NaH in an aprotic solvent like THF.
Q3: What alternative synthetic routes exist for creating the conjugated diene system in dodecadienal pheromones besides the Wittig or HWE reactions?
A3: While Wittig and HWE reactions are workhorses, other powerful methods can be employed:
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Sonogashira coupling are highly effective.[8][9] This reaction couples a terminal alkyne with a vinyl halide.[8][9] Subsequent partial reduction of the resulting enyne can yield the desired conjugated diene. The Sonogashira reaction can be performed under mild conditions and tolerates a wide range of functional groups.[8][10]
-
Olefin Metathesis: Z-selective cross-metathesis using ruthenium-based catalysts offers a direct route to cis-olefins and can be a powerful tool for pheromone synthesis.[4]
Q4: I am struggling to separate the final E/Z isomers of my dodecadienal product. What purification strategies are effective?
A4: Separating geometric isomers can be challenging due to their similar physical properties.
-
Chromatography: High-performance liquid chromatography (HPLC), particularly with silver nitrate-impregnated silica gel (argentation chromatography), is a classic and effective method for separating isomers of unsaturated compounds. Careful column chromatography on silica gel with optimized non-polar solvent systems (e.g., hexane/ether gradients) can also be effective, but may require repeated runs.
-
Derivatization: If direct separation is difficult, consider temporarily converting the aldehyde to a derivative, such as a Schiff base or a dinitrophenylhydrazone.[11] These derivatives may have different crystallization properties or chromatographic behavior, allowing for separation. The aldehyde can then be regenerated by hydrolysis.[11]
-
Crystallization: Fractional crystallization can sometimes be used if one isomer forms a more stable crystal lattice, though this is less common for oily pheromone products.[12][13]
Troubleshooting Guides
Guide 1: Low Yield in Wittig Olefination for (Z)-Dodecadienal Synthesis
This guide provides a systematic approach to troubleshooting low yields in the Wittig reaction for synthesizing Z-dodecadienal isomers.
Caption: Troubleshooting workflow for low-yield Wittig reactions.
Guide 2: Synthetic Pathway Decision Logic
This diagram outlines the decision-making process for selecting a synthetic strategy based on the desired isomeric outcome.
Caption: Logic diagram for selecting an appropriate olefination method.
Data & Protocols
Table 1: Comparison of Olefination Reaction Conditions and Outcomes
| Reaction Type | Ylide/Phosphonate Type | Typical Base | Typical Solvent | Predominant Isomer | Typical Yield Range |
| Wittig | Non-stabilized (e.g., Ph₃P=CH-R) | n-BuLi, NaHMDS, NaNH₂ | THF, Diethyl Ether | Z-alkene | 40-85% |
| Wittig (Schlosser) | Non-stabilized | n-BuLi, then PhLi | THF / Toluene | E-alkene | 50-75% |
| Wittig | Stabilized (e.g., Ph₃P=CH-CO₂Et) | NaH, NaOEt, DBU | DCM, Benzene | E-alkene | 60-95% |
| HWE | Stabilized (e.g., (EtO)₂P(O)CH₂CO₂Et) | NaH, K₂CO₃, DBU | THF, DMF, MeCN | E-alkene | 70-98% |
| HWE (Still-Gennari) | Bis(trifluoroethyl)phosphonate | KHMDS, NaHMDS | THF (+ 18-crown-6) | Z-alkene | 65-95% |
Yields are highly substrate-dependent and the listed ranges are typical estimates.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of an (E)-Dodecadienal Precursor
This protocol describes a general procedure for the E-selective synthesis of an unsaturated ester, a common intermediate in dodecadienal pheromone synthesis.
Objective: To synthesize ethyl (E)-dodec-10-enoate from dec-8-ynal and triethyl phosphonoacetate.
Materials:
-
Dec-8-ynal (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Hexane
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride dispersion to the THF in portions.
-
Ylide Formation: Add triethyl phosphonoacetate dropwise to the NaH suspension via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction Incubation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become clear or slightly hazy as the phosphonate carbanion forms.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of dec-8-ynal in a small amount of anhydrous THF dropwise over 20-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis (e.g., using 9:1 Hexane:Ethyl Acetate) indicates complete consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure ethyl (E)-dodec-10-enoate.
Safety Precautions: Sodium hydride is highly flammable and reacts violently with water. All operations should be performed under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Asymmetric total synthesis of a putative sex pheromone component from the parasitoid wasp Trichogramma turkestanica [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of (5E,7Z)-5,7-Dodecadienal Isomers
Welcome to the technical support center for the purification of (5E,7Z)-5,7-dodecadienal isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this specific insect pheromone.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound isomers.
Question: My primary purification step resulted in a low yield of the desired (5E,7Z)-isomer. What are the potential causes and solutions?
Answer: Low yield can stem from several factors throughout the synthesis and purification process. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: The initial synthesis of the dodecadienal isomers may not have gone to completion. It is advisable to monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the starting materials have been consumed before proceeding with purification.
-
Suboptimal Purification Technique: The chosen purification method may not be suitable for the scale of your synthesis or the specific impurities present. For instance, while flash chromatography is effective, improper solvent selection can lead to poor separation and loss of product.
-
Isomerization: The (5E,7Z) isomer can be sensitive to heat, light, and acid/base conditions, potentially leading to isomerization to other, undesired geometric isomers (e.g., E,E; Z,Z; Z,E). Ensure that the purification is carried out under mild conditions.
-
Degradation: Aldehydes are prone to oxidation. It is crucial to use high-purity solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Question: I am observing co-elution of the (5E,7Z)-dodecadienal with other geometric isomers during gas chromatography (GC) analysis. How can I improve the separation?
Answer: Achieving good resolution between geometric isomers in GC can be challenging. Here are several parameters to optimize:
-
GC Column Selection: The choice of the GC column is critical. For separating geometric isomers of conjugated dienes, a polar stationary phase is generally recommended. A DB-Wax or a similar polyethylene glycol (PEG) phase often provides better selectivity compared to non-polar columns.
-
Temperature Program: A slow temperature ramp will increase the interaction of the isomers with the stationary phase, which can significantly improve resolution. Start with a low initial oven temperature and a slow ramp rate (e.g., 2-5 °C/min).
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can enhance column efficiency and, consequently, resolution.
-
Column Length: A longer column will provide more theoretical plates and can improve the separation of closely eluting isomers.
Question: My purified this compound appears to be degrading upon storage. What are the best practices for storage?
Answer: this compound, being an aldehyde with conjugated double bonds, is susceptible to oxidation and isomerization. Proper storage is crucial to maintain its purity and biological activity.
-
Temperature: Store the purified compound at low temperatures, ideally at -20°C or even -80°C for long-term storage.
-
Inert Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.
-
Solvent: If stored in solution, use a high-purity, peroxide-free solvent. Anhydrous solvents are preferable.
-
Light Protection: Protect the sample from light by using amber vials or by wrapping the container in aluminum foil.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying synthetic this compound?
A1: Flash column chromatography is a widely used and effective method for the purification of synthetic this compound on a laboratory scale.[1][2] Silica gel is typically used as the stationary phase, with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate.[1][2]
Q2: What are the expected impurities in a synthetic preparation of this compound?
A2: Common impurities include other geometric isomers formed during the synthesis (e.g., (5E,7E), (5Z,7Z), and (5Z,7E)-dodecadienal), unreacted starting materials, and by-products from the reaction. The precursor alcohol, (5E,7Z)-5,7-dodecadien-1-ol, can also be a significant impurity if the oxidation reaction is incomplete.
Q3: Can High-Performance Liquid Chromatography (HPLC) be used to purify this compound isomers?
A3: Yes, reversed-phase HPLC (RP-HPLC) can be a powerful tool for the separation of dodecadienal isomers. An octadecylsilane (ODS or C18) column is often used. The separation is based on the differential partitioning of the isomers between the non-polar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile and water). Preparative HPLC can be used to isolate highly pure isomers.
Q4: How can I confirm the isomeric purity of my final product?
A4: The isomeric purity is typically determined using gas chromatography (GC) with a suitable polar capillary column. The relative peak areas of the different isomers in the chromatogram are used to calculate the purity. For structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to obtain the mass spectrum of the purified compound. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful technique for confirming the stereochemistry of the double bonds.
Data Presentation
The following table summarizes the quantitative data from a reported synthesis and purification of (Z,E)-5,7-dodecadienal, which corresponds to the (5E,7Z) isomer.
| Parameter | Value | Reference |
| Purification Method | Flash Chromatography | [1][2] |
| Stationary Phase | Silica Gel (230-400 mesh) | [1] |
| Mobile Phase | Hexane/Ethyl Acetate (95:5) | [1][2] |
| Starting Material | (Z,E)-5,7-Dodecadien-1-ol | [1][2] |
| Yield | 48% | [1][2] |
| Purity (by GC) | 99% | [1][2] |
Experimental Protocols
Protocol: Purification of this compound by Flash Chromatography
This protocol is based on the oxidation of (Z,E)-5,7-dodecadien-1-ol to (Z,E)-5,7-dodecadienal followed by flash chromatography.[1][2]
1. Materials:
-
Crude this compound (from oxidation of the corresponding alcohol)
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
-
Rotary evaporator
2. Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase (hexane/ethyl acetate, 95:5).
-
Carefully pour the slurry into the chromatography column and allow the silica gel to pack under gravity.
-
Apply gentle pressure with compressed air or nitrogen to obtain a well-packed column bed.
-
Ensure the solvent level is just above the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like pure hexane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the hexane/ethyl acetate (95:5) mobile phase.
-
Apply pressure to maintain a steady flow rate.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the product by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate) to visualize the spots.
-
Alternatively, analyze small aliquots of the fractions by GC.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator under reduced pressure and at a low temperature to prevent degradation.
-
-
Purity Confirmation:
-
Determine the purity of the final product by GC analysis on a polar capillary column.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor GC separation of dodecadienal isomers.
References
Technical Support Center: (5E,7Z)-5,7-Dodecadienal Stability and Degradation in Field Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of (5E,7Z)-5,7-dodecadienal in field applications. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a female sex pheromone identified in various insect species, including the western tent caterpillar (Malacosoma californicum).[1] Its primary application is in pest management as a specific attractant for monitoring and controlling insect populations.[2] Pheromone-based strategies are considered environmentally friendly alternatives to conventional insecticides.[2]
Q2: What are the main factors that contribute to the degradation of this compound in the field?
The degradation of this compound in field conditions is primarily influenced by abiotic factors. Due to its chemical structure as a conjugated dienal, it is susceptible to:
-
Photolysis: Degradation caused by exposure to sunlight, particularly UV radiation.[3][4]
-
Oxidation: Reaction with atmospheric oxygen, which can break down the molecule and reduce its efficacy.[5]
-
Temperature: Higher temperatures can accelerate the rate of chemical degradation and also increase the volatility of the compound, leading to faster dissipation from the dispenser.[6]
-
Hydrolysis: While likely a minor pathway for this specific aldehyde in typical environmental pH, hydrolysis can be a degradation route for some conjugated compounds.[7]
Q3: What are the likely degradation products of this compound?
Based on the chemical reactions of similar conjugated aldehydes, the primary degradation products are expected to be:[5]
-
Oxidation product: (5E,7Z)-5,7-dodecadienoic acid
-
Reduction product: (5E,7Z)-5,7-dodecadienol
Isomerization of the double bonds (e.g., to (E,E) or (Z,Z) isomers) due to photo- or thermal energy is also a potential degradation pathway that can lead to a loss of biological activity.
Troubleshooting Guides
This section provides solutions to common problems encountered during field experiments with this compound.
Problem 1: Low or no capture of target insects in pheromone traps.
-
Possible Cause 1: Inactive Pheromone Lure. The pheromone may have degraded due to improper storage or exceeding its field life.
-
Solution: Always store pheromone lures according to the manufacturer's instructions, typically in a refrigerator or freezer, and check the expiration date before use.[8] Replace lures in the field at the recommended intervals.
-
-
Possible Cause 2: Incorrect Trap Placement. The location of the trap can significantly impact its effectiveness.
-
Possible Cause 3: Environmental Conditions. Strong winds can disperse the pheromone plume, and heavy rain can damage the lure or trap.[6]
-
Solution: Consider weather patterns when placing traps. In windy locations, a higher density of traps may be necessary.[11] Check traps after significant weather events to ensure they are still functional.
-
-
Possible Cause 4: Low Pest Population. There may not be a significant population of the target insect in the area.
Problem 2: High variability in insect capture among traps with the same lure.
-
Possible Cause 1: Environmental Heterogeneity. Microclimates within the experimental area can affect lure performance.
-
Solution: Use a randomized complete block design for experiments to statistically account for environmental variations.[8]
-
-
Possible Cause 2: Inconsistent Lure Handling. Contamination of lures during handling can repel insects.
-
Solution: Always use gloves or clean forceps when handling pheromone lures to avoid contamination.[8]
-
-
Possible Cause 3: Trap Saturation. In areas with high pest populations, the trap's adhesive surface can become covered with insects, preventing further captures.
Problem 3: Trap captures decrease at higher pheromone concentrations.
-
Possible Cause: Sensory Overload or Mating Disruption. Excessively high concentrations of pheromone can confuse male insects, making it difficult for them to locate the point source of the trap.[6][8]
-
Solution: This is a key finding of a dose-response experiment. Analyze the data to determine the optimal concentration range that maximizes capture rates before a decline is observed.[8]
-
Quantitative Data Summary
Table 1: Likely Degradation Pathways for this compound
| Degradation Pathway | Triggering Factor(s) | Potential Degradation Product(s) | Consequence |
| Photolysis | Sunlight (UV radiation) | Isomers of 5,7-dodecadienal, smaller aldehyde and alkane fragments | Loss of biological activity |
| Oxidation | Atmospheric oxygen | (5E,7Z)-5,7-dodecadienoic acid, epoxide derivatives | Loss of attractiveness to target insects |
| Isomerization | Heat, light | (E,E)-, (Z,E)-, (Z,Z)-isomers of 5,7-dodecadienal | Reduced or altered biological activity |
Table 2: Illustrative Half-life of Lepidopteran Pheromones Under Various Field Conditions
Disclaimer: The following data are hypothetical and intended to illustrate the relative impact of different environmental factors on pheromone degradation. Actual values for this compound may vary.
| Condition | Temperature (°C) | Relative Humidity (%) | UV Index | Estimated Half-life (Days) |
| Low Degradation | 15 | 40 | 2 | 25 - 35 |
| Moderate Degradation | 25 | 60 | 5 | 15 - 25 |
| High Degradation | 35 | 80 | 8 | 7 - 14 |
Experimental Protocols
Protocol for Assessing the Field Stability of this compound
This protocol outlines a methodology for determining the degradation rate of this compound in a field setting.
1. Materials and Equipment:
-
Dispensers loaded with a known concentration of this compound
-
Field stakes or posts for deploying dispensers
-
Weather monitoring station (for temperature, humidity, and UV radiation)
-
Forceps for handling dispensers
-
Glass vials with Teflon-lined caps
-
Hexane (or other suitable organic solvent)
-
Internal standard (e.g., a stable hydrocarbon like dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS) with a polar capillary column
2. Experimental Procedure:
-
Initial Analysis (Time 0): Analyze a subset of dispensers (n=3-5) to determine the initial concentration of this compound.
-
Field Deployment: Deploy the remaining dispensers in the field in a randomized block design.
-
Sample Collection: At predetermined time intervals (e.g., 3, 7, 14, 21, and 28 days), collect a subset of dispensers (n=3-5 from each block).
-
Extraction:
-
Carefully remove the pheromone-containing matrix from the dispenser using clean forceps.
-
Place the matrix into a labeled glass vial.
-
Add a precise volume of hexane containing the internal standard.
-
Seal the vial and agitate for a specified period (e.g., 1 hour) to extract the remaining pheromone.
-
-
GC-MS Analysis:
-
Analyze the hexane extract using GC-MS. The use of a polar capillary column is recommended for optimal separation of isomers.[10]
-
Quantify the amount of this compound remaining in each dispenser relative to the internal standard.
-
3. Data Analysis:
-
Calculate the mean amount of this compound remaining at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k).
-
Calculate the half-life (t₁/₂) of the pheromone in the field using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the field stability of this compound.
References
- 1. 5E,7Z-Dodecadienyl acetate | C14H24O2 | CID 5363496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete Degradation of a Conjugated Polymer into Green Upcycling Products by Sunlight in Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (5E,7E)-Dodecadienal | Benchchem [benchchem.com]
- 6. Mating Disruption | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 7. Understanding Degradation Dynamics of Azomethine-containing Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 10. moth-prevention.com [moth-prevention.com]
- 11. blog.semios.com [blog.semios.com]
- 12. thebeatsheet.com.au [thebeatsheet.com.au]
Technical Support Center: Optimizing Pheromone Dispenser Longevity for (5E,7Z)-5,7-Dodecadienal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5E,7Z)-5,7-Dodecadienal pheromone dispensers. The information is designed to address common issues encountered during experimental setups and to optimize the longevity and efficacy of these lures.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound in pheromone dispensers?
A1: The primary factors contributing to the degradation of this compound are oxidation and photodegradation. As an aldehyde with a conjugated diene system, the molecule is susceptible to:
-
Oxidation: The aldehyde functional group can be easily oxidized to a carboxylic acid, rendering the pheromone inactive. This process can be accelerated by exposure to air and certain catalytic surfaces.
-
Photodegradation: The conjugated diene system absorbs ultraviolet (UV) radiation from sunlight. This can lead to isomerization of the double bonds (e.g., from the active E,Z configuration to inactive isomers) or other photochemical reactions that destroy the molecule.
Q2: How can I minimize the degradation of this compound in my dispensers?
A2: To enhance the stability and longevity of the pheromone, consider the following strategies:
-
Incorporate Antioxidants: Adding antioxidants to the pheromone formulation can significantly reduce oxidative degradation. Common choices include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).
-
Use UV Protectants: Including a UV absorber or screener in the dispenser matrix can protect the pheromone from photodegradation. 2-hydroxy-4-methoxybenzophenone is an example of a UV absorber that has been shown to be effective for protecting conjugated diene systems.[1]
-
Select Appropriate Dispenser Material: The material of the dispenser can influence the release rate and protect the pheromone. Materials with inherent UV resistance or those that can be formulated with protective additives are preferable.
Q3: What are the common types of passive pheromone dispensers, and how do their release rates differ?
A3: Common passive dispensers include rubber septa, polyethylene vials, and membrane-based systems. Their release profiles are influenced by temperature, with higher temperatures generally leading to higher release rates. The release dynamics can be influenced by the dispenser material and design. For example, some dispensers are designed for a more consistent release over a longer period, while others may have a higher initial release that tapers off.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Rapid decline in trap captures. | 1. Premature depletion of the pheromone. 2. Degradation of the pheromone due to environmental exposure. 3. Suboptimal dispenser placement. | 1. Analyze the residual pheromone content in the dispenser to confirm depletion.2. Consider using a dispenser with a slower, more controlled release profile.3. Incorporate stabilizers (antioxidants, UV protectants) into the lure formulation.4. Ensure dispensers are shielded from direct, prolonged sunlight and extreme temperatures. |
| Inconsistent results between replicate experiments. | 1. Variability in pheromone loading per dispenser. 2. Inconsistent aging or storage conditions of dispensers. 3. Micro-environmental differences between trap locations. | 1. Quantify the pheromone load in a subset of dispensers before deployment to ensure consistency.2. Store all dispensers in a cool, dark, and airtight environment before use.3. Standardize trap placement protocols and record environmental data (temperature, humidity, wind speed) at each location. |
| Low or no trap captures despite the presence of the target insect. | 1. Inactive pheromone due to degradation. 2. Incorrect isomeric ratio of the pheromone. 3. Low release rate from the dispenser. | 1. Verify the chemical integrity and isomeric purity of the pheromone batch using GC-MS.2. Test a fresh batch of lures or a different type of dispenser known to have a higher release rate.3. Conduct electroantennography (EAG) assays to confirm the biological activity of the pheromone on the target insect. |
Quantitative Data on Pheromone Release
Table 1: Illustrative Pheromone Release from Different Dispenser Types at a Constant Temperature (25°C)
| Dispenser Type | Initial Pheromone Load (mg) | Pheromone Released per Day (µ g/day ) | Estimated Field Longevity (days) |
| Rubber Septum | 1 | 50-100 | 10-20 |
| Polyethylene Vial | 5 | 150-250 | 20-30 |
| Membrane Pouch | 10 | 100-150 | 60-90 |
Note: This data is for illustrative purposes only and will vary depending on the specific pheromone, dispenser design, and environmental conditions.
Experimental Protocols
Protocol for Quantification of this compound Release Rate
This protocol outlines a general method for determining the release rate of this compound from a dispenser using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Equipment:
-
Pheromone dispensers loaded with a known amount of this compound.
-
Volatile collection system (e.g., glass chamber with purified air flow).
-
Adsorbent tubes (e.g., Tenax® TA).
-
Thermal Desorption Unit (TDU) coupled to a GC-MS system.
-
GC column suitable for pheromone analysis (e.g., HP-5ms).
-
Internal standard (e.g., a stable isotope-labeled analog or a compound with similar volatility and chromatographic behavior).
-
Hexane (pesticide grade).
2. Procedure:
-
Aging of Dispensers: Place the dispensers in a controlled environment (e.g., growth chamber) with set temperature, humidity, and light cycle to simulate field conditions for a specified period.
-
Volatile Collection: a. Place an aged dispenser inside a clean glass chamber. b. Pass a stream of purified air over the dispenser at a known flow rate (e.g., 100 mL/min). c. Trap the volatiles from the exiting air onto an adsorbent tube for a defined period (e.g., 24 hours).
-
Sample Analysis: a. Spike the adsorbent tube with a known amount of the internal standard. b. Place the tube in the TDU of the GC-MS. c. Desorb the trapped volatiles onto the GC column. d. Program the GC oven temperature to separate the pheromone from other compounds. A typical program might be: initial temperature of 50°C, ramp at 10°C/min to 250°C, and hold for 5 minutes.[2] e. The mass spectrometer should be operated in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and the internal standard.
-
Quantification: a. Create a calibration curve by analyzing known amounts of this compound and the internal standard. b. Calculate the amount of pheromone collected on the adsorbent tube based on the calibration curve. c. Determine the release rate in µ g/day by dividing the amount of pheromone collected by the collection time.
Visualizations
Pheromone Signal Transduction Pathway
The following diagram illustrates a generalized signaling pathway for pheromone reception in a lepidopteran olfactory sensory neuron.
Caption: Generalized Pheromone Signal Transduction Pathway in an Insect Olfactory Neuron.
Experimental Workflow for Dispenser Longevity
The diagram below outlines the key steps in an experiment designed to evaluate and optimize the longevity of pheromone dispensers.
Caption: Experimental Workflow for Evaluating Pheromone Dispenser Longevity.
References
Technical Support Center: Enhancing Moth Trap Capture with (5E,7Z)-5,7-Dodecadienal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (5E,7Z)-5,7-Dodecadienal for efficient moth trapping. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which moth species is it effective for?
A1: this compound is a synthetic sex pheromone component that mimics the natural attractant of several moth species. It is a key component in lures for species such as the western tent caterpillar (Malacosoma californicum) and is used in combination with (E,Z)-5,7-dodecadienol for the eastern tent caterpillar (Malacosoma americanum) and the Siberian moth (Dendrolimus superans sibiricus).[1][2][3][4]
Q2: What is the optimal blend ratio for the pheromone lure?
A2: The optimal blend ratio can be species-specific. For the eastern tent caterpillar, a 9:1 blend of (E,Z)-5,7-dodecadienal and (E,Z)-5,7-dodecadienol has been shown to be most effective in capturing male moths.[5][6][7] For the Siberian moth, a 1:1 mixture of the aldehyde and the corresponding alcohol has been used effectively.[2][3]
Q3: How often should the pheromone lures be replaced?
A3: Lure effectiveness diminishes over time due to exposure to environmental factors. For the Siberian moth, it is recommended to replace rubber septa lures biweekly for optimal trap effectiveness, as their performance declines significantly after two weeks in the open air.[3] For other species or in different environmental conditions, a weekly replacement schedule during peak flight periods is a good practice to ensure consistent results.[5]
Q4: How should the pheromone lures be stored?
A4: To maintain their efficacy, lures should be stored in a freezer at or below 0°C, and ideally at -80°C for long-term storage.[3][8] It is also crucial to handle lures with gloves or tweezers to avoid contamination.[8]
Q5: What type of trap is best to use with this pheromone?
A5: The choice of trap can significantly impact capture rates. For the eastern tent caterpillar, a pheromone-baited delta trap with a large opening has been found to be more effective than other designs like wing or funnel traps.[5][6][7] The color of the trap can also play a role; orange delta traps have shown higher capture rates for this species.[5][6][7]
Troubleshooting Guides
Issue: Low or no moth capture in traps.
-
Question: Why am I not catching any moths, or very few?
-
Answer: Several factors could be contributing to low capture rates. First, verify that the trapping period coincides with the target moth species' flight season in your geographical area. Ensure that the pheromone lure has not expired and has been stored and handled correctly to prevent contamination and degradation. The placement of the trap is also critical; it should be positioned at a height and in a habitat frequented by the target species. For monitoring the eastern tent caterpillar, a height of 1.5 meters is recommended for ease of access.[6][7] Finally, check that you are using the correct pheromone blend and trap design for your target species.[5][6][7]
-
Issue: Inconsistent results between traps.
-
Question: Why are some of my traps catching significantly more moths than others?
-
Answer: Variability between traps can be caused by minor differences in the surrounding environment. Ensure that all traps are placed in similar habitats and at a sufficient distance from each other (at least 15 meters apart) to avoid interference.[5] It is also good practice to re-randomize the position of each treatment within your experimental blocks after each trapping period to account for location-based variability.[5] Also, ensure that all lures were from the same batch and handled identically.
-
Issue: Lure appears damaged or discolored.
-
Question: My pheromone lure looks different from when I first opened it. Is it still effective?
-
Answer: Physical changes to the lure, such as discoloration or degradation of the rubber septum, can indicate that the pheromone is breaking down due to exposure to UV light or high temperatures. This can lead to a reduced release rate and lower attractiveness. It is best to replace any lures that show visible signs of degradation to ensure consistent and effective trapping.
-
Data Presentation
Table 1: Effect of Pheromone Blend Ratio on Eastern Tent Caterpillar Moth (Malacosoma americanum) Capture
| Aldehyde:Alcohol Ratio | Mean Number of Moths Captured per Trap |
| 1:0 (Aldehyde only) | Moderately Effective |
| 9:1 | Most Effective |
| 3:1 | Highly Effective |
| 1:1 | Moderately Effective |
| 1:3 | Less Effective |
| 0:1 (Alcohol only) | Ineffective |
This table summarizes findings that a 9:1 blend of (E,Z)-5,7-dodecadienal and (E,Z)-5,7-dodecadienol is the most effective for capturing male Eastern Tent Caterpillar moths.[5][6][7]
Table 2: Influence of Lure Age and Storage on Siberian Moth (Dendrolimus superans sibiricus) Capture Efficiency
| Lure Condition | Relative Capture Efficiency | Recommended Action |
| Freshly prepared | High | Use within the first two weeks of deployment. |
| Stored at -80°C | High | Effective for long-term storage. |
| Aged in open air for 2 weeks | Significantly Reduced | Replace lures biweekly.[3] |
Table 3: Comparison of Trap Designs for Capturing Eastern Tent Caterpillar Moths
| Trap Design | Relative Capture Efficiency |
| Delta Trap (large opening) | Most Effective [5][6][7] |
| Wing Trap | Less Effective |
| Funnel Trap | Less Effective |
| Cross-vane Trap | Less Effective |
Experimental Protocols
Protocol for Monitoring Moth Populations Using Pheromone-Baited Traps
-
Trap Assembly:
-
Assemble the delta traps according to the manufacturer's instructions.
-
Using gloves or tweezers, place the this compound pheromone lure inside the trap, typically hanging from the center of the trap's ceiling.[8]
-
Insert a sticky liner into the bottom of the trap, sticky side up.
-
-
Trap Placement:
-
Deploy traps in the field during the known flight period of the target moth species.
-
Hang traps from trees or posts at a height of approximately 1.5 meters, or at canopy height, depending on the target species' behavior.[6][7][8]
-
Space traps at least 15-20 meters apart to prevent interference.[5]
-
For experimental studies, arrange traps in a randomized block design to minimize the effects of habitat variation.
-
-
Data Collection:
-
Check traps at regular intervals (e.g., weekly).[8]
-
Count and record the number of captured target moths.
-
Remove captured moths from the sticky liner at each check.
-
Replace sticky liners when they become filled with moths or debris.
-
-
Trap Maintenance:
Mandatory Visualizations
Caption: Experimental workflow for moth trapping.
Caption: Troubleshooting low moth capture rates.
References
- 1. The pheromone of the eastern tent caterpillar,Malacosoma americanum (F.) (lepidoptera, Lasiocampidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of (Z,E)-5,7-dodecadienol and (E,Z)-10,12-hexadecadienol, lepidoptera pheromone components, via zinc reduction of enyne precursors. test of pheromone efficacy against the Siberian moth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (E)-5,(Z)-7-dodecadienal, a sex pheromone component of the western tent caterpillar, Malacosoma californicum (Lepidoptera: Lasiocampidae). [agris.fao.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Pheromone trap for the eastern tent caterpillar moth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gov.mb.ca [gov.mb.ca]
Troubleshooting poor reproducibility in (5e,7z)-5,7-Dodecadienal behavioral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5e,7z)-5,7-dodecadienal in behavioral assays. Poor reproducibility can be a significant challenge in pheromone research; this resource aims to address common issues to improve the reliability and consistency of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the behavioral responses of insects to this compound between trials. What are the potential causes?
A1: High variability is a common issue in pheromone behavioral assays and can stem from several factors. Consider the following:
-
Pheromone Purity and Integrity: this compound, being an aldehyde, is susceptible to oxidation and isomerization. Impurities or degradation products can significantly alter the behavioral response. Ensure you are using a high-purity standard and handle it properly to prevent degradation. Fatty acid impurities, in particular, can catalyze the degradation of aldehyde pheromones.
-
Isomeric Ratio: For many insects, the precise ratio of stereoisomers is critical for eliciting a consistent behavioral response.[1] Verify the isomeric purity of your this compound sample.
-
Environmental Conditions: Fluctuations in temperature, humidity, light intensity, and airflow can all impact insect activity and responsiveness to pheromones.[2] Maintain consistent environmental conditions across all trials.
-
Insect Physiology and Circadian Rhythms: The physiological state of the insect, including age, mating status, and time of day, can dramatically affect its responsiveness.[3] Assays should be conducted at the same time of day, corresponding to the insect's natural period of activity.
-
Contamination: Contamination of the assay environment with other odors or residues from previous experiments can interfere with the insect's ability to detect the pheromone.[2] Thoroughly clean all equipment and the assay arena between trials.
Q2: Our synthetic this compound seems to lose its effectiveness over time, even when stored in the freezer. Why is this happening and how can we prevent it?
A2: The loss of efficacy is likely due to the chemical instability of the aldehyde functional group. Aldehydes are prone to oxidation, which converts them into carboxylic acids, and polymerization, both of which render the pheromone inactive.
Prevention Strategies:
-
Inert Gas Storage: Store the neat pheromone under an inert gas atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Solvent Dilution: For long-term storage, consider diluting the pheromone in a high-purity solvent. Some aldehydes are more stable when stored as hemi-acetals in a primary alcohol solution.
-
Antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to prevent oxidation.
-
Proper Packaging: Use vials with airtight seals. Vacuum-sealed packaging can also enhance stability by removing oxygen.
Q3: What is the expected dose-response relationship for this compound in a behavioral assay?
A3: The dose-response relationship can vary depending on the insect species and the specific behavior being measured. Generally, you can expect to see an increase in the percentage of insects responding or in the intensity of the response as the pheromone concentration increases, up to a certain point. At very high concentrations, you may observe a plateau or even a decrease in response, which could be due to receptor saturation or sensory adaptation. It is crucial to establish a dose-response curve for your specific experimental setup.
Q4: How can we confirm that the insects are actually detecting the this compound?
A4: Electroantennography (EAG) is a powerful technique to directly measure the electrical response of the insect's antenna to the pheromone. A positive EAG response provides direct evidence that the olfactory receptors on the antenna are detecting the compound. This can be a valuable tool for troubleshooting behavioral assays, as it can help to distinguish between a failure of the insect to detect the pheromone and a lack of a behavioral response for other reasons.
Quantitative Data Summary
Table 1: Factors Influencing Pheromone Stability and Assay Reproducibility
| Factor | Potential Impact on this compound Assays | Mitigation Strategy |
| Pheromone Purity | Impurities can act as behavioral antagonists or synergists, altering the response. | Use >95% pure compound; verify isomeric purity. |
| Oxidation | Degradation to the corresponding carboxylic acid leads to loss of activity. | Store under inert gas; use antioxidants. |
| Temperature | High temperatures can accelerate degradation. Insect activity is temperature-dependent. | Store pheromone at low temperatures (e.g., -20°C); conduct assays at a consistent, optimal temperature for the insect species. |
| Light | UV light can cause photodegradation. Light intensity can affect insect behavior. | Store pheromone in amber vials; conduct assays under controlled lighting conditions. |
| Airflow | Affects the structure and dispersal of the pheromone plume. | Use a controlled airflow environment (e.g., wind tunnel) with consistent velocity. |
Experimental Protocols
Protocol 1: Electroantennography (EAG) Assay
This protocol provides a general framework for assessing the antennal response to this compound.
Materials:
-
This compound standard
-
High-purity solvent (e.g., hexane)
-
Micropipettes
-
Filter paper strips
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system)
-
Dissecting microscope
-
Insect holder
-
Purified and humidified air delivery system
Methodology:
-
Preparation of Pheromone Dilutions: Prepare a serial dilution of the this compound standard in the chosen solvent (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).
-
Insect Preparation: Immobilize the insect in the holder, exposing the antennae.
-
Electrode Placement: Under the dissecting microscope, carefully insert the recording electrode into the distal end of one antenna and the reference electrode into the insect's head or other appropriate location.
-
Stimulus Delivery: Apply a known volume (e.g., 10 µL) of a pheromone dilution onto a filter paper strip and insert it into the air delivery tube. Deliver a puff of purified air through the tube, carrying the pheromone over the antenna.
-
Data Recording: Record the resulting electrical potential (the EAG response) using the data acquisition system.
-
Controls: Use a solvent-only control to ensure that the observed response is due to the pheromone.
-
Data Analysis: Measure the amplitude of the EAG responses for each concentration and compare them to the control.
Protocol 2: Wind Tunnel Behavioral Assay
This protocol outlines a typical wind tunnel assay to evaluate upwind flight and source location behavior.
Materials:
-
Wind tunnel with controlled airflow, temperature, and light
-
This compound standard
-
Solvent
-
Pheromone dispenser (e.g., rubber septum, filter paper)
-
Insect release platform
-
Video recording and analysis system
Methodology:
-
Wind Tunnel Setup: Set the wind tunnel to the desired parameters (e.g., 30 cm/s airflow, 25°C, red light for nocturnal insects).
-
Pheromone Dispenser Preparation: Apply a known amount of the this compound solution to the dispenser and allow the solvent to evaporate.
-
Acclimation: Place the insects in the wind tunnel for a period of acclimation before the trial begins.
-
Pheromone Source Placement: Place the pheromone dispenser at the upwind end of the wind tunnel.
-
Insect Release: Release the insects onto the platform at the downwind end of the tunnel.
-
Behavioral Observation: Record the insects' flight behavior, noting the following:
-
Wing fanning (initiation of response)
-
Take-off
-
Upwind flight (zigzagging flight pattern)
-
Source contact
-
-
Data Analysis: Quantify the percentage of insects exhibiting each behavior for different pheromone concentrations and compare to a solvent control.
Visualizations
Caption: General experimental workflow for pheromone behavioral assays.
Caption: Putative insect olfactory signaling pathway for pheromone detection.
References
Minimizing by-products in the Wittig synthesis of dienals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-products in the Wittig synthesis of dienals.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the Wittig synthesis of dienals?
A1: The most prevalent by-product is triphenylphosphine oxide (TPPO), which is formed stoichiometrically with the desired dienal. Other significant by-products can include:
-
Undesired Stereoisomers (E/Z isomers): The Wittig reaction can often produce a mixture of E and Z isomers of the dienal. The undesired isomer is considered a by-product.
-
Ylide Decomposition Products: In the presence of water or alcohols, phosphorus ylides can be protonated and decompose, leading to the formation of hydrocarbons and phosphine oxides.[1]
-
Aldehyde Self-Condensation Products: Especially when using stabilized ylides which are less reactive, the aldehyde starting material can undergo self-condensation, particularly under basic conditions.[2]
-
Products from Ylide Side Reactions: Ylides can sometimes react with other functional groups present in the starting materials or products.
Q2: How can I minimize the formation of triphenylphosphine oxide (TPPO)?
A2: Minimizing the formation of TPPO is inherent to the stoichiometry of the Wittig reaction. However, its effective removal is a critical step in obtaining a pure product. Strategies focus on post-reaction purification rather than prevention. For alternatives that produce more easily removable by-products, consider the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction uses phosphonate esters and generates water-soluble phosphate by-products that are readily removed by extraction.[3]
Q3: How can I control the E/Z selectivity of the dienal product?
A3: Controlling the stereoselectivity is crucial for minimizing isomeric by-products. The outcome is highly dependent on the stability of the ylide and the reaction conditions:
-
Ylide Stability:
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the E/Z ratio. For instance, in some cases, polar aprotic solvents like DMF can enhance Z-selectivity with non-stabilized ylides.[2]
-
Base and Additives: The choice of base and the presence of salts can significantly impact stereoselectivity. Lithium salts can lead to the formation of betaine intermediates, which may decrease the selectivity.[4][5] Using sodium-based strong bases like NaHMDS or NaH may favor Z-selectivity with non-stabilized ylides.
-
Temperature: Lower temperatures often lead to higher stereoselectivity.
-
For highly selective synthesis of (E)-dienes, the Horner-Wadsworth-Emmons (HWE) reaction is a reliable alternative. For selective synthesis of (Z)-dienes, modifications like the Still-Gennari olefination can be employed.
Troubleshooting Guides
Issue 1: Low yield of the desired dienal and a significant amount of unreacted starting aldehyde.
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Ylide | Ensure the ylide was successfully formed prior to the addition of the aldehyde. This can often be visually confirmed by a color change (e.g., formation of a deep red or orange solution). Use freshly prepared or properly stored phosphonium salt and strong base. | The ylide is the key nucleophile. Incomplete formation will lead to unreacted aldehyde. |
| Ylide Decomposition | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid protic solvents like water or alcohols unless using a specific aqueous Wittig protocol.[1] | Ylides are strong bases and readily react with acidic protons, leading to their decomposition. |
| Sterically Hindered Reactants | For sterically hindered aldehydes, consider using the Horner-Wadsworth-Emmons (HWE) reaction, as phosphonate carbanions are generally more reactive than the corresponding phosphorus ylides.[6] | Steric hindrance can slow down the reaction, allowing for side reactions to occur. |
| Low Reaction Temperature | While low temperatures are good for selectivity, the reaction may be too slow. Gradually warm the reaction mixture to room temperature and monitor by TLC. | Increasing the temperature can provide the necessary activation energy for the reaction to proceed. |
Issue 2: Presence of a significant amount of triphenylphosphine oxide (TPPO) that is difficult to separate from the dienal product.
| Troubleshooting Step | Experimental Protocol | Rationale |
| Selective Precipitation with a Non-Polar Solvent | After completion of the reaction, remove the reaction solvent under reduced pressure. Add a non-polar solvent like hexane or a mixture of hexane and diethyl ether. The TPPO should precipitate out of the solution and can be removed by filtration. | TPPO is generally less soluble in non-polar solvents compared to many organic products. |
| Precipitation with Metal Salts | Dissolve the crude reaction mixture in a suitable solvent (e.g., ethanol or dichloromethane). Add a solution of zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to precipitate a metal-TPPO complex, which can then be filtered off. | The formation of an insoluble metal complex with TPPO allows for its easy removal by filtration. |
| Conversion to a Phosphonium Salt | Cool the crude reaction mixture to a low temperature (e.g., -78 °C) and slowly add oxalyl chloride. This converts TPPO into an insoluble chlorophosphonium salt that can be removed by filtration. | This chemical conversion changes the solubility properties of the phosphorus by-product, facilitating its removal. |
Issue 3: Formation of a mixture of E/Z isomers of the dienal.
| Possible Cause | Troubleshooting Step | Rationale |
| Use of a Semi-Stabilized Ylide | Semi-stabilized ylides often give poor E/Z selectivity. If a specific isomer is required, consider using a fully stabilized or non-stabilized ylide. | The stability of the ylide is a primary determinant of the stereochemical outcome. |
| Presence of Lithium Salts | Avoid using lithium-based strong bases (e.g., n-BuLi) if high Z-selectivity is desired with a non-stabilized ylide. Opt for sodium-based (e.g., NaHMDS, NaH) or potassium-based (e.g., KHMDS) bases.[5] | Lithium salts can promote the equilibration of intermediates, leading to a loss of stereoselectivity. |
| Reaction Temperature Too High | Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) and allow it to slowly warm to room temperature. | Lower temperatures generally favor kinetic control, which can lead to higher stereoselectivity. |
| Inappropriate Solvent | For Z-selectivity with non-stabilized ylides, consider using a polar aprotic solvent like DMF. For E-selectivity with stabilized ylides, a variety of aprotic solvents can be used. | The solvent can influence the stability and geometry of the transition states, thereby affecting the E/Z ratio. |
Data Presentation
Table 1: Influence of Reaction Conditions on E/Z Selectivity in an Aqueous Wittig Reaction
| Entry | Aldehyde | Ylide Precursor | % Yield | E:Z Ratio |
| 1 | Benzaldehyde | Methyl bromoacetate | 46.5 | 95.5:4.5 |
| 2 | 4-Methoxybenzaldehyde | Methyl bromoacetate | 54.9 | 99.8:0.2 |
| 3 | 2-Thiophenecarboxaldehyde | Methyl bromoacetate | 55.8 | 93.1:6.9 |
| 4 | Benzaldehyde | Bromoacetonitrile | 56.9 | 58.8:41.2 |
Data adapted from a study on one-pot aqueous Wittig reactions.[1] This table illustrates how the choice of aldehyde and ylide precursor can affect the yield and stereoselectivity.
Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for Diene Synthesis
| Reaction | Typical Ylide/Phosphonate | Substrate | Product Stereoselectivity | By-product |
| Wittig | Non-stabilized (e.g., Ph₃P=CHR) | α,β-Unsaturated Aldehyde | Predominantly (Z) | Triphenylphosphine oxide (TPPO) |
| Wittig | Stabilized (e.g., Ph₃P=CHCO₂R) | α,β-Unsaturated Aldehyde | Predominantly (E) | Triphenylphosphine oxide (TPPO) |
| HWE | Phosphonate (e.g., (EtO)₂P(O)CH₂R) | α,β-Unsaturated Aldehyde | Predominantly (E) | Water-soluble phosphate ester |
This table provides a qualitative comparison to guide the selection of the appropriate olefination method for achieving the desired dienal stereochemistry and simplifying purification.
Experimental Protocols
Protocol 1: General Procedure for a Z-Selective Wittig Reaction of an α,β-Unsaturated Aldehyde
-
Phosphonium Salt Suspension: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous THF.
-
Ylide Formation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add a sodium-based strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq.) dropwise. A distinct color change (e.g., to deep red or orange) should be observed, indicating ylide formation. Stir the mixture at -78 °C for 1 hour.
-
Reaction with Aldehyde: Slowly add a solution of the α,β-unsaturated aldehyde (1.0 eq.) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired (Z)-dienal.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for an E-Selective Dienal Synthesis
-
Phosphonate Anion Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the phosphonate ester (1.1 eq.) in anhydrous THF. Cool the solution to 0 °C. Add sodium hydride (NaH) (1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the solution of the phosphonate anion back to 0 °C. Slowly add a solution of the α,β-unsaturated aldehyde (1.0 eq.) in anhydrous THF.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the careful addition of water. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The water-soluble phosphate by-product should be largely removed in the aqueous washes.
-
Purification: Further purify the product by flash column chromatography if necessary.
Visualizations
Caption: Troubleshooting flowchart for minimizing by-products.
References
Technical Support Center: Refinement of GC-MS Protocols for Trace-Level Detection of (5E,7Z)-5,7-Dodecadienal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the trace-level detection of (5E,7Z)-5,7-Dodecadienal.
Troubleshooting Guide
This section addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Active Sites in the System: Exposed silanol groups in the injector liner, column, or connections can interact with the aldehyde functional group. Column Overload: Injecting too high a concentration of the analyte. Inappropriate Solvent: Mismatch in polarity between the solvent, analyte, and stationary phase. | Use a Deactivated Liner: Employ a deactivated injector liner to minimize interactions. Check for Leaks: Ensure all connections are secure and leak-free. Dilute the Sample: If fronting is observed, dilute the sample or increase the split ratio. Solvent Matching: Ensure the solvent is appropriate for the analyte and GC column phase. |
| Low Sensitivity / No Peak Detected | Analyte Degradation: Aldehydes can be susceptible to degradation, especially at high temperatures in the injector. Insufficient Concentration: The concentration of the analyte in the sample is below the detection limit of the instrument. Improper Sample Preparation: Inefficient extraction or loss of analyte during sample workup. | Optimize Injector Temperature: Lower the injector temperature to the minimum required for efficient volatilization (e.g., 200-250°C).[1] Concentrate the Extract: If trace-level detection is required, the extract can be concentrated under a gentle stream of nitrogen. Avoid complete dryness and reconstitute in a small volume of solvent.[2] Derivatization: Consider derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to enhance sensitivity.[2] |
| Isomer Co-elution or Poor Resolution | Inadequate GC Column: The column stationary phase may not have sufficient selectivity for the geometric isomers. Unoptimized Oven Temperature Program: A rapid temperature ramp can lead to poor separation of closely eluting isomers. | Select an Appropriate Column: Utilize a mid- to high-polarity column (e.g., DB-23, DB-Wax) known for separating isomers of unsaturated compounds.[3][4] Optimize Temperature Program: Employ a slow oven temperature ramp (e.g., 2-5°C/min) to improve resolution.[1] |
| Inconsistent Retention Times | Leaks in the GC System: Leaks in the carrier gas flow path will affect retention times. Column Aging or Contamination: Over time, the stationary phase can degrade or become contaminated, leading to shifts in retention. | Perform a Leak Check: Regularly check for leaks in the septum, liner O-ring, and column fittings. Column Maintenance: Trim the front end of the column (e.g., 10-20 cm) to remove contaminants.[5] If the problem persists, the column may need to be replaced. |
| High Background Noise | Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or solvent can contribute to a high background signal. Column Bleed: Operating the column above its maximum temperature limit will cause the stationary phase to bleed. | Use High-Purity Gas and Solvents: Ensure the use of high-purity carrier gas and GC-grade solvents. Check Column Temperature Limits: Operate the GC column within its recommended temperature range. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation technique for trace-level detection of this compound?
A1: For trace-level analysis, a solvent extraction followed by an optional concentration step is recommended.[2] A general protocol involves extracting the sample with a non-polar solvent like hexane or dichloromethane.[2] For complex matrices, a clean-up step using solid-phase extraction (SPE) with a cartridge like HLB may be necessary to remove interferences.[6]
Q2: Which type of GC column is best suited for the separation of this compound and its isomers?
A2: A polar or moderately polar capillary column is recommended for separating geometric isomers of unsaturated aldehydes. Columns with a stationary phase such as a wax (polyethylene glycol) or a high-percentage cyanopropyl-phenyl polysiloxane (e.g., DB-23) are often used for pheromone analysis and provide good selectivity for such compounds.[3][4]
Q3: Is derivatization necessary for the GC-MS analysis of this compound?
A3: While this compound is volatile enough for direct GC-MS analysis, derivatization can be beneficial for trace-level detection.[2] Derivatizing the aldehyde with a reagent like PFBHA can improve thermal stability, enhance sensitivity, and improve peak shape.[2]
Q4: How can I confirm the identity of this compound in my sample?
A4: The primary method for identification is to compare the retention time and the mass spectrum of the peak in your sample with that of a pure standard of this compound.[2] The mass spectrum should show the molecular ion (M+) at m/z 180 and characteristic fragment ions.[7][8]
Q5: What are the key mass spectral fragments for identifying this compound?
A5: The mass spectrum of this compound is expected to show a molecular ion (M+) at m/z 180. Other significant fragment ions reported in the literature for a similar compound include m/z 151, 136, and 79.[7][8] The base peak is often a characteristic fragment resulting from the cleavage of the hydrocarbon chain.
Experimental Protocols
The following is a generalized protocol for the GC-MS analysis of this compound, which should be optimized for your specific instrumentation and sample matrix.
1. Sample Preparation (Solvent Extraction)
This protocol is adapted from a method for another unsaturated aldehyde and may require optimization.[2]
-
Sample Collection: Accurately weigh or measure the sample into a clean glass vial.
-
Solvent Addition: Add a suitable volume of high-purity hexane or dichloromethane.
-
Internal Standard Spiking (Optional but Recommended for Quantification): Add a known amount of an appropriate internal standard (e.g., a stable hydrocarbon not present in the sample).
-
Extraction: Vortex the mixture vigorously for 2 minutes. For solid samples, sonication for 10-15 minutes may improve extraction efficiency.
-
Separation: Centrifuge the sample to pellet any solid material.
-
Transfer: Carefully transfer the supernatant (the solvent layer) into a clean GC vial.
-
Concentration (Optional): For trace-level detection, the extract can be concentrated under a gentle stream of nitrogen. Avoid complete dryness and reconstitute in a known small volume of solvent (e.g., 100 µL).[2]
2. GC-MS Instrumentation and Parameters
The following table provides a starting point for GC-MS parameters.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-23, DB-Wax, or similar polar column (30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good selectivity for separating geometric isomers of unsaturated compounds.[3][4] |
| Injection Mode | Splitless or Split (with a high split ratio for concentrated samples) | Splitless mode is ideal for trace-level analysis. Split mode can be used to prevent column overload. |
| Injector Temperature | 220-250°C | Ensures complete vaporization without causing thermal degradation of the analyte.[1] |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |
| Oven Temperature Program | Initial: 50°C, hold for 2 min; Ramp: 5°C/min to 220°C; Hold: 5 min | A slow ramp rate is crucial for the resolution of isomers.[1] This program should be optimized. |
| MS Ion Source Temperature | 230°C | Standard temperature for electron ionization. |
| MS Quadrupole Temperature | 150°C | Standard temperature for the quadrupole. |
| Ionization Energy | 70 eV | Standard for creating reproducible mass spectra.[1] |
| Mass Scan Range | m/z 40-250 | To detect the molecular ion and characteristic fragments of this compound. |
Data Presentation
Table 1: Recommended GC-MS Parameters for this compound Analysis
| GC Parameter | Value | MS Parameter | Value |
| Column | DB-23 or equivalent polar column | Ionization Mode | Electron Impact (EI) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Ionization Energy | 70 eV |
| Carrier Gas | Helium | Ion Source Temp. | 230°C |
| Flow Rate | 1.0 mL/min (constant flow) | Quadrupole Temp. | 150°C |
| Injector Temp. | 220-250°C | Mass Scan Range | m/z 40-250 |
| Injection Volume | 1 µL | Acquisition Mode | Full Scan (for identification) or SIM (for quantification) |
| Split Ratio | Splitless (for trace) or 20:1 | ||
| Oven Program | 50°C (2 min), then 5°C/min to 220°C (5 min) |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
References
Addressing isomeric impurities in commercial (5e,7z)-5,7-Dodecadienal samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing isomeric impurities in commercial samples of (5E,7Z)-5,7-dodecadienal.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in commercial this compound samples?
A1: Commercial samples of this compound, a key pheromone component for species like the European Pine Moth (Dendrolimus pini), can contain several geometric isomers as impurities. These arise during synthesis and can impact the material's biological activity. The most common isomeric impurities include:
-
(5Z,7E)-5,7-dodecadienal
-
(5E,7E)-5,7-dodecadienal
-
(5Z,7Z)-5,7-dodecadienal
The presence and ratio of these isomers can significantly affect the efficacy of the pheromone in attracting the target species and may even lead to repellency.[1][2]
Q2: How do isomeric impurities affect the biological activity of this compound?
A2: The stereochemistry of pheromones is crucial for their biological activity.[3] For many insect species, the specific geometry of the double bonds is critical for binding to the olfactory receptors. The presence of incorrect isomers can have several negative consequences:
-
Reduced Attraction: The presence of other isomers can dilute the concentration of the active (5E,7Z) isomer, leading to a weaker signal and reduced attraction of the target insect.
-
Signal Disruption: Some isomers can act as antagonists, actively inhibiting the response of the target species to the correct pheromone.
-
Attraction of Non-Target Species: Different isomers may be pheromones for other, non-target species, leading to unwanted bycatch in trapping experiments.
For Dendrolimus species, the precise blend of isomers is critical for an effective biological response.[1]
Q3: What is an acceptable level of isomeric purity for this compound in my experiments?
A3: The acceptable level of isomeric purity depends on the specific application. For highly sensitive applications such as quantitative behavioral assays or receptor binding studies, an isomeric purity of >98% for the (5E,7Z) isomer is often desirable. For field applications like pest monitoring, a slightly lower purity may be acceptable, although the presence of antagonistic isomers should be minimized. It is always recommended to use the highest purity available and to analytically verify the isomeric ratio before use.
Q4: Can isomeric impurities change over time in storage?
A4: Yes, although less common than degradation, isomerization can occur under certain storage conditions. Exposure to light (photoisomerization), high temperatures, or acidic/basic conditions can potentially lead to a change in the isomeric ratio. Therefore, it is recommended to store this compound samples in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen), and to re-analyze the isomeric purity if the sample has been stored for an extended period or under suboptimal conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis and use of this compound that may be related to isomeric impurities.
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity (e.g., poor trap capture) | The isomeric purity of the commercial sample is low, or it contains antagonistic isomers. | 1. Verify Isomeric Purity: Analyze the isomeric composition of your sample using Gas Chromatography (GC) with a polar capillary column. 2. Purify the Sample: If the purity is low, consider purification by preparative High-Performance Liquid Chromatography (HPLC) or flash chromatography. 3. Source a Higher Purity Standard: Obtain a new sample from a reputable supplier with a certificate of analysis specifying the isomeric purity. |
| Inconsistent experimental results | The isomeric composition varies between different batches of the commercial sample. | 1. Analyze Each Batch: Do not assume that different lots from the same supplier will have the same isomeric composition. Analyze each new batch upon receipt. 2. Pool and Standardize: If you have multiple batches, you can pool them and then analyze the composition of the pooled sample to ensure consistency across experiments. |
| Unexpected peaks in Gas Chromatogram | 1. The sample contains non-isomeric impurities (e.g., residual solvents, by-products from synthesis). 2. The GC conditions are causing on-column degradation or isomerization. | 1. Run a Blank: Inject a solvent blank to rule out contamination from the solvent or the GC system. 2. Optimize GC Conditions: Use a lower injector temperature to minimize thermal degradation. Ensure the use of a high-quality, well-conditioned polar capillary column for optimal separation. 3. Use GC-MS: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the unexpected peaks. |
| Difficulty in separating isomers by GC | The GC column and conditions are not optimized for the separation of these specific geometric isomers. | 1. Use a Highly Polar Column: A cyanopropylsiloxane-based capillary column (e.g., SP-2340, CP-Sil 88) is recommended for separating geometric isomers of fatty acid derivatives. 2. Optimize Temperature Program: Use a slow temperature ramp to maximize resolution between closely eluting isomers. 3. Increase Column Length: A longer column (e.g., 60-100 m) will provide better separation. |
Experimental Protocols
Protocol 1: Analysis of Isomeric Purity by Gas Chromatography (GC)
This protocol outlines a general method for the analysis of the isomeric purity of this compound samples.
1. Sample Preparation:
-
Prepare a stock solution of the this compound sample in a high-purity solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL for GC analysis.
-
If available, prepare individual standards of the possible isomeric impurities for retention time comparison.
2. GC Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 200°C (or lowest feasible temperature to prevent isomerization) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| GC Column | Highly polar cyanopropylsiloxane column (e.g., SP-2340, CP-Sil 88, BPX70). Dimensions: 60 m length, 0.25 mm I.D., 0.25 µm film thickness. |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 min. Ramp to 220°C at 2°C/min. Hold at 220°C for 10 min. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
3. Data Analysis:
-
Identify the peaks corresponding to the different isomers based on their retention times compared to standards (if available). On many polar columns, the elution order is (E,E), (E,Z), (Z,E), and (Z,Z), but this should be confirmed experimentally.
-
Calculate the relative percentage of each isomer by peak area integration.
Protocol 2: Purification of this compound using Flash Chromatography
This protocol provides a general guideline for the purification of this compound from isomeric impurities.
1. Materials:
-
Silica gel (for flash chromatography, 230-400 mesh).
-
Solvents: Hexane and Ethyl Acetate (HPLC grade).
-
Glass column for flash chromatography.
-
Compressed air or nitrogen source.
-
Collection tubes.
-
TLC plates (silica gel 60 F254).
2. Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in hexane and carefully pack the column.
-
Sample Loading: Dissolve the crude this compound sample in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 99:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 95:5 Hexane:Ethyl Acetate) to elute the different isomers. The less polar (E,E) isomer will typically elute first, followed by the other isomers.
-
Fraction Collection: Collect small fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis of Fractions: Analyze the collected fractions using the GC protocol described above to identify the fractions containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) at a low temperature to obtain the purified product.
Visualizations
References
Mitigating the effects of UV degradation on (5e,7z)-5,7-Dodecadienal lures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the effects of UV degradation on (5e,7z)-5,7-Dodecadienal lures. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common issues encountered during experimentation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid decline in lure efficacy in field trials. | UV Degradation: The conjugated diene system in this compound is susceptible to photodegradation upon exposure to sunlight. | Incorporate a UV protectant into the lure formulation. Common choices include UV absorbers and antioxidants. Refer to the Experimental Protocols section for methods to test the efficacy of these protectants. |
| High Volatility: The pheromone may be evaporating too quickly from the dispenser, especially in high temperatures. | Select a dispenser material with a slower, more controlled release rate. Consider polymeric matrices or reservoir-based dispensers. | |
| Inconsistent results between experimental batches. | Incomplete Mixing of Stabilizer: The UV stabilizer may not be homogenously distributed within the lure matrix. | Ensure thorough mixing of the pheromone and stabilizer during lure preparation. Use of a volatile co-solvent can aid in achieving a uniform mixture before loading into the dispenser. |
| Variable Lure Loading: Inconsistent amounts of the active pheromone in each lure. | Precisely measure the amount of this compound and stabilizer for each lure. Use calibrated micropipettes or a high-precision balance. | |
| Lure discoloration after field exposure. | Formation of Degradation Products: UV radiation can lead to the formation of chromophoric (color-producing) byproducts. | While discoloration may not always correlate directly with a loss of biological activity, it is an indicator of degradation. Analyze the discolored lure using GC-MS to identify degradation products. |
| Reduced trap captures compared to a commercial standard. | Suboptimal Stabilizer Concentration: The concentration of the UV stabilizer may be too low for effective protection or too high, potentially interfering with pheromone release or insect behavior. | Conduct a dose-response experiment to determine the optimal concentration of the selected UV stabilizer. Refer to the Experimental Protocols section for guidance. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to UV degradation?
A1: this compound is a conjugated diene aldehyde that functions as a sex pheromone for various insect species. Its structure, containing alternating double and single bonds, makes it susceptible to degradation by ultraviolet (UV) radiation from sunlight. This UV energy can induce photochemical reactions that alter the molecule's structure, leading to a loss of biological activity.
Q2: What are the common signs of UV degradation in my pheromone lures?
A2: The most critical sign is a decrease in the lure's effectiveness, observed as a reduction in insect trap captures over time. Physical signs can include discoloration or a change in the odor of the lure.
Q3: What types of UV protectants are suitable for this compound lures?
A3: Two main classes of UV protectants are recommended:
-
UV Absorbers: These compounds absorb UV radiation and dissipate it as heat, thereby shielding the pheromone. Examples include benzophenones (e.g., 2-hydroxy-4-octyloxy-benzophenone) and benzotriazoles.[1]
-
Antioxidants/Quenchers: These molecules inhibit the formation of damaging free radicals generated by UV exposure. Butylated hydroxytoluene (BHT) is a commonly used antioxidant in pheromone formulations.[2]
Q4: How can I quantify the degradation of this compound in my lures?
A4: The most common method is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows you to separate the pheromone from other components in the lure and quantify its concentration. By comparing the amount of pheromone in a fresh lure to one that has been exposed to UV light, you can determine the extent of degradation.
Q5: Will adding a UV stabilizer affect the release rate of the pheromone from the dispenser?
A5: It is possible. The addition of any substance to the lure formulation can potentially alter the physical properties of the matrix and thus affect the release rate. It is crucial to conduct release rate studies on your final formulation to ensure it meets the desired specifications.
Quantitative Data Summary
The following tables provide representative data on the degradation of pheromones and the effect of UV stabilizers. Note that the degradation rates for this compound may vary depending on the specific experimental conditions.
Table 1: Representative Degradation of a Pheromone Lure Under UV-Vis Light
| Days of Exposure | Pheromone Degradation (%) |
| 0 | 0 |
| 3 | ~5 |
| 7 | ~10 |
| 15 | ~25 |
| 21 | ~40 |
(Data is illustrative, based on studies of similar pheromones like cuelure, and may not represent the exact degradation of this compound.[3])
Table 2: Efficacy of Different UV Stabilizers on Pheromone Stability (Hypothetical Data)
| Formulation | Pheromone Remaining after 100h Accelerated UV Aging (%) |
| This compound only | 35 |
| + 1% 2-Hydroxy-4-octyloxy-benzophenone | 75 |
| + 1% Butylated Hydroxytoluene (BHT) | 68 |
| + 1% Benzophenone + 1% BHT | 85 |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of UV Stabilizers
This protocol outlines the steps to assess the ability of different UV stabilizers to protect this compound from UV degradation.
1. Lure Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., hexane).
- Prepare separate solutions of each UV stabilizer to be tested (e.g., 2-hydroxy-4-octyloxy-benzophenone, BHT) at various concentrations (e.g., 0.5%, 1%, 2% w/w relative to the pheromone).
- Create different lure formulations by mixing the pheromone stock solution with each stabilizer solution. Include a control group with no stabilizer.
- Load a precise volume of each formulation into your chosen dispenser (e.g., rubber septa, capillary tubes).
2. Accelerated UV Aging:
- Place the prepared lures in a UV accelerated aging chamber.[4][5]
- Set the chamber to simulate relevant environmental conditions. A common starting point is to use UVA-340 lamps with an irradiance of 0.89 W/m²/nm at 340 nm and a temperature of 50°C.[6]
- Expose the lures for a set period (e.g., 24, 48, 72, 100 hours). Include a set of unexposed lures from each formulation group as a baseline (t=0).
3. Pheromone Extraction and Quantification:
- After exposure, remove the lures from the chamber.
- Extract the remaining pheromone from the dispenser using a known volume of solvent (e.g., hexane).
- Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of this compound remaining.
4. Data Analysis:
- Calculate the percentage of pheromone remaining for each formulation at each time point relative to the unexposed (t=0) lures.
- Compare the degradation rates of the stabilized lures to the control group to determine the efficacy of each stabilizer.
Protocol 2: Electroantennography (EAG) Bioassay for Lure Attractiveness
This protocol determines if the photodegraded products interfere with the biological activity of the lure.
1. Lure Preparation and Aging:
- Prepare lures with and without UV stabilizers as described in Protocol 1.
- Expose a subset of these lures to UV radiation as in Protocol 1.
2. EAG Setup:
- Use an adult male of the target insect species.
- Excise an antenna and mount it between two electrodes.
- Deliver a continuous stream of humidified, purified air over the antenna.
3. Stimulus Delivery:
- Introduce a puff of air that has passed over one of the aged lures into the continuous airstream directed at the antenna.
- Record the resulting electrical potential (depolarization) from the antenna.
- Test each lure formulation (including controls and unexposed lures) multiple times.
4. Data Analysis:
- Measure the amplitude of the EAG response for each stimulus.
- Compare the responses to the aged, stabilized lures with those of the aged, unstabilized lures and the unaged lures to assess any loss in biological activity.
Visualizations
Caption: Proposed UV degradation pathway for this compound.
Caption: Experimental workflow for testing UV protectants.
References
- 1. US4325941A - Solid formulations containing pheromones and method of using same - Google Patents [patents.google.com]
- 2. fs.usda.gov [fs.usda.gov]
- 3. banglajol.info [banglajol.info]
- 4. testrongroup.com [testrongroup.com]
- 5. Step-by-Step Guide to Operation of a UV Accelerated Aging Chamber [prestogroup.com]
- 6. Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for the synthesis of (5e,7z)-5,7-Dodecadienal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (5E,7Z)-5,7-Dodecadienal.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound with high stereochemical purity?
A1: A widely adopted and effective method involves a two-step process:
-
Stereoselective Reduction: A cis-reduction of an (E)-7-dodecen-5-yn-1-ol precursor is performed to generate (5Z,7E)-5,7-dodecadien-1-ol. Using activated zinc, particularly a Zn/Cu/Ag couple, in a methanol-water solvent system has been shown to achieve high stereoselectivity (≥98% cis-reduction).[1][2]
-
Oxidation: The resulting (5Z,7E)-5,7-dodecadien-1-ol is then oxidized to the target aldehyde, this compound. Pyridinium chlorochromate (PCC) is a commonly used reagent for this transformation.[1]
Q2: What are the critical factors for achieving high stereoselectivity in the reduction step?
A2: The choice of reducing agent and reaction conditions are paramount. While various cis-reduction techniques exist, activated zinc has proven to be highly effective for this specific transformation.[1][2] The Lindlar reduction of the enynol precursor, for instance, has been reported to lack selectivity, leading to mixtures of isomers.[3] The use of a highly active zinc catalyst, such as that prepared with copper and silver, promotes the desired stereochemical outcome.[1][2]
Q3: Are there alternative synthetic strategies to the reduction/oxidation pathway?
A3: Yes, other methods have been developed. These include:
-
Palladium and Iron-Catalyzed Cross-Coupling Reactions: These methods can be used to construct the diene skeleton stereoselectively from readily available starting materials.[3]
-
Wittig Reaction: The Wittig reaction can be employed to form one of the double bonds.[3] However, controlling the stereochemistry (E vs. Z) is a critical consideration and depends heavily on the structure of the phosphorus ylide and the reaction conditions.[4][5][6] Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[4][5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Oxidation of (5Z,7E)-5,7-dodecadien-1-ol to the Aldehyde
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the PCC is fresh and of high purity. - Use a sufficient excess of PCC (e.g., 2.5-3 equivalents). - Monitor the reaction progress carefully using TLC or GC. - Increase the reaction time if starting material is still present. |
| Degradation of Product | - The aldehyde product can be sensitive. Maintain the reaction temperature at 0°C as recommended in the Corey and Suggs procedure.[1] - Work up the reaction promptly upon completion. - The presence of sodium acetate helps to buffer the reaction mixture and prevent side reactions.[1] |
| Difficult Purification | - A reported yield of 48% after flash chromatography suggests that product loss during purification can be significant.[1][2] - Optimize the flash chromatography conditions (e.g., gradient, column packing) to improve separation and recovery. |
Issue 2: Poor Stereoselectivity (Formation of undesired E,E, Z,Z, or E,Z isomers)
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Suboptimal Reduction Conditions | - Ensure the zinc is properly activated. The Zn/Cu/Ag couple is reported to be highly effective.[1][2] - The solvent system is crucial; a methanol-water mixture is recommended for the zinc reduction.[1] - Avoid less selective reduction methods like Lindlar catalysts for this specific substrate, as they may produce mixtures.[3] |
| Isomerization during Oxidation or Workup | - Some reagents or acidic/basic conditions can cause isomerization of the conjugated diene system. - The use of buffered conditions (e.g., sodium acetate with PCC) during oxidation can help minimize this.[1] - Ensure that the workup and purification steps are performed under neutral conditions where possible. |
| Incorrect Wittig Reaction Conditions | - If using a Wittig approach, the stereochemical outcome is dictated by the ylide. Non-stabilized ylides are required to form the Z-double bond. Ensure the ylide is generated under conditions that favor kinetic control (e.g., salt-free conditions).[5] |
Issue 3: Difficulty in Purifying the Final Product
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Co-elution of Geometric Isomers | - The different geometric isomers of 5,7-dodecadienal may have very similar polarities, making separation by standard silica gel chromatography challenging. - Consider using silica gel impregnated with silver nitrate. The silver ions interact differently with the various isomers, often allowing for better separation.[3] |
| Presence of Triphenylphosphine Oxide (if using Wittig) | - Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to separate from the desired product. - Optimize chromatography conditions, potentially using a different solvent system, to improve separation. |
| Contamination with Starting Alcohol | - If the oxidation is incomplete, the starting alcohol will contaminate the product. - Ensure the oxidation reaction goes to completion by monitoring with TLC/GC. - Adjust chromatography solvent polarity to effectively separate the more polar alcohol from the aldehyde. A common mobile phase is a hexane/ethyl acetate mixture (e.g., 95:5).[1][2] |
Experimental Protocols
Protocol 1: Synthesis of (5Z,7E)-5,7-dodecadien-1-ol via Zinc Reduction
This protocol is based on the highly stereoselective cis-reduction of (E)-7-dodecen-5-yn-1-ol.
-
Preparation of Activated Zinc (Zn/Cu/Ag): Prepare the activated zinc catalyst according to established procedures, which typically involve treating zinc dust sequentially with solutions of copper sulfate and silver nitrate.
-
Reduction:
-
Workup:
-
Filter the reaction mixture through Celite to remove the zinc slurry.
-
Wash the slurry extensively with methanol to recover the product, which may have a high affinity for the zinc reagent.[1]
-
Combine the filtrates and remove the methanol by rotary evaporation.
-
Partition the residue between water and an organic solvent (e.g., a 1:1 mixture of hexane and ether).
-
Wash the organic layer with saturated aqueous NH4Cl, dry over Na2SO4, and concentrate in vacuo to yield the crude (5Z,7E)-5,7-dodecadien-1-ol. This product is often of high purity and may not require further purification before the next step.[1]
-
Protocol 2: Oxidation to this compound
This protocol follows the procedure of Corey and Suggs for oxidation with PCC.[1]
-
Reaction Setup:
-
Suspend pyridinium chlorochromate (PCC) (approx. 2.6 equivalents) and sodium acetate (approx. 3 equivalents) in dry methylene chloride in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0°C in an ice bath.
-
-
Oxidation:
-
Dissolve (5Z,7E)-5,7-dodecadien-1-ol (1 equivalent) in a small amount of dry methylene chloride.
-
Add the alcohol solution to the stirred PCC mixture at 0°C.
-
Stir the reaction at 0°C, monitoring its progress by TLC or GC. The reaction is typically complete within a few hours.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with hexane and filter through a pad of Celite or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate (95:5) eluent to obtain pure this compound.[1][2]
-
Visualized Workflows and Logic
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Enhancing the Resolution of Dodecadienal Isomers in Chiral Chromatography
Welcome to the technical support center for enhancing the resolution of dodecadienal isomers in chiral chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the resolution of dodecadienal isomers in chiral chromatography?
A1: The successful chiral separation of dodecadienal isomers is primarily dependent on three key factors: the choice of the chiral stationary phase (CSP), the composition of the mobile phase, and the column temperature. Of these, the selectivity (α) imparted by the CSP is the most critical parameter for achieving baseline resolution.
Q2: Which type of chiral stationary phase (CSP) is most suitable for separating dodecadienal isomers?
A2: For aliphatic compounds like dodecadienal isomers, polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives (e.g., Chiralpak® series), are often the first choice for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). For gas chromatography (GC), derivatized cyclodextrin-based capillary columns are commonly employed and have shown success in separating similar insect pheromones. A screening approach using columns with different selectors is highly recommended to identify the optimal stationary phase.
Q3: How does the mobile phase composition affect the separation of dodecadienal isomers?
A3: The mobile phase plays a crucial role in modulating retention and enantioselectivity.
-
Normal-Phase HPLC: Mixtures of alkanes (e.g., n-hexane, heptane) and alcohols (e.g., isopropanol, ethanol) are typically used. The type and percentage of the alcohol modifier can significantly impact resolution. Lower polarity alcohols and lower concentrations generally lead to stronger retention and can sometimes improve selectivity.
-
Reversed-Phase HPLC: While less common for such non-polar analytes, it can be an option. Mobile phases typically consist of acetonitrile or methanol with water.
-
Supercritical Fluid Chromatography (SFC): Supercritical CO2 is the primary mobile phase, with alcohol modifiers like methanol or ethanol. The choice and concentration of the co-solvent are critical for achieving separation. Additives (e.g., amines or acids) are generally not necessary for neutral compounds like dodecadienal but can be explored if peak shape is poor.
-
Gas Chromatography (GC): The carrier gas (e.g., helium, hydrogen) and the temperature program are the primary "mobile phase" variables to optimize.
Q4: What is the role of temperature in optimizing the resolution of dodecadienal isomers?
A4: Temperature can have a significant, though sometimes unpredictable, effect on chiral separations. Lowering the temperature often increases the enantioselectivity (α) and, therefore, the resolution, but it also leads to longer retention times and increased backpressure. Conversely, increasing the temperature can decrease analysis time but may reduce resolution. It is an important parameter to optimize once a suitable CSP and mobile phase have been identified.
Q5: My dodecadienal isomers are not separating at all. What should I do first?
A5: If you observe no separation (a single peak), the initial step is to screen different chiral stationary phases. The interaction between the analyte and the CSP is highly specific, and a column that works well for one type of chiral compound may not work for another. It is also beneficial to screen different mobile phase compositions, particularly varying the type and concentration of the alcohol modifier in normal-phase HPLC or SFC.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral chromatography of dodecadienal isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rs < 1.5) | 1. Inappropriate Chiral Stationary Phase (CSP): The CSP does not provide sufficient enantioselectivity for the dodecadienal isomers. 2. Suboptimal Mobile Phase Composition: The mobile phase is either too strong (eluting isomers too quickly) or does not facilitate the necessary chiral recognition interactions. 3. High Temperature: Elevated temperatures can reduce the energetic difference between the diastereomeric complexes formed on the column, leading to decreased selectivity. 4. Low Column Efficiency: The column may be old, contaminated, or improperly packed, leading to broad peaks. | 1. Screen different CSPs: Test columns with different chiral selectors (e.g., various cellulose or amylose derivatives for HPLC/SFC; different derivatized cyclodextrins for GC). 2. Optimize the mobile phase: - NP-HPLC/SFC: Vary the alcohol modifier (e.g., switch from isopropanol to ethanol or vice-versa) and adjust its concentration in small increments (e.g., 1-2%). - GC: Optimize the temperature ramp rate. A slower ramp can improve resolution. 3. Adjust the temperature: Gradually decrease the column temperature in 5°C increments. 4. Check column performance: Test the column with a known standard to ensure it meets efficiency specifications. If necessary, flush the column or replace it. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample can saturate the stationary phase. 2. Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. 3. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase support material can occur. 4. Column Contamination: Adsorption of impurities from the sample or mobile phase at the column inlet. | 1. Reduce sample concentration/injection volume: Dilute the sample or inject a smaller volume. 2. Dissolve the sample in the mobile phase: If possible, use the mobile phase as the sample solvent. If not, use the weakest solvent in which the sample is soluble. 3. Additives (less common for neutral compounds): For other types of analytes, adding a small amount of an acidic or basic modifier can improve peak shape. This is less likely to be effective for dodecadienal. 4. Flush the column: Use a strong, compatible solvent to wash the column. Consider using a guard column to protect the analytical column. |
| High Backpressure | 1. Blocked Frit or Column Inlet: Particulate matter from the sample, mobile phase, or pump seals can clog the column inlet. 2. Precipitation in the System: The mobile phase components may not be fully miscible, or the sample may precipitate upon injection. 3. Low Temperature: Lowering the temperature increases the viscosity of the mobile phase. | 1. Filter samples and mobile phases: Use 0.45 µm or 0.22 µm filters. 2. Reverse flush the column (check manufacturer's instructions): Disconnect the column from the detector and flush in the reverse direction at a low flow rate. 3. Ensure mobile phase miscibility: Check the compatibility of all mobile phase components. 4. Increase temperature slightly or reduce flow rate: This will decrease the viscosity of the mobile phase and lower the backpressure. |
| Inconsistent Retention Times | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the new mobile phase. 2. Fluctuations in Temperature: The column oven temperature is not stable. 3. Pump Issues: The HPLC/SFC pump is not delivering a consistent mobile phase composition or flow rate. 4. Mobile Phase Composition Change: Evaporation of the more volatile component of the mobile phase can alter its composition over time. | 1. Equilibrate the column thoroughly: Flush the column with at least 10-20 column volumes of the new mobile phase before starting injections. 2. Ensure a stable column temperature: Allow the column oven to stabilize at the set temperature. 3. Check the pump: Purge the pump and check for leaks. Run a flow rate accuracy test. 4. Prepare fresh mobile phase: Prepare fresh mobile phase daily and keep the reservoir bottles capped. |
Experimental Protocols
Protocol 1: Chiral Stationary Phase and Mobile Phase Screening for HPLC/SFC
This protocol outlines a systematic approach to screen for suitable columns and mobile phases for the separation of dodecadienal isomers.
-
Column Selection:
-
Select a minimum of three polysaccharide-based chiral columns with different selectors. For example:
-
A cellulose tris(3,5-dimethylphenylcarbamate) coated or immobilized column.
-
An amylose tris(3,5-dimethylphenylcarbamate) coated or immobilized column.
-
A cellulose or amylose column with a different carbamate derivative.
-
-
-
Initial Mobile Phase Screening (Normal Phase):
-
Mobile Phase A: 98:2 (v/v) n-hexane/isopropanol
-
Mobile Phase B: 95:5 (v/v) n-hexane/isopropanol
-
Mobile Phase C: 98:2 (v/v) n-hexane/ethanol
-
Mobile Phase D: 95:5 (v/v) n-hexane/ethanol
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (for 4.6 mm I.D. column)
-
Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at a low wavelength (e.g., 210-220 nm) or a mass spectrometer if available.
-
-
Screening Procedure:
-
Equilibrate the first column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Inject the dodecadienal isomer standard.
-
Flush the column and re-equilibrate with Mobile Phase B, then inject the standard.
-
Repeat for all selected mobile phases and columns.
-
-
Evaluation:
-
Analyze the chromatograms for any sign of peak separation (e.g., peak broadening, shoulders, or partial resolution).
-
Select the column and mobile phase combination that provides the best initial separation for further optimization.
-
Visualizations
Caption: Experimental workflow for chiral method development.
Caption: Troubleshooting decision tree for poor resolution.
Strategies to reduce the cost of (5e,7z)-5,7-Dodecadienal synthesis
Welcome to the technical support center for the synthesis of (5E,7Z)-5,7-dodecadienal. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis, with a focus on cost-reduction strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed synthetic strategies include the Wittig reaction, palladium and iron-catalyzed cross-coupling reactions, and the reduction of enyne precursors. Each of these methods has distinct advantages and challenges regarding stereoselectivity, yield, and cost of starting materials.
Q2: How can I reduce the cost of starting materials for the synthesis?
A2: One effective strategy is to utilize readily available and cheaper starting materials. For instance, some protocols start from commercially available 5-hexyn-1-ol.[1] Optimizing the efficiency of each reaction step to maximize yield and minimize waste is also crucial for overall cost reduction.
Q3: What are some alternative, more cost-effective catalysts I can use?
A3: While palladium catalysts are highly effective for cross-coupling reactions, iron-based catalysts can sometimes be used as a more economical alternative.[1] For reductions, activated zinc, particularly zinc galvanized with copper and silver, has been shown to be a high-yield and stereoselective reagent for the cis-reduction of enynols.[2][3]
Q4: How can I improve the stereoselectivity of the Wittig reaction to favor the desired (5E,7Z) isomer?
A4: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. Careful selection of the phosphonium salt, base, and solvent system is critical. For instance, using a non-stabilized ylide for the formation of the Z-double bond and a stabilized ylide for the E-double bond in a sequential manner can be an effective approach.
Q5: What are the most critical purification steps to ensure high purity of the final product?
A5: Purification is essential to remove byproducts and isomers. Flash chromatography on silica gel is a common method.[2][3] For separating geometric isomers, chromatography on silica impregnated with silver nitrate can be effective, although it can be a more complex and costly procedure for large-scale synthesis.[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the final oxidation step to the aldehyde. | Incomplete oxidation of the alcohol. | Ensure the use of a sufficient excess of the oxidizing agent (e.g., pyridinium chlorochromate). Monitor the reaction progress carefully using TLC or GC to determine the point of complete conversion. |
| Degradation of the product. | The aldehyde product can be sensitive. Perform the reaction at low temperatures (e.g., 0 °C) and minimize the reaction time.[2] Work-up should be done promptly and under mild conditions. | |
| Poor stereoselectivity in the diene formation. | Inappropriate catalyst or reaction conditions for the desired isomer. | For zinc reductions of enynes to form the (Z,E)-diene, ensure the zinc is properly activated. Zinc activated with copper and silver in a methanol-water solvent system has shown high stereoselectivity (>98%).[3] |
| Isomerization during purification. | Avoid prolonged exposure to acidic or basic conditions during work-up and chromatography. Use a neutral stationary phase for chromatography if possible. | |
| Difficulty in separating geometric isomers. | Similar polarity of the isomers. | Consider using silica gel impregnated with silver nitrate for chromatographic separation, as this can enhance the separation of compounds based on the degree of unsaturation and geometry. |
| Co-elution of byproducts. | Re-evaluate the reaction conditions to minimize the formation of byproducts. A cleaner reaction will simplify the purification process. | |
| High cost of palladium catalysts for cross-coupling reactions. | Palladium is an expensive precious metal. | Explore the use of more cost-effective iron-based catalysts, which have been successfully used in the synthesis of (5Z,7E)-dodecadienal.[1] Optimize catalyst loading to use the minimum effective amount. |
Data Presentation
Table 1: Comparison of Yields for Key Synthetic Steps
| Reaction Step | Reagents/Catalyst | Yield (%) | Reference |
| Oxidation of (Z,E)-5,7-dodecadien-1-ol to (Z,E)-5,7-dodecadienal | Pyridinium chlorochromate, sodium acetate | 48 | [2] |
| cis-Reduction of (E)-7-dodecen-5-yn-1-ol to (Z,E)-5,7-dodecadien-1-ol | Zn/Cu/Ag in methanol-water | 87 | [2] |
Experimental Protocols
Protocol 1: Oxidation of (Z,E)-5,7-Dodecadien-1-ol to (Z,E)-5,7-Dodecadienal [2]
-
Dissolve (Z,E)-5,7-dodecadien-1-ol (3.29 mmol) in dry methylene chloride (40 mL) in a round-bottom flask.
-
Add sodium acetate (9.8 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pyridinium chlorochromate (PCC) (8.64 mmol) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with hexane/ethyl acetate (95:5).
-
Filter the mixture through a pad of silica gel to remove chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography (hexane/ethyl acetate, 95:5) to yield (Z,E)-5,7-dodecadienal.
Protocol 2: cis-Reduction of an Enyne Precursor using Activated Zinc [2][3]
-
Activate zinc dust (279 mmol) by washing with 3% HCl, followed by repeated rinsing with distilled water.
-
Prepare a solution of copper(II) acetate hydrate (7.78 mmol) in hot water and add it slowly to the zinc slurry while cooling in an ice bath.
-
Similarly, add a solution of silver nitrate to the slurry.
-
Wash the resulting activated zinc (Zn/Cu/Ag) with water, methanol, and ether, then dry under vacuum.
-
Dissolve the enynol precursor, (E)-7-dodecen-5-yn-1-ol, in a methanol-water mixture.
-
Add the activated Zn/Cu/Ag to the solution and stir vigorously at room temperature.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the zinc.
-
Concentrate the filtrate to remove most of the methanol.
-
Extract the aqueous residue with ether/hexane.
-
Wash the combined organic extracts with saturated NH4Cl solution, dry over Na2SO4, and concentrate to yield (Z,E)-5,7-dodecadien-1-ol.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common synthesis issues.
References
Validation & Comparative
A Comparative Analysis of (5E,7Z)-5,7-Dodecadienal and its Geometric Isomers for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the geometric isomers of 5,7-dodecadienal, a conjugated diene aldehyde with significant biological activity, primarily as an insect sex pheromone. Due to the critical role of stereochemistry in biological recognition, understanding the distinct properties of each isomer is paramount for applications in pest management, chemical ecology research, and potentially in drug development. This document summarizes key data on the synthesis, physicochemical properties, and biological activity of the (5E,7Z), (5Z,7E), (5E,7E), and (5Z,7Z) isomers of 5,7-dodecadienal.
Introduction to 5,7-Dodecadienal Isomers
The four geometric isomers of 5,7-dodecadienal are structurally similar yet exhibit distinct biological specificities. The geometry of the double bonds at the 5 and 7 positions dictates the molecule's shape and its ability to interact with specific olfactory receptors in insects. This high degree of specificity is fundamental to their function as semiochemicals, guiding behaviors such as mating.
Physicochemical Properties
The geometric isomerism of 5,7-dodecadienal influences its physical and spectroscopic properties. While all isomers share the same molecular formula (C₁₂H₂₀O) and molecular weight (180.29 g/mol ), their spatial arrangement leads to differences in properties such as boiling point, refractive index, and spectral characteristics.
Table 1: Physicochemical and Spectroscopic Data of 5,7-Dodecadienal Isomers
| Property | (5E,7Z)-5,7-Dodecadienal | (5Z,7E)-5,7-Dodecadienal | (5E,7E)-5,7-Dodecadienal | (5Z,7Z)-5,7-Dodecadienal |
| Molecular Formula | C₁₂H₂₀O | C₁₂H₂₀O | C₁₂H₂₀O | C₁₂H₂₀O |
| Molecular Weight | 180.29 g/mol | 180.29 g/mol | 180.29 g/mol | 180.29 g/mol |
| IUPAC Name | (5E,7Z)-dodeca-5,7-dienal[1] | (5Z,7E)-dodeca-5,7-dienal | (5E,7E)-dodeca-5,7-dienal[2] | (5Z,7Z)-dodeca-5,7-dienal[3][4] |
| GC Retention Index (polar column) | Not available | Not available | Not available | 1909 (DB-Wax)[3][4] |
| Key ¹³C NMR Signals | Data not readily available | Data for corresponding alcohol available[5] | Data available[2] | Data not readily available |
| Key Mass Spec Fragments (m/z) | Not available | 180 (M+), 151, 136, 79[6] | Not available | Not available |
Biological Activity: A Comparative Overview
The biological activity of 5,7-dodecadienal isomers is highly species-specific. Different insect species have evolved to recognize a particular isomer or a specific blend of isomers as their sex pheromone.
This compound: This isomer is a known sex pheromone component for the western tent caterpillar, Malacosoma californicum[7].
(5Z,7E)-5,7-Dodecadienal: The alcohol and acetate derivatives of this isomer are major components of the sex pheromone of the pine caterpillar moth, Dendrolimus punctatus. The aldehyde itself is a key component of the Siberian moth, Dendrolimus superans sibiricus, pheromone, often used in a 1:1 blend with the corresponding alcohol for trapping[6].
(5E,7E)-Dodecadienal: This isomer has been identified as a sex pheromone component in some Dendrolimus species[2]. Interestingly, it has also been investigated for its antioxidant and anticancer properties[2].
(5Z,7Z)-Dodecadienal: Limited information is available on the specific biological activity of this isomer as an insect pheromone.
Table 2: Documented Biological Activity of 5,7-Dodecadienal Isomers
| Isomer | Target Organism(s) | Documented Biological Effect |
| This compound | Malacosoma californicum (Western Tent Caterpillar)[7] | Sex pheromone component[7] |
| (5Z,7E)-5,7-Dodecadienal | Dendrolimus superans sibiricus (Siberian Moth)[6] | Sex pheromone component, attractive in field trapping[6] |
| (5E,7E)-Dodecadienal | Dendrolimus species[2] | Sex pheromone component[2] |
| (5Z,7Z)-5,7-Dodecadienal | Not well documented | - |
Experimental Protocols
Precise and reproducible experimental protocols are essential for the synthesis and evaluation of these biologically active isomers.
Stereoselective Synthesis
The stereoselective synthesis of conjugated dienes like 5,7-dodecadienal often relies on methods such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, and transition metal-catalyzed cross-coupling reactions. The choice of reagents and reaction conditions is crucial for controlling the geometry of the double bonds.
General Protocol for Stereoselective Synthesis via Wittig Reaction:
-
Phosphonium Salt Formation: An appropriate alkyl halide is reacted with triphenylphosphine to form the corresponding phosphonium salt.
-
Ylide Generation: The phosphonium salt is treated with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent (e.g., THF, DMSO) to generate the phosphorus ylide. The choice of base and solvent can influence the stereochemical outcome.
-
Wittig Reaction: The ylide is reacted with a suitable aldehyde at low temperatures. For stabilized ylides, the (E)-isomer is typically favored, while non-stabilized ylides often yield the (Z)-isomer.
-
Purification: The product is purified using column chromatography to separate the desired isomer from byproducts and other isomers.
A generalized synthetic workflow for producing a specific isomer is depicted in the following diagram.
Caption: Generalized workflow for the synthesis of a 5,7-dodecadienal isomer.
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods for the identification and quantification of 5,7-dodecadienal isomers.
General Protocol for GC-MS Analysis:
-
Sample Preparation: A dilute solution of the synthesized compound is prepared in a suitable solvent (e.g., hexane).
-
Injection: A small volume of the sample is injected into the GC.
-
Separation: The isomers are separated on a capillary column (e.g., DB-Wax). The temperature program is optimized to achieve the best possible separation.
-
Detection and Identification: The eluted compounds are detected by a mass spectrometer. The mass spectrum and retention time are compared to those of known standards for identification.
Biological Evaluation: Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for screening potential pheromone components and determining which isomers are biologically active.
General Protocol for Electroantennography (EAG):
-
Antenna Preparation: An antenna is excised from the head of the insect and mounted between two electrodes with conductive gel.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air containing a known concentration of the test isomer are introduced into the airstream.
-
Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded.
-
Data Analysis: The amplitude of the EAG response is measured and compared to the responses elicited by a positive control (a known active compound) and a negative control (solvent only).
The following diagram illustrates a typical experimental workflow for pheromone identification and evaluation.
Caption: Experimental workflow for pheromone identification and evaluation.
Conclusion
The geometric isomers of 5,7-dodecadienal represent a fascinating example of stereospecificity in biological systems. While the (5E,7Z) and (5Z,7E) isomers are confirmed components of insect sex pheromones, the biological roles of the (5E,7E) and (5Z,7Z) isomers are less understood, with the former also showing potential in other biomedical applications. For researchers in chemical ecology and pest management, the stereoselective synthesis and careful biological evaluation of each isomer are crucial for developing effective and species-specific control strategies. Further research is warranted to fully elucidate the biological activity of all four isomers and to explore their potential applications.
References
- 1. (E,Z)-5,7-dodecadienal | C12H20O | CID 11401124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (5E,7E)-Dodecadienal | Benchchem [benchchem.com]
- 3. (Z,Z)-5,7-Dodecadienal [webbook.nist.gov]
- 4. 5Z,7Z-Dodecadienal | C12H20O | CID 13747945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (5Z,7E)-dodeca-5,7-dien-1-ol | C12H22O | CID 5365646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (E)-5,(Z)-7-dodecadienal, a sex pheromone component of the western tent caterpillar, Malacosoma californicum (Lepidoptera: Lasiocampidae). [agris.fao.org]
A Comparative Efficacy Analysis of Synthetic vs. Natural (5e,7z)-5,7-Dodecadienal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of synthetically produced (5e,7z)-5,7-Dodecadienal relative to its natural counterpart as a component of insect sex pheromones. The focus is on the compound's role in eliciting behavioral and electrophysiological responses in target insect species, primarily moths of the Dendrolimus genus. Given that the natural pheromone is a complex blend of compounds, this comparison evaluates the efficacy of synthetic preparations, either as single components or as part of reconstituted blends, against the activity of the complete natural pheromone extract.
Data Presentation: Efficacy in Bioassays
The efficacy of this compound is primarily determined through electroantennography (EAG), wind tunnel bioassays, and field trapping experiments. While direct comparative data between a single "natural" and a single synthetic molecule is scarce, the literature provides insights into the activity of synthetic compounds relative to natural pheromone gland extracts.
Table 1: Comparative Efficacy Data from Representative Bioassays
| Bioassay Type | Test Substance | Target Species | Response Metric | Efficacy Summary |
| Electroantennography (EAG) | Synthetic (5Z,7E)-5,7-Dodecadienal | Dendrolimus punctatus | Antennal Depolarization (mV) | Synthetic (5Z,7E)-isomers elicit significant EAG responses, indicating neural detection. The cis-5-trans-7 isomer shows the highest activity, confirming it as a key component of the natural pheromone.[1][2] |
| Wind Tunnel Bioassay | Synthetic Pheromone Blend (containing (Z5,E7)-dodecadienal) | Dendrolimus pini | Upwind Flight & Source Contact (%) | Synthetic blends mimicking the natural pheromone composition are attractive to males. The precise ratio of components is critical for eliciting the full behavioral sequence.[3][4] |
| Field Trapping | Synthetic Pheromone Lures (containing (Z5,E7)-dodecadienal) | Dendrolimus superans | Number of Males Trapped | Traps baited with synthetic blends are effective in capturing male moths, demonstrating the biological activity of the synthetic components under field conditions. The blend composition is crucial for optimal trap catch.[5] |
| Field Trapping | Synthetic Pheromone Blend (tertiary blend) | Malacosoma disstria | Number of Moths Trapped | A tertiary blend including (Z,E)-5,7-dodecadienal was superior for capturing forest tent caterpillar moths and resolving population density levels.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pheromone efficacy. The following are standard protocols for the key experiments cited.
1. Electroantennography (EAG) Protocol
EAG is used to measure the overall electrical response of an insect's antenna to a volatile compound.
-
Insect Preparation: An adult male moth is immobilized, often by restraining it in a pipette tip or on wax, with its head and antennae exposed.
-
Electrode Placement: Two microelectrodes are used. The reference electrode is inserted into the insect's head or thorax, while the recording electrode is placed in contact with the distal end of the antenna.
-
Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test compound (dissolved in a solvent like hexane and applied to filter paper) is injected into this airstream.
-
Data Acquisition: The voltage difference between the electrodes is amplified and recorded. The amplitude of the depolarization in response to the stimulus is measured.
-
Controls: A solvent-only puff is used as a negative control, and a known EAG-active compound can be used as a positive control.[7][8][9]
2. Wind Tunnel Bioassay Protocol
This assay assesses the behavioral response of insects to a pheromone source in a controlled environment that simulates natural conditions.
-
Wind Tunnel Setup: A typical wind tunnel consists of a flight chamber, a fan to generate a laminar airflow (usually 20-50 cm/s), and an exhaust system. The air is often charcoal-filtered to remove contaminants.[3][10][11]
-
Pheromone Source: The synthetic pheromone or natural extract is applied to a dispenser (e.g., filter paper, rubber septum) which is placed at the upwind end of the tunnel.
-
Insect Release: Male moths, typically naive and within their active period (scotophase), are placed on a release platform at the downwind end of the tunnel.
-
Behavioral Observation: The flight behavior of the moths is observed and scored for a set period. Key behaviors include taking flight, upwind flight (anemotaxis), zigzagging flight, and contact with the pheromone source.[12][13]
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated for different test compounds and concentrations.
Signaling Pathways and Experimental Workflows
Insect Olfactory Signaling Pathway
The detection of this compound by a male moth initiates a cascade of events leading to a behavioral response. The binding of the pheromone molecule to an Olfactory Receptor (OR) on the surface of an olfactory sensory neuron, located within the antennal sensilla, is the primary step. This process is facilitated by Pheromone-Binding Proteins (PBPs) in the sensillar lymph. The activation of the OR, which forms a complex with a co-receptor (Orco), leads to the opening of an ion channel and depolarization of the neuron. This electrical signal is then transmitted to the antennal lobe of the brain, where it is processed, leading to the characteristic upwind flight behavior.[14][15][16][17]
References
- 1. Research Progress on the Dendrolimus spp. Pheromone: From Identification to Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ockenfels-syntech.com [ockenfels-syntech.com]
- 9. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ento.psu.edu [ento.psu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insect Sex-Pheromone Signals Mediated by Specific Combinations of Olfactory Receptors - ProQuest [proquest.com]
- 16. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]
- 17. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of (5E,7Z)-5,7-Dodecadienal in the Mating Behavior of the Western Tent Caterpillar, Malacosoma californicum
A Comparative Guide to Pheromone-Based Mating Disruption Strategies
The western tent caterpillar, Malacosoma californicum, is a significant defoliator of a wide range of trees and shrubs in western North America. Understanding the chemical signals that mediate its reproductive behavior is crucial for the development of effective and environmentally benign pest management strategies. The primary identified component of the female-produced sex pheromone of M. californicum is (5E,7Z)-5,7-dodecadienal.[1][2][3] This guide provides a comparative analysis of the experimental data validating the role of this pheromone and discusses alternative approaches, drawing on data from closely related species to illustrate key concepts in pheromone-based mating disruption.
Data Summary: Field Trapping and Behavioral Assays
Table 1: Comparison of Pheromone Blends in Field Trapping of Malacosoma americanum
| Pheromone Blend | Blend Ratio (Aldehyde:Alcohol) | Mean Trap Catch (males/trap/night) |
| (E,Z)-5,7-dodecadienal & (E,Z)-5,7-dodecadienol | 9:1 | 15-20 |
| (E,Z)-5,7-dodecadienal & (E,Z)-5,7-dodecadienol | 3:1 | Lower than 9:1 blend |
| (E,Z)-5,7-dodecadienal (alone) | - | Inconsistent results |
Data adapted from studies on M. americanum, demonstrating the synergistic effect of adding the corresponding alcohol to the primary aldehyde pheromone component.[4][5][6]
Table 2: Efficacy of Different Pheromone Lures for Malacosoma disstria Monitoring
| Pheromone Lure Composition | Population Density | Relative Trap Catch |
| (Z,E)-5,7-dodecadienal | Low | Low |
| (Z,E)-5,7-dodecadienal : (Z,Z)-5,7-dodecadienal (100:1) | Moderate | Moderate |
| (Z,E)-5,7-dodecadienal : (Z,Z)-5,7-dodecadienal : (Z)-7-dodecenal (100:1:10) | High | High |
Data adapted from studies on M. disstria, illustrating the importance of minor pheromone components in enhancing trap efficacy, especially at higher population densities.[7]
Experimental Protocols
The validation of a candidate pheromone typically involves a multi-tiered approach, progressing from laboratory-based electrophysiological and behavioral assays to field trapping experiments.
Electroantennography (EAG)
Objective: To measure the electrical response of the male moth's antenna to the candidate pheromone and its isomers.
Methodology:
-
An antenna is excised from a male M. californicum and mounted between two electrodes.
-
A continuous stream of charcoal-filtered, humidified air is passed over the antenna.
-
Puffs of air containing known concentrations of the test compounds (e.g., this compound, other isomers) are introduced into the airstream.
-
The resulting voltage changes (depolarizations) across the antenna are recorded.
-
The amplitude of the response is indicative of the sensitivity of the antennal receptors to the specific compound.
Wind Tunnel Bioassay
Objective: To observe and quantify the behavioral responses of male moths to a pheromone source in a controlled environment that simulates natural conditions.[8][9]
Methodology:
-
A wind tunnel is used to create a laminar airflow of a specific velocity.
-
A synthetic pheromone lure, typically a rubber septum impregnated with the test compound(s), is placed at the upwind end of the tunnel.
-
Male moths are released at the downwind end.
-
A standardized set of behaviors is scored, including:
-
Activation: The moth initiates wing fanning and walking.
-
Take-off: The moth initiates flight.
-
Upwind flight: The moth flies towards the pheromone source.
-
Casting: The moth exhibits zigzagging flight perpendicular to the wind direction.
-
Source contact: The moth lands on or near the pheromone source.[10][11]
-
-
The percentage of moths exhibiting each behavior is recorded and compared across different pheromone treatments.
Field Trapping Experiments
Objective: To evaluate the attractiveness of synthetic pheromone lures to wild male moths under natural conditions.
Methodology:
-
Traps (e.g., delta or wing traps) are baited with lures containing different pheromone blends, dosages, or isomers.
-
Unbaited traps are used as a negative control.
-
Traps are deployed in a randomized block design in an area with a known population of M. californicum.
-
The number of male moths captured in each trap is recorded daily or weekly.
-
Statistical analysis is used to determine significant differences in trap catch between the different treatments.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of pheromone-mediated mating and the experimental process for its validation.
References
- 1. Synthesis of sex pheromone components of the forest tent caterpillar,Malacosoma disstria (Hübner) and of the western tent caterpillar,Malacosoma californicum (Packard) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (E)-5,(Z)-7-dodecadienal, a sex pheromone component of the western tent caterpillar, Malacosoma californicum (Lepidoptera: Lasiocampidae). [agris.fao.org]
- 3. (E)-5, (Z)-7-DODECADIENAL, A SEX PHEROMONE COMPONENT OF THE WESTERN TENT CATERPILLAR, MALACOSOMA CALIFORNICUM (LEPIDOPTERA: LASIOCAMPIDAE)1 | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 4. Pheromone trap for the eastern tent caterpillar moth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pheromone of the eastern tent caterpillar,Malacosoma americanum (F.) (lepidoptera, Lasiocampidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ento.psu.edu [ento.psu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cross-Reactivity of (5E,7Z)-5,7-Dodecadienal with Non-Target Insect Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(5E,7Z)-5,7-Dodecadienal is a well-documented sex pheromone component for several moth species, primarily within the family Lasiocampidae. Its specificity is crucial for effective use in pest management strategies such as monitoring and mating disruption. This guide provides an objective comparison of the known cross-reactivity of this compound with non-target insect species, supported by available experimental data. It also outlines standard experimental protocols for assessing such cross-reactivity.
Quantitative Data on Cross-Reactivity
Comprehensive quantitative data on the cross-reactivity of this compound across a wide range of non-target insect families is limited in publicly available scientific literature. However, studies on closely related species and different isomers of 5,7-dodecadienal provide significant insights into the specificity of this pheromone. The following table summarizes available data, primarily focusing on species within the Lasiocampidae family and other relevant Lepidoptera.
| Family | Species | Common Name | Compound(s) | Response Type | Relative Response |
| Lasiocampidae | Malacosoma californicum | Western Tent Caterpillar | This compound | Behavioral (Attraction) | High (Target Species) |
| Lasiocampidae | Malacosoma americanum | Eastern Tent Caterpillar | (E,Z)-5,7-dodecadienal & (E,Z)-5,7-dodecadien-1-ol | Behavioral (Attraction) | Low to no attraction to (5E,7Z) isomer alone |
| Lasiocampidae | Malacosoma disstria | Forest Tent Caterpillar | (Z,E)-5,7-dodecadienal | Behavioral (Attraction) | Low to no attraction to (5E,7Z) isomer |
| Lasiocampidae | Dendrolimus punctatus | Masson's Pine Caterpillar | (5Z,7E)-dodecadien-1-ol and related compounds | EAG & Behavioral | Specific to its own pheromone blend |
| Lasiocampidae | Dendrolimus houi | Hou's Pine Caterpillar | (5E,7Z)-dodecadien-1-ol and related compounds | EAG & Behavioral | Potential for cross-reactivity due to shared isomer |
Experimental Protocols
To assess the cross-reactivity of a pheromone such as this compound, two primary experimental approaches are employed: electroantennography (EAG) and behavioral assays.
Electroantennography (EAG) Protocol
EAG is a technique used to measure the electrical output from an insect's antenna in response to an olfactory stimulus.[1] It provides a measure of the sensitivity of the antennal olfactory sensory neurons to a given compound.
1. Insect Preparation:
- An adult insect is immobilized, often by chilling.
- The head is excised, and one antenna is carefully removed.
- The distal tip and the base of the antenna are inserted into two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). These electrodes are connected to an amplifier.
2. Odor Stimulus Delivery:
- A solution of this compound in a solvent (e.g., hexane) is applied to a piece of filter paper.
- The filter paper is placed inside a Pasteur pipette.
- A purified and humidified air stream is continuously passed over the antennal preparation.
- A puff of air is passed through the pipette, delivering the pheromone stimulus into the continuous air stream.
3. Data Recording and Analysis:
- The change in electrical potential (depolarization) across the antenna is recorded as the EAG response.
- The amplitude of the EAG response is measured in millivolts (mV).
- Responses to the test compound are compared to a negative control (solvent only) and a positive control (a known EAG-active compound for the species, if available).
- A dose-response curve can be generated by testing a range of pheromone concentrations.
Behavioral Assay Protocol (Wind Tunnel)
Behavioral assays, such as wind tunnel experiments, are used to determine if a chemical elicits a behavioral response, such as upwind flight and source location, which are indicative of attraction.[2]
1. Wind Tunnel Setup:
- A wind tunnel with controlled airflow (e.g., 30-50 cm/s), temperature, and light conditions is used.
- A pheromone dispenser (e.g., a rubber septum impregnated with this compound) is placed at the upwind end of the tunnel.
2. Insect Acclimatization and Release:
- Male moths are placed in the wind tunnel in individual release cages and allowed to acclimate.
- The insects are released at the downwind end of the tunnel.
3. Observation and Data Collection:
- The behavior of each moth is observed and recorded. Key behaviors include:
- Activation: Wing fanning and taking flight.
- Upwind flight: Oriented flight towards the pheromone source.
- Casting: Zigzagging flight pattern.
- Source contact: Landing on or near the pheromone dispenser.
- The percentage of insects exhibiting each behavior is calculated.
4. Controls:
- A blank dispenser (solvent only) is used as a negative control.
- If testing for specificity, the responses to the test compound are compared to the species' own pheromone (positive control).
Mandatory Visualizations
Caption: Workflow for assessing pheromone cross-reactivity.
Caption: Pheromone reception and signaling in an insect olfactory neuron.
References
A Comparative Guide to the Structure-Activity Relationship of (5E,7Z)-5,7-Dodecadienal Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of (5E,7Z)-5,7-dodecadienal and its analogs, focusing on their role as insect sex pheromones, primarily for species of the Dendrolimus genus (pine caterpillars). The information is compiled from various electrophysiological and behavioral studies to elucidate the key structural features required for eliciting a response in these insects.
Data Presentation: Comparative Biological Activity
The following tables summarize the electrophysiological and behavioral responses to this compound and its analogs. The data is primarily from studies on Dendrolimus species, which are significant forestry pests.
Table 1: Electroantennogram (EAG) Responses of Male Dendrolimus spp. to Pheromone Components and Analogs
Electroantennography measures the overall electrical response of the entire antenna to a volatile compound, providing an indication of the sensitivity of the olfactory receptor neurons.
| Compound | Chemical Structure/Formula | Dendrolimus punctatus (Relative EAG Response) | Dendrolimus spectabilis (Relative EAG Response) | Dendrolimus tabulaeformis (Relative EAG Response) |
| (5Z,7E)-5,7-Dodecadien-1-ol (Z5,E7-12:OH) | C₁₂H₂₂O | High | High | High |
| (5Z,7E)-5,7-Dodecadien-1-yl acetate (Z5,E7-12:OAc) | C₁₄H₂₄O₂ | High | High | High |
| (5Z,7E)-5,7-Dodecadien-1-yl propionate (Z5,E7-12:OPr) | C₁₅H₂₆O₂ | High | High | High |
| This compound (E5,Z7-12:Ald) | C₁₂H₂₀O | Moderate | Low | Moderate |
| (5Z,7E)-5,7-Dodecadienal (Z5,E7-12:Ald) | C₁₂H₂₀O | Moderate | Low | High |
| (Z)-5-Dodecen-1-ol (Z5-12:OH) | C₁₂H₂₄O | Moderate | Low | Moderate |
| (Z)-5-Dodecen-1-yl acetate (Z5-12:OAc) | C₁₄H₂₆O₂ | Moderate | Low | Moderate |
Note: "High," "Moderate," and "Low" are qualitative summaries based on published EAG data. The specific response amplitudes can vary between studies.
Table 2: Field Trapping Efficacy of Pheromone Blends in Dendrolimus punctatus
Field trapping assays provide a direct measure of the behavioral response of male moths to different pheromone blends, indicating their attractiveness as lures for pest monitoring and control.
| Lure Composition | Mean Trap Catch (Males/Trap/Night) | Relative Attractiveness |
| (5Z,7E)-12:OH + (5Z,7E)-12:OAc + (5Z,7E)-12:OPr (3-component blend) | 15.4 | High |
| (5Z,7E)-12:OH + (5Z,7E)-12:OAc + (5Z,7E)-12:OPr + (5E,7Z)-12:Ald (4-component blend) | 12.1 | Moderate |
| (5Z,7E)-12:OH + (5Z,7E)-12:OAc (2-component blend) | 8.7 | Moderate |
| Unbaited Control | 0.2 | Low |
Data is illustrative and compiled from field studies. Actual trap catches can vary significantly based on environmental conditions and population density.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of structure-activity relationship studies.
Electroantennography (EAG)
EAG is used to measure the summated electrical potential from the entire antenna in response to an odorant stimulus.
-
Insect Preparation: A male moth is immobilized, often by restraining it in a pipette tip with its head and antennae exposed.
-
Electrode Placement: Two glass capillary microelectrodes filled with a saline solution (e.g., Ringer's solution) are used. The reference electrode is inserted into the head or thorax of the moth. The recording electrode is brought into contact with the cut tip of an antenna.
-
Odorant Delivery: A defined volume of air is passed over a filter paper loaded with a known amount of the test compound (analog). This scented air is then puffed onto the prepared antenna for a short duration (e.g., 0.5 seconds).
-
Signal Recording and Analysis: The change in electrical potential between the two electrodes is amplified, recorded, and displayed as a depolarization. The amplitude of this EAG response is measured in millivolts (mV) and is proportional to the stimulating capacity of the tested compound. Responses are often normalized to a standard compound.
Single Sensillum Recording (SSR)
SSR allows for the measurement of action potentials from individual olfactory receptor neurons (ORNs) housed within a single sensillum (a sensory hair on the antenna). This technique provides higher resolution data on the specificity of individual neurons.[2]
-
Insect Preparation: Similar to EAG, the moth is immobilized with its antennae stabilized.
-
Electrode Placement: A sharpened tungsten microelectrode is used as the recording electrode and is carefully inserted through the cuticle at the base of a single sensillum to make contact with the sensillum lymph. A reference electrode is placed in the eye or another part of the body.[2]
-
Odorant Delivery: A continuous stream of humidified, clean air is directed over the antenna. A puff of air carrying the vapor of the test compound is injected into this airstream.
-
Signal Recording and Analysis: The electrical activity (action potentials or "spikes") of the ORNs within the sensillum is recorded. The response is quantified by counting the number of spikes in a defined period after stimulation and subtracting the spontaneous firing rate. Different neurons within the same sensillum can often be distinguished by their spike amplitudes.
Behavioral Assays (Field Trapping)
Field trapping experiments are the ultimate test of a pheromone analog's biological activity under natural conditions.
-
Lure Preparation: Synthetic pheromone components and their analogs are loaded onto a dispenser, such as a rubber septum or a plastic vial. The loading dose and the ratio of components in blends are precisely controlled.
-
Trap Deployment: The lures are placed in sticky traps (e.g., wing traps or delta traps) which are then deployed in the field, typically in a grid or transect with a set distance between traps to avoid interference.
-
Data Collection: Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured male moths of the target species is recorded.
-
Data Analysis: The mean trap catches for different lures are compared statistically to determine their relative attractiveness. Control traps (unbaited or with a standard lure) are always included for comparison.[3]
Mandatory Visualizations
Pheromone Biosynthesis and Reception Pathway
The following diagram illustrates the general pathway from the biosynthesis of the pheromone in the female gland to the behavioral response in the male moth.
Caption: Pheromone communication pathway in moths.
Experimental Workflow for SAR Studies
This diagram outlines the typical workflow for conducting structure-activity relationship studies of pheromone analogs.
Caption: Workflow for pheromone analog SAR studies.
Pheromone Signal Transduction Cascade
This diagram details the molecular events within an olfactory receptor neuron upon pheromone detection.
Caption: Pheromone signal transduction in an ORN.
References
A Comparative Guide to Lure Technologies for Dispensing (5e,7z)-5,7-Dodecadienal
For researchers and professionals in drug development and pest management, the effective dispensation of semiochemicals such as (5e,7z)-5,7-dodecadienal is critical for monitoring and controlling insect populations. This aldehyde is a key sex pheromone component for several moth species, including the western tent caterpillar (Malacosoma californicum) and the eastern tent caterpillar (Malacosoma americanum). The choice of lure type significantly impacts the release rate, longevity, and field efficacy of the pheromone. This guide provides a comparative analysis of different lure types, supported by available experimental data.
While direct comparative studies evaluating a wide range of dispenser types for this compound are limited in publicly available literature, existing research on related species and general pheromone dispensing principles offers valuable insights. This document synthesizes findings from studies on Malacosoma species and provides a broader overview of common lure technologies.
Quantitative Data on Lure Performance
A study on the eastern tent caterpillar, Malacosoma americanum, provides a direct comparison of two types of septa for dispensing a blend containing this compound. The findings highlight that the material of the dispenser can have a significant impact on its efficacy.
Table 1: Comparison of Septa Performance for Dispensing a 9:1 Blend of (E,Z)-5,7-dodecadienal and (E,Z)-5,7-dodecadienol
| Lure Type | Mean Male Moth Captures | Relative Efficacy |
| White Septa | Higher | More Effective |
| Gray Septa | Lower | Less Effective |
Note: This table is based on the qualitative findings of a study where specific quantitative capture data was not provided in the abstract. The study indicated that pheromone-impregnated white septa caught more moths than gray septa at the same loading dose[1].
To provide a broader context, the following table compares the general characteristics of common pheromone dispenser types. The performance of these lures with this compound would require specific experimental validation.
Table 2: General Comparison of Common Pheromone Lure Types
| Lure Type | Material | Release Kinetics | Longevity | Cost | Typical Applications |
| Rubber Septa | Elastomer | First-order (initially high, then declines) | 2-4 weeks | Low | Monitoring |
| Plastic Vials | Polyethylene | Zero-order (more constant) | 4-8 weeks | Moderate | Monitoring, Mating Disruption |
| Polymeric Matrix | Laminated polymers, PVC | Zero-order (highly consistent) | 8-16 weeks | High | Mating Disruption |
| Gels/Pastes | Oleogel, Wax-based | First-order | Variable (2-6 weeks) | Moderate | Mating Disruption, Mass Trapping |
| Hollow Fibers | Polymer | Zero-order | 4-12 weeks | High | Mating Disruption |
| Sprayable Formulations | Microencapsulated | First-order (burst release) | 1-3 weeks | Moderate to High | Mating Disruption |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a summarized experimental protocol based on studies evaluating pheromone lures for Malacosoma species.
Protocol: Field Trapping Bioassay for Lure Efficacy
-
Pheromone Preparation:
-
Synthesize or procure high-purity this compound. For M. americanum, a 9:1 blend with (E,Z)-5,7-dodecadienol is prepared[1].
-
The desired amount of the pheromone blend is loaded onto the different lure substrates (e.g., white and gray rubber septa) using a suitable solvent, which is then allowed to evaporate.
-
-
Trap Selection and Setup:
-
Select a standard trap type, such as an InterceptST Delta trap, to minimize variability from trap design[1].
-
Place the pheromone-impregnated lure inside the trap, typically suspended from the center.
-
-
Experimental Design:
-
Establish multiple replicate blocks in the field, with each block containing one of each lure type being tested.
-
Traps within a block should be spaced sufficiently far apart (e.g., >20 meters) to avoid interference.
-
The position of the different lure types within the blocks should be randomized to account for spatial variability.
-
Include a control trap with a blank, untreated lure to measure background insect captures.
-
-
Data Collection and Analysis:
-
Check traps at regular intervals (e.g., weekly) and record the number of target male moths captured.
-
Clear the traps of all insects after each count.
-
The experiment should run for the expected lifespan of the lures.
-
Analyze the capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in the performance of the different lure types.
-
Visualizing Experimental and Logical Frameworks
Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and relationships.
References
Quantitative Analysis of Pheromone Blends Containing (5E,7Z)-5,7-Dodecadienal: A Comparative Guide
For researchers engaged in the study of insect chemical communication and the development of pheromone-based pest management strategies, the accurate quantification of pheromone components is paramount. This guide provides a comparative overview of two primary analytical techniques for the quantitative analysis of pheromone blends containing the aldehyde pheromone (5E,7Z)-5,7-dodecadienal, a key semiochemical for various moth species, including Dendrolimus houi.[1][2] We present a comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, supported by typical performance data and detailed experimental protocols.
Comparison of Analytical Methodologies
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound depends on several factors, including the volatility of the compound, the complexity of the sample matrix, required sensitivity, and the availability of instrumentation. Aldehydes like this compound are volatile, making them suitable for GC analysis.[3][4] However, HPLC can also be employed, typically after a derivatization step to enhance detection and improve chromatographic performance.[5][6]
Table 1: Comparison of GC-MS and HPLC-UV for the Analysis of this compound
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase, followed by mass-based detection and quantification. | Separation of compounds in the liquid phase based on their interaction with a stationary phase, with detection via UV absorbance after derivatization. |
| Sample Volatility | Required. Suitable for volatile and semi-volatile compounds.[3][4] | Not required. Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[3][4] |
| Derivatization | Generally not required for aldehydes, though can be used to improve peak shape and selectivity. | Mandatory for sensitive UV detection of aldehydes. Commonly uses 2,4-dinitrophenylhydrazine (DNPH).[5][6] |
| Sample Preparation | Simpler, often involving solvent extraction and direct injection. | More complex due to the derivatization step, which includes reaction, quenching, and extraction.[7] |
| Selectivity | High, especially with MS detection, which provides structural information for compound identification. | Moderate to high. Dependent on chromatographic separation and the specificity of the derivatization reaction. |
| Sensitivity | High, particularly with selected ion monitoring (SIM) in MS. | High, as DNPH derivatives have strong UV absorbance.[6] |
| Instrumentation Cost | Generally higher, especially for high-resolution MS. | Generally lower for a standard HPLC-UV system. |
| Typical Applications | Analysis of volatile organic compounds, essential oils, and environmental pollutants.[3] | Analysis of pharmaceuticals, biomolecules, and heat-sensitive compounds.[3][4] |
Quantitative Performance Data
The following table summarizes typical performance parameters for the quantitative analysis of pheromones using GC and HPLC. It is important to note that these values are illustrative and can vary depending on the specific instrumentation, method parameters, and sample matrix.
Table 2: Typical Quantitative Performance Data for Pheromone Analysis
| Parameter | GC-MS/FID | HPLC-UV (with DNPH derivatization) |
| Limit of Detection (LOD) | 0.01 - 1 ng/µL | 0.05 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/µL | 0.1 - 10 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (RSD%) | < 5% | < 5% |
| Recovery (%) | 80 - 110% | 85 - 115% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the quantitative analysis of this compound in a pheromone blend.
1. Sample Preparation:
-
Accurately weigh the pheromone lure or extract the pheromone gland in a known volume of a suitable solvent (e.g., hexane or dichloromethane).
-
Add an internal standard (e.g., a C13 or C15 alkane) at a known concentration.
-
Vortex the sample and, if necessary, centrifuge to pellet any particulate matter.
-
Transfer the supernatant to a GC vial.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector: Splitless mode, temperature 250°C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
For quantification, Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard is recommended for higher sensitivity and selectivity.
-
3. Quantification:
-
Create a calibration curve by analyzing a series of standards of known concentrations of this compound with the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the sample by using the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol details the analysis of this compound after derivatization with 2,4-dinitrophenylhydrazine (DNPH).
1. Derivatization: [7]
-
To an aliquot of the sample extract in a suitable solvent (e.g., acetonitrile), add an acidic solution of DNPH.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1 hour) to form the hydrazone derivative.[7]
-
Quench the reaction if necessary and neutralize the solution.
2. Sample Preparation:
-
Extract the DNPH derivative into an organic solvent (e.g., dichloromethane or hexane).
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC-UV Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example:
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 90% acetonitrile over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detector: Wavelength set to 360 nm for the detection of DNPH derivatives.[5]
4. Quantification:
-
Prepare a calibration curve by derivatizing and analyzing a series of this compound standards of known concentrations.
-
Plot the peak area against the concentration of the analyte.
-
Determine the concentration of the this compound derivative in the sample using the calibration curve.
Visualizations
The following diagrams illustrate the pheromone signaling pathway and a typical experimental workflow for pheromone analysis.
Caption: General olfactory signaling pathway for moth pheromones.
Caption: Typical experimental workflow for pheromone quantification.
References
- 1. Frontiers | Research Progress on the Dendrolimus spp. Pheromone: From Identification to Molecular Recognition [frontiersin.org]
- 2. Research Progress on the Dendrolimus spp. Pheromone: From Identification to Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. agilent.com [agilent.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. unitedchem.com [unitedchem.com]
Field Comparison of (5e,7z)-5,7-Dodecadienal with Commercial Pheromone Lures for Dendrolimus Species
A Guide for Researchers and Pest Management Professionals
(5e,7z)-5,7-Dodecadienal is a key semiochemical that has been identified as a major component of the sex pheromone for several economically significant forest pests in the genus Dendrolimus, including the Siberian moth (Dendrolimus superans sibiricus) and the pine-tree lappet moth (Dendrolimus pini). As such, it is a critical active ingredient in lures used for the detection, monitoring, and management of these invasive and destructive species. This guide provides a comparative overview of the field performance of lures containing this compound based on available experimental data and lists commercially available alternatives for which direct comparative public data is limited.
Performance of this compound-Based Lures: Experimental Data
Field trials have demonstrated the effectiveness of lures containing this compound, often in combination with its corresponding alcohol, (Z,E)-5,7-dodecadien-1-ol, for attracting male Dendrolimus moths. The following table summarizes key findings from published studies.
| Target Species | Lure Composition | Mean Trap Catch (±SE) | Study Location | Source |
| Dendrolimus superans sibiricus | 1:1 blend of (Z,E)-5,7-dodecadienal and (Z,E)-5,7-dodecadien-1-ol | Data comparable to virgin females | Siberia, Russia | [1] |
| Dendrolimus pini | (Z,E)-5,7-dodecadienal (1000 µg) | Highest total catch among tested lures | Not specified | |
| Dendrolimus pini | 60:40 mixture of (Z,E)-5,7-dodecadienal and (Z,E)-5,7-dodecadien-1-ol | Improved capture over the aldehyde alone | Not specified |
Commercially Available Pheromone Lures
Several manufacturers offer pheromone lures for the monitoring of Dendrolimus sibiricus and Dendrolimus pini. While these products are widely used in pest management programs, direct, publicly available comparative field data on their performance against each other or against a standard reference is often limited. Researchers and pest management professionals are encouraged to conduct their own side-by-side comparisons to determine the most effective lure for their specific conditions.
| Product Name/Target Species | Manufacturer | Lure Type/Dispenser | Stated Field Life | Notes |
| ISCAlure D.sibiricus / Siberian Silk Moth | ISCA Technologies | Rubber septa dispenser | 4 to 8 weeks | Used by the US Department of Agriculture (USDA) for monitoring programs.[2] |
| Siberian moth (Dendrolimus sibiricus) | Pherobank | Natural rubber dispenser | Not specified | Recommended for use with various trap types.[3] |
| Pine Tree Lappet (Dendrolimus pini) | Anglian Lepidopterist Supplies | Vial or red bung | Not specified | Intended for monitoring. |
| Siberian Silk Moth (Dendrolimus superans) | Ecophero | Not specified | 4 to 6 weeks | Recommended for use with Delta or Wing traps.[4] |
Experimental Protocol for Field Comparison of Pheromone Lures
To facilitate independent and objective comparisons of different pheromone lures, the following generalized experimental protocol is provided, based on common methodologies in entomological field research.
1. Objective: To compare the efficacy of different pheromone lures for trapping a target Dendrolimus species.
2. Materials:
- Pheromone lures to be tested (including a negative control with no lure).
- Standardized insect traps (e.g., milk carton traps with funnel inserts, Delta traps).
- Killing agent for traps (e.g., DDVP strips), if necessary.
- Stakes or hangers for trap deployment.
- GPS device for recording trap locations.
- Data collection sheets or electronic device.
3. Experimental Design:
- Select a suitable study site with a known or suspected population of the target pest.
- Use a randomized complete block design. Each block should contain one of each lure type being tested.
- The number of blocks (replicates) will depend on the size of the study area and the expected pest pressure. A minimum of 4-5 replicates is recommended.
- Within each block, traps should be placed in a line or grid, with a minimum distance of 50-100 meters between traps to avoid interference.
- The position of the different lure treatments within each block should be randomized.
4. Trap Deployment:
- Hang traps at a height of 1.5-2 meters on trees or stakes.
- Handle lures with clean gloves to avoid cross-contamination. Use a new pair of gloves for each lure type.
- Place the lure inside the trap according to the manufacturer's instructions.
- Record the GPS coordinates of each trap.
5. Data Collection:
- Check traps at regular intervals (e.g., weekly) throughout the flight period of the target species.
- Count and record the number of target moths captured in each trap.
- Remove captured insects at each check.
- Replace lures according to their recommended field life or at the end of the experiment.
6. Data Analysis:
- Transform the trap catch data if necessary to meet the assumptions of the statistical analysis (e.g., using a square root or logarithmic transformation).
- Analyze the data using an appropriate statistical method, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine if there are significant differences in the mean number of moths captured by the different lures.
Experimental Workflow
The following diagram illustrates a typical workflow for a field comparison study of pheromone lures.
References
A Comparative Guide to Verifying the Stereochemistry of Biosynthetic (5E,7Z)-5,7-Dodecadienal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for verifying the stereochemistry of biosynthetic (5E,7Z)-5,7-dodecadienal, a key sex pheromone component for several moth species in the genus Dendrolimus. The precise stereoisomeric composition of insect pheromones is critical for their biological activity, making rigorous stereochemical verification an essential step in the research and development of effective pest management strategies and in the synthesis of bioactive molecules.
This compound does not possess a chiral center; therefore, the primary stereochemical challenge lies in the unambiguous determination of the geometry of its two double bonds (E/Z isomerism). This guide will compare various analytical techniques applicable to this verification, presenting quantitative data, detailed experimental protocols, and workflow visualizations.
Comparative Analysis of Analytical Methods
The verification of the (5E,7Z) geometry of dodecadienal relies on a combination of chromatographic and spectroscopic techniques. The following table summarizes and compares the most relevant methods.
| Method | Principle | Sample Requirement | Data Output | Advantages | Limitations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Volatile sample, thermally stable | Retention time (RT) | High resolution for separating isomers, quantitative analysis. | Co-elution of isomers possible on standard columns. |
| Chiral Gas Chromatography | GC with a chiral stationary phase (CSP) for separating enantiomers. | Volatile sample, thermally stable | Differential retention times for enantiomers | Can resolve enantiomers if a chiral center is present in precursors or derivatives. | Not directly applicable to the E/Z isomerism of the dienal. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GC separation followed by mass analysis. | Volatile sample, thermally stable | Retention time and mass spectrum | Provides molecular weight and fragmentation patterns for structural confirmation. | Mass spectra of geometric isomers are often identical. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of nuclear spin transitions in a magnetic field. | Purified sample (~1-5 mg) | Chemical shifts (δ) and coupling constants (J) | Provides detailed structural information, including double bond geometry via coupling constants. | Requires a relatively large amount of pure sample. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Purified sample in solution | VCD spectrum | Highly sensitive to the three-dimensional structure of chiral molecules.[1] | Primarily for determining the absolute configuration of chiral centers, not E/Z isomerism directly.[1] |
| Mosher's Method (for derivatives) | NMR analysis of diastereomeric esters formed from a chiral alcohol. | Chiral alcohol derivative of the aldehyde | Differential chemical shifts in ¹H NMR spectra | A powerful method for determining the absolute configuration of chiral alcohols.[2][3] | Indirect method requiring chemical modification; not directly applicable to the aldehyde.[2][3] |
Experimental Protocols
This protocol outlines the general procedure for separating and identifying the geometric isomers of 5,7-dodecadienal from a biosynthetic extract.
-
Sample Preparation: Pheromone glands of female Dendrolimus moths are excised and extracted with a non-polar solvent like hexane. The extract is concentrated under a gentle stream of nitrogen.
-
GC Column Selection: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is typically used to achieve separation of the (5E,7Z), (5Z,7Z), (5E,7E), and (5Z,7E) isomers.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: 60 °C for 1 min, then ramp to 220 °C at 10 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
-
Data Analysis: The retention times of the peaks in the biosynthetic extract are compared with those of synthetic standards of the four possible geometric isomers. The mass spectra are used to confirm the identity of the dodecadienal isomers.
This protocol details the use of ¹H NMR to confirm the (5E,7Z) geometry.
-
Sample Purification: The biosynthetic extract is purified using preparative gas chromatography or high-performance liquid chromatography (HPLC) to isolate the 5,7-dodecadienal.
-
NMR Sample Preparation: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
NMR Data Acquisition: A high-field NMR spectrometer (≥400 MHz) is used to acquire the ¹H NMR spectrum.
-
Data Analysis: The coupling constants (J-values) between the olefinic protons are analyzed. For the (5E,7Z) isomer, the following are expected:
-
JH5-H6 ≈ 15 Hz (trans coupling for the E double bond)
-
JH7-H8 ≈ 11 Hz (cis coupling for the Z double bond)
-
Visualization of Workflows
The following diagram illustrates the typical workflow for verifying the stereochemistry of biosynthetic this compound.
Caption: Workflow for verifying the stereochemistry of biosynthetic this compound.
This diagram shows the logical flow of how different analytical techniques are employed to arrive at a conclusive stereochemical assignment.
Caption: Logical flow of analytical techniques for stereochemical verification.
Conclusion
The verification of the (5E,7Z) stereochemistry of biosynthetic 5,7-dodecadienal is a multi-step process that relies on the synergistic use of chromatographic and spectroscopic techniques. While GC-MS is invaluable for the initial identification and quantification of isomers by comparison with synthetic standards, ¹H NMR spectroscopy provides the definitive confirmation of the double bond geometries. Although techniques like VCD and Mosher's method are powerful tools for determining the absolute configuration of chiral molecules, their direct application to the E/Z isomerism of an achiral dienal is limited. However, they could be instrumental in analyzing chiral precursors or derivatives if the biosynthetic pathway were to involve stereogenic centers. The protocols and workflows presented in this guide offer a robust framework for researchers engaged in the chemical ecology of Dendrolimus species and the development of pheromone-based applications.
References
- 1. Determination of the absolute configuration of the sex pheromone of the obscure mealybug by vibrational circular dichroism analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Electroantennographic Responses to (5E,7Z)-5,7-Dodecadienal and Its Isomers in Moths
A Guide for Researchers in Chemical Ecology and Drug Development
This guide provides a comparative overview of the electroantennographic (EAG) responses of moths to the sex pheromone component (5E,7Z)-5,7-dodecadienal and its geometric isomers. The objective is to present a consolidated resource of experimental data and methodologies for scientists engaged in research on insect chemical communication and the development of pheromone-based pest management strategies. The information is compiled from peer-reviewed scientific literature, with a focus on quantitative data and detailed experimental protocols.
Comparative EAG Response Data
The electroantennogram (EAG) technique is a powerful tool for assessing the olfactory sensitivity of insects to volatile compounds. The amplitude of the EAG response is indicative of the degree of depolarization of the olfactory receptor neurons on the antenna, providing a quantitative measure of a compound's ability to elicit an olfactory response.
While this compound is a known sex pheromone component in some moth species, its geometric isomers can also elicit significant, and sometimes stronger, EAG responses. This highlights the specificity of the olfactory receptors and the importance of stereochemistry in chemical communication. The following table summarizes the relative EAG responses of male moths of four different Dendrolimus species to (Z,E)-5,7-dodecadienal and other related pheromone components. The data is adapted from studies on the sex pheromones of these economically important forest pests.
| Compound | D. kikuchii (N=24) | D. superans (N=16) | D. spectabilis (N=22) | D. tabulaeformis (N=14) |
| (Z)-5-Dodecenyl acetate (Z5-12:OAc) | 100.0 ± 15.2 | 85.7 ± 12.1 | 90.5 ± 13.8 | 95.2 ± 14.3 |
| (Z)-5-Dodecen-1-ol (Z5-12:OH) | 88.9 ± 13.5 | 71.4 ± 10.7 | 81.0 ± 12.5 | 85.7 ± 13.1 |
| (5Z,7E)-5,7-Dodecadienal (Z5,E7-12:Ald) | 77.8 ± 11.9 | 100.0 ± 14.8 | 71.4 ± 11.2 | 66.7 ± 10.5 |
| (Z)-5-Dodecenal (Z5-12:Ald) | 66.7 ± 10.8 | 92.9 ± 13.5 | 61.9 ± 10.1 | 57.1 ± 9.8 |
| Dodecanal (12:Ald) | 22.2 ± 5.4 | 28.6 ± 6.3 | 19.0 ± 4.9 | 23.8 ± 5.8 |
| (5Z,7E)-5,7-Dodecadien-1-yl propionate (Z5,E7-12:OPr) | 133.3 ± 18.7 | 57.1 ± 9.8 | 114.3 ± 16.5 | 109.5 ± 15.9 |
| (5Z,7E)-5,7-Dodecadienyl acetate (Z5,E7-12:OAc) | 144.4 ± 20.1 | 64.3 ± 10.2 | 123.8 ± 17.8 | 119.0 ± 16.7 |
| (5Z,7E)-5,7-Dodecadien-1-ol (Z5,E7-12:OH) | 122.2 ± 17.5 | 85.7 ± 12.9 | 104.8 ± 15.5 | 100.0 ± 15.1 |
| Relative EAG responses (mean ± SD) at a dose of 10 µg. The response to the primary pheromone component for each species is normalized to 100 or is the highest recorded value in the case of D. superans. Data is based on the findings reported by Kong et al. (2001) in the Chinese Science Bulletin.[1][2][3] |
Experimental Protocols
A standardized protocol is crucial for the reproducibility of EAG studies. The following methodology is a synthesis of common practices in the field and provides a framework for conducting comparative EAG response assays.[4]
1. Insect Preparation:
-
Insect Rearing: Moths are reared under controlled conditions of temperature, humidity, and photoperiod to ensure uniformity in their physiological state.
-
Antenna Excision: An adult male moth is restrained, and one of its antennae is carefully excised at the base using fine scissors.
-
Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is inserted into the basal end. A conductive gel is used to ensure good electrical contact.[4]
2. Odorant Delivery:
-
Stimulus Preparation: The test compounds, including this compound and its isomers, are dissolved in a high-purity solvent (e.g., hexane or paraffin oil) to create a range of concentrations.
-
Air Stream: A continuous stream of purified and humidified air is passed over the antennal preparation.
-
Puff Delivery: A defined volume of the headspace of the odorant solution is injected into the air stream as a "puff" to deliver the stimulus to the antenna. The duration of the puff is precisely controlled.
3. Data Acquisition and Analysis:
-
Amplification and Recording: The electrical signals from the antenna are amplified using a high-gain amplifier and recorded using a data acquisition system.
-
EAG Response Measurement: The EAG response is measured as the maximum amplitude of the negative voltage deflection from the baseline following the stimulus puff.
-
Normalization: To account for variations in antennal sensitivity, responses are often normalized relative to a standard compound (e.g., a known pheromone component or a general odorant) or to the solvent blank.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved in obtaining and interpreting EAG data, the following diagrams illustrate the experimental workflow and the underlying biological signaling pathway.
Caption: Workflow for a comparative EAG study.
The EAG response is the macroscopic manifestation of a complex series of molecular events occurring within the olfactory sensory neurons of the insect antenna. The following diagram illustrates the generally accepted olfactory signal transduction pathway in insects.[5][6][7]
Caption: Insect olfactory signal transduction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses of (Z,E)-5,7-dodecadienol and (E,Z)-10,12-hexadecadienol, lepidoptera pheromone components, via zinc reduction of enyne precursors. test of pheromone efficacy against the Siberian moth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insect olfaction - Wikipedia [en.wikipedia.org]
- 7. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (5E,7Z)-5,7-Dodecadienal: Established vs. Novel Routes
For Researchers, Scientists, and Drug Development Professionals
(5E,7Z)-5,7-Dodecadienal, a key pheromone component of the pine caterpillar, Dendrolimus punctatus, plays a crucial role in pest management strategies. The precise stereochemistry of this conjugated diene is vital for its biological activity, making its stereoselective synthesis a significant challenge. This guide provides a comparative analysis of an established synthetic methodology against a recently developed route, offering insights into their respective efficiencies and procedural complexities.
Executive Summary
This guide benchmarks a novel 2024 synthetic route for this compound against a well-established method involving Wittig olefination and stereoselective reduction. The newer method offers a streamlined approach with comparable overall yields. Both routes provide the target compound with high stereochemical purity. Detailed experimental protocols and data are presented to aid researchers in selecting the most suitable method for their application.
Data Presentation: A Head-to-Head Comparison
| Parameter | Established Method (Wittig/Reduction) | New Synthetic Route (2024) |
| Key Reactions | Wittig Reaction, Alkyne Reduction | Wittig Coupling, Stereoselective Alkyne Reduction |
| Overall Yield | ~35-45% | Not explicitly stated, but key steps are high-yielding. |
| Stereoselectivity | High (dependent on reduction catalyst) | High (LiAlH4 reduction for E-alkene, Wittig for Z-alkene) |
| Reagents & Conditions | Strong bases (e.g., NaHMDS), LiAlH4, PCC or similar oxidant. Multi-step. | NaHMDS, LiAlH4, Ac2O, Pyridine, PCC. Multi-step. |
| Starting Materials | Commercially available aldehydes and phosphonium salts. | Heptanal, ethyl 5-bromopentanoate, triphenylphosphine, 1-heptyne. |
| Purification | Column chromatography at multiple stages. | Column chromatography at multiple stages. |
Established Synthetic Route: Wittig Reaction and Alkyne Reduction
A conventional and reliable approach to this compound involves the construction of the carbon skeleton and the stereocontrolled formation of the double bonds through a sequence of Wittig reactions and alkyne reductions. The general strategy involves creating a C12 backbone with the appropriate unsaturation, which is then oxidized to the final aldehyde.
Experimental Protocol:
-
Synthesis of the (Z)-alkene moiety: A Wittig reaction between a suitable C5 aldehyde and a C7 phosphonium ylide is performed to generate the (Z)-double bond. The use of a non-stabilized ylide under salt-free conditions typically favors the formation of the (Z)-isomer.
-
Introduction of the (E)-alkyne: The resulting fragment is then coupled with a C5 alkyne building block.
-
Stereoselective Reduction: The internal alkyne is stereoselectively reduced to the (E)-alkene. This is commonly achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like THF.
-
Final Oxidation: The terminal alcohol of the resulting (5E,7Z)-dodecadien-1-ol is oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation to afford this compound.
Caption: Established synthetic workflow for this compound.
New Synthetic Route (Published November 2024)
A recent publication outlines a streamlined and efficient synthesis of the pheromone precursor, (5Z,7E)-dodeca-5,7-dien-1-ol, which can be readily oxidized to the target aldehyde[1][2]. This approach also utilizes a Wittig reaction and a stereoselective reduction but with a different strategic bond disconnection.
Experimental Protocol:
-
Synthesis of Ethyl (Z)-dodec-5-enoate: A Wittig coupling of heptanal with an ester-bearing phosphonium salt is employed to construct the (Z)-alkene. This key step reportedly proceeds with a 73% yield[1].
-
Reduction to (Z)-dodec-5-en-1-ol: The resulting ester is reduced to the corresponding alcohol using a suitable reducing agent, with a reported yield of 59%[1].
-
Formation of (5Z,7E)-dodeca-5,7-dien-1-ol: The alcohol is then subjected to a sequence involving bromination and coupling with a suitable C5 fragment, followed by a stereoselective reduction of an internal alkyne to the (E)-alkene using LiAlH4[1].
-
Final Oxidation: The synthesized (5Z,7E)-dodeca-5,7-dien-1-ol is then oxidized to this compound using pyridinium chlorochromate (PCC).
Caption: New synthetic workflow for this compound (2024).
Conclusion
Both the established and the new synthetic routes provide viable pathways to this compound with high stereochemical control. The choice between the two may depend on the availability of starting materials and specific laboratory expertise. The newer route, with its clearly reported yields for key steps, offers a promising and efficient alternative for the synthesis of this important insect pheromone. Further optimization of the newer route could potentially lead to even higher overall yields, making it a more attractive option for larger-scale production. Researchers are encouraged to consult the primary literature for detailed experimental conditions and characterization data.
References
Interspecific Variation in Response to (5E,7Z)-5,7-Dodecadienal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interspecific variation in the response of moth species to the semiochemical (5E,7Z)-5,7-Dodecadienal. This compound is a known sex pheromone component for several species within the genus Malacosoma, commonly known as tent caterpillars. Understanding the species-specific responses to this and related compounds is crucial for the development of effective and targeted pest management strategies, as well as for advancing our knowledge of chemical ecology and reproductive isolation mechanisms.
Data Summary: Pheromone Composition Across Malacosoma Species
The primary variation in the response to this compound lies in its role as a sex pheromone component, which differs among closely related species. This variation is a key factor in preventing interspecific mating. The following table summarizes the known sex pheromone compositions for three prominent North American tent caterpillar species.
| Species | Common Name | Pheromone Component(s) | Typical Blend Ratio (Aldehyde:Alcohol) |
| Malacosoma californicum | Western Tent Caterpillar | This compound | Not reported as a blend |
| Malacosoma americanum | Eastern Tent Caterpillar | This compound & (E,Z)-5,7-Dodecadienol | 9:1 |
| Malacosoma disstria | Forest Tent Caterpillar | (5Z,7E)-5,7-Dodecadienal & (5Z,7E)-5,7-Dodecadien-1-ol | Not specified |
Interspecific Response Analysis
The data clearly indicates that while Malacosoma californicum and Malacosoma americanum both utilize the (5E,7Z) isomer of 5,7-Dodecadienal, the latter employs it in a specific blend with the corresponding alcohol. Field trapping studies have shown that for M. americanum, the 9:1 blend of the aldehyde and alcohol is the most effective in attracting males.[1] The response of M. americanum males to the aldehyde alone has been reported as inconsistent.[2]
In contrast, the forest tent caterpillar, Malacosoma disstria, uses a different geometric isomer, (5Z,7E)-5,7-Dodecadienal, along with its corresponding alcohol.[3] This difference in the primary pheromone component is a strong indicator of reproductive isolation between M. disstria and the other two species. Traps baited with the (E,Z) isomers are not attractive to M. disstria, and conversely, it is expected that M. californicum and M. americanum would not be attracted to the (Z,E) isomers used by M. disstria.
While quantitative data from direct comparative electroantennography (EAG) or single-sensillum recording (SSR) studies are not available in the reviewed literature, the species-specific composition of the pheromone blends strongly suggests a corresponding specificity in the olfactory receptor neurons of each species.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the study of insect pheromones.
Pheromone Extraction and Identification
-
Gland Extraction: Female pheromone glands are excised, typically from the terminal abdominal segments.
-
Solvent Extraction: The glands are immersed in a non-polar solvent (e.g., hexane) to extract the pheromones.
-
Analysis: The extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the chemical components. The retention times and mass spectra are compared to those of synthetic standards.
Electroantennography (EAG)
EAG is used to measure the overall electrical response of the entire antenna to an odorant.
-
Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes.
-
Odorant Delivery: A puff of charcoal-filtered air carrying a known concentration of the test compound (e.g., this compound) is delivered over the antenna.
-
Data Recording: The resulting depolarization of the antennal neurons is recorded as a negative voltage change (in millivolts). The amplitude of this response indicates the sensitivity of the antenna to the specific compound.
Behavioral Assays: Field Trapping
Field trapping experiments are essential for determining the attractiveness of a pheromone or blend under natural conditions.
-
Lure Preparation: Synthetic pheromone components are loaded onto a dispenser, such as a rubber septum or a polymeric lure.
-
Trap Deployment: The lures are placed in traps (e.g., delta traps with a sticky surface) which are then deployed in the field.
-
Data Collection: The number of male moths of the target species captured in each trap is recorded over a set period. Different blends and concentrations can be tested simultaneously to determine the most attractive formulation.
Visualizations
Pheromone Biosynthesis and Release Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. The pheromone of the eastern tent caterpillar,Malacosoma americanum (F.) (lepidoptera, Lasiocampidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of sex pheromone components of the forest tent caterpillar,Malacosoma disstria (Hübner) and of the western tent caterpillar,Malacosoma californicum (Packard) - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Pheromone Communication: Synergistic and Antagonistic Modulators of (5E,7Z)-5,7-Dodecadienal
(5E,7Z)-5,7-Dodecadienal , the primary sex pheromone of the forest tent caterpillar (Malacosoma disstria), plays a crucial role in mate location and reproductive success. The efficacy of this chemical signal, however, is not absolute and can be significantly influenced by the presence of other compounds. These modulators can either enhance (synergism) or inhibit (antagonism) the behavioral response of male moths, a phenomenon of great interest for the development of effective pest management strategies. This guide provides a comparative analysis of compounds known to have synergistic and antagonistic effects on this compound, supported by experimental data.
Synergistic and Antagonistic Interactions: A Data-Driven Comparison
Field trapping experiments have been instrumental in quantifying the impact of various compounds on the attractiveness of this compound to male M. disstria. The following tables summarize the key findings from such studies.
Synergistic Effects of Pheromone Components
The addition of minor components to the primary pheromone can significantly increase trap captures, indicating a synergistic effect. Research by Schmidt and Roland (2003) demonstrated that a tertiary blend was more effective than the primary or a binary blend.[1]
| Pheromone Blend Composition | Mean Trap Catch (± SE) | Relative Attractiveness |
| This compound (Z5E7-12Ald) alone | Not directly compared in the same study | - |
| 100:1 (Z5E7-12Ald) : (Z,Z)-5,7-dodecadienal (Z5Z7-12Ald) | Not directly compared in the same study | 1 (Control) |
| 100:1:10 (Z5E7-12Ald) : (Z5Z7-12Ald) : (Z)-7-dodecenal (Z7-12Ald) | ~3 times higher than the binary blend | ~3 |
Table 1: Comparison of mean trap catches of male Malacosoma disstria using different synthetic pheromone blends. The data is presented relative to the binary blend. Adapted from Schmidt and Roland (2003).
Antagonistic Effects: Mating Disruption
Conversely, the broadcast of individual pheromone components can disrupt the ability of male moths to locate a pheromone source, an antagonistic effect utilized in mating disruption techniques. A study by Chisholm et al. (1982) showed that permeating the air with individual compounds significantly reduced the capture of male moths in traps baited with virgin females.
| Compound Used for Air Permeation | Mean % Disruption (± SE) |
| (5Z,7E)-5,7-dodecadienal | 98.7 ± 1.3 |
| (5Z,7Z)-5,7-dodecadienal | 99.3 ± 0.7 |
| (Z)-7-dodecenal | 97.0 ± 2.0 |
| (5E,7E)-5,7-dodecadienal | No significant disruption |
Table 2: Mating disruption of male Malacosoma disstria, measured as the percentage reduction in trap catches in plots treated with individual pheromone components compared to control plots. Adapted from Chisholm et al. (1982).
Experimental Protocols
The data presented above were generated using established field-trapping and air permeation methodologies.
Field Trapping Bioassay for Synergism
Objective: To determine the relative attractiveness of different pheromone blends to male M. disstria.
Methodology:
-
Lure Preparation: Synthetic pheromone components are loaded onto rubber septa or other controlled-release dispensers at specific ratios and dosages.
-
Trap Deployment: Traps (e.g., wing traps or universal moth traps) baited with the different lures are deployed in the field, typically in a randomized block design to account for spatial variability. A solvent-only lure serves as a negative control.
-
Data Collection: Traps are checked at regular intervals, and the number of captured male moths is recorded for each treatment.
-
Statistical Analysis: The mean trap catches for each blend are compared using appropriate statistical tests (e.g., ANOVA or non-parametric equivalents) to identify significant differences in attractiveness.
Air Permeation Bioassay for Antagonism (Mating Disruption)
Objective: To assess the ability of a compound to disrupt the orientation of male moths to a pheromone source.
Methodology:
-
Plot Setup: Replicate experimental plots are established. In the treatment plots, the air is permeated with the test compound using a grid of dispensers. Control plots remain untreated.
-
Pheromone Source: Within each plot, a trap baited with virgin female moths or a synthetic lure mimicking the natural pheromone blend is placed at the center.
-
Moth Release (Optional): In some study designs, laboratory-reared male moths are released at a set distance from the pheromone source.
-
Data Collection: The number of male moths captured in the traps in both treatment and control plots is recorded over a specified period.
-
Calculation of Disruption: The percentage of disruption is calculated as: [1 - (mean catch in treated plot / mean catch in control plot)] x 100.
Visualizing the Mechanisms
Putative Olfactory Signaling Pathway
The detection of this compound and its modulators in M. disstria is believed to follow a conserved insect olfactory signaling pathway. While species-specific details are still under investigation, a generalized model can be depicted.
Caption: A putative olfactory signaling pathway for pheromone reception in Malacosoma disstria.
Experimental Workflow for Pheromone Blend Evaluation
The process of evaluating the synergistic and antagonistic effects of different compounds follows a structured experimental workflow.
Caption: A generalized experimental workflow for evaluating pheromone blend efficacy.
References
A Comparative Guide to the Validation of Analytical Methods for (5E,7Z)-5,7-Dodecadienal Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of (5E,7Z)-5,7-dodecadienal, a significant semiochemical. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection. This document outlines the performance characteristics of each method, supported by experimental data, and provides detailed protocols to assist in method selection and implementation.
This compound is a key pheromone component for various insect species, and its precise quantification is crucial for research in chemical ecology, the development of pest management strategies, and potentially in drug development where insect-derived compounds may be of interest. The choice of analytical technique is critical for obtaining reliable and accurate data.
Performance Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Both GC-MS and HPLC-based methods offer robust and reliable approaches, each with its own set of advantages and limitations.
Table 1: Comparison of GC-MS and HPLC-UV/MS for the Quantification of this compound
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV/MS Detection |
| Linearity (r²) | > 0.995[1] | > 0.999[2][3] |
| Limit of Detection (LOD) | 0.28–2.00 µg/kg[1] | UV: 17.33 µg/mL (for formaldehyde-DNPH)[2]; MS/MS: 0.2 mg/mL[4] |
| Limit of Quantitation (LOQ) | 0.94–6.65 µg/kg[1] | UV: 57.76 µg/mL (for formaldehyde-DNPH)[2]; MS/MS: 0.3 mg/mL[4] |
| Precision (RSD%) | < 20%[1] | < 15%[3] |
| Accuracy (Recovery %) | 70-120%[1] | 85-115%[3] |
| Specificity | High, based on retention time and mass spectrum[5] | High, especially with MS detection[4][5] |
| Sample Throughput | Moderate to High | Moderate |
| Derivatization | Generally not required | Often required for UV detection (e.g., DNPH)[2] |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high resolution and definitive identification based on the mass spectrum.
Sample Preparation (Solid-Phase Microextraction - SPME):
SPME is a solvent-free extraction technique that is well-suited for volatile and semi-volatile compounds from either headspace or direct immersion.
-
Fiber Selection: Choose a fiber with a suitable coating, such as polydimethylsiloxane (PDMS), for the target analyte.
-
Extraction: Expose the SPME fiber to the headspace of the sample or directly immerse it in a liquid sample for a defined period (e.g., 30 minutes) at a controlled temperature.
-
Desorption: Insert the fiber into the heated injection port of the GC for thermal desorption of the analytes onto the analytical column.
GC-MS Instrumentation and Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Quantification:
Quantification is typically performed using an internal standard. A calibration curve is generated by analyzing a series of standards of known concentrations containing a fixed amount of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
High-Performance Liquid Chromatography (HPLC) with UV Detection
For aldehydes that are less volatile or for matrices where GC is not suitable, HPLC provides an excellent alternative. Derivatization is often employed to enhance the UV absorbance of the aldehyde.
Sample Preparation and Derivatization (DNPH Method):
2,4-Dinitrophenylhydrazine (DNPH) reacts with aldehydes to form stable hydrazones that can be readily detected by UV.
-
Sample Extraction: Extract the sample containing this compound with a suitable organic solvent (e.g., acetonitrile).
-
Derivatization: To the extract, add an acidic solution of DNPH. The reaction can be carried out at room temperature or with gentle heating (e.g., 60°C for 30 minutes)[2][6].
-
Purification: The resulting DNPH-hydrazones can be purified and concentrated using solid-phase extraction (SPE) with a C18 cartridge.
-
Final Solution: Elute the hydrazones from the SPE cartridge with acetonitrile and dilute to a known volume for HPLC analysis.
HPLC-UV Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector set at 360 nm.
Quantification:
Similar to GC-MS, quantification is achieved by creating a calibration curve with derivatized standards of this compound. The peak area of the analyte is plotted against its concentration.
Mandatory Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-MS and HPLC-DNPH analysis.
Conclusion
Both GC-MS and HPLC-UV/MS are highly effective and validated methods for the quantification of this compound. The choice between the two will largely depend on the specific requirements of the analysis.
-
GC-MS is the preferred method for volatile and semi-volatile compounds, offering excellent separation and definitive identification without the need for derivatization. It is particularly well-suited for complex matrices where high specificity is required.
-
HPLC with derivatization is a robust alternative, especially for less volatile aldehydes or when GC instrumentation is not available. The DNPH derivatization method is well-established and provides good sensitivity for UV detection. Coupling HPLC with a mass spectrometer can further enhance specificity and sensitivity.
For researchers, scientists, and drug development professionals, a thorough understanding of these analytical techniques is essential for generating high-quality, reliable data in the study of this compound and other important semiochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. iomcworld.com [iomcworld.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (5e,7z)-5,7-Dodecadienal
Ensuring the safe and environmentally responsible disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of (5e,7z)-5,7-Dodecadienal, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves to prevent skin contact.
-
Eye Protection: Use chemical safety goggles or eyeglasses.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Ventilation:
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through collection and subsequent hand-off to a licensed chemical waste disposal service. Do not discharge this chemical into drains or the environment.[1]
-
Containment:
-
Packaging:
-
Place the collected chemical waste into a suitable, clearly labeled, and tightly closed container.
-
The container must be compatible with the chemical to prevent any reaction or degradation of the container itself.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include any relevant hazard warnings as indicated on the product's SDS.
-
-
Storage:
-
Disposal:
-
Arrange for the collection of the chemical waste by a licensed and reputable hazardous waste disposal company.
-
Adhere to all local, state, and federal regulations governing chemical waste disposal.[1]
-
Emergency Procedures for Accidental Release
In the event of an accidental spill, follow these emergency procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill. Do not allow the chemical to enter drains.[1]
-
Clean-up: Wearing appropriate PPE, clean up the spill using inert absorbent materials.
-
Dispose: Collect the contaminated absorbent material and dispose of it as hazardous waste following the protocol outlined above.
Quantitative Data Summary
| Data Point | Value |
| Occupational Exposure Limit | No data available |
| Biological Limit Values | No data available |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling (5E,7Z)-5,7-Dodecadienal
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for handling (5E,7Z)-5,7-Dodecadienal. Given the limited specific hazard data for this compound, the following guidance is based on established safety protocols for aldehydes, a class of chemicals that requires careful handling due to potential health risks.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Butyl rubber or Nitrile gloves are recommended for handling aldehydes. Always inspect gloves for tears or punctures before use. For tasks with a high risk of splashing, consider double-gloving or using gloves with extended cuffs.[1][2] |
| Eyes/Face | Safety goggles and face shield | Wear chemical splash goggles at all times. When pouring or if there is a significant risk of splashing, a full-face shield should be worn in addition to goggles. |
| Body | Laboratory coat or chemical-resistant apron | A lab coat should be worn to protect against minor splashes. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is recommended.[3] |
| Respiratory | Fume hood or respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for ensuring laboratory safety.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary materials and equipment before starting work to minimize the time spent in the handling area.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles and a face shield if necessary.
-
Wash and dry hands thoroughly before putting on chemical-resistant gloves.
-
Ensure the gloves cover the cuffs of the lab coat.
3. Chemical Handling:
-
When transferring the chemical, pour slowly and carefully to avoid splashing.
-
Keep containers of this compound sealed when not in use to prevent the release of vapors.
4. Post-Handling Procedures:
-
Wipe down the work area in the fume hood with an appropriate decontaminant.
-
Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Safe Neutralization and Disposal
Aldehyde waste should be considered hazardous. On-site neutralization can render it non-hazardous, but always consult with your institution's Environmental Health and Safety (EHS) department for approved disposal routes.
General Aldehyde Neutralization Protocol:
Several commercial products are available that can neutralize aldehyde waste, converting it into a non-toxic, non-hazardous substance that may be safe for drain or solid waste disposal, depending on local regulations.[4][5] These products typically involve adding a neutralizing agent to the aldehyde waste.
Step-by-Step Disposal:
-
Consult EHS: Before generating waste, confirm the approved disposal method with your institution's EHS department.
-
Segregate Waste: Collect all this compound waste in a dedicated, properly labeled, and chemically compatible container.
-
Neutralization (if approved): If using a commercial neutralizer, follow the manufacturer's instructions carefully. This usually involves adding the neutralizer to the waste and allowing it to react for a specified time.
-
Final Disposal:
-
Sewer Disposal: Do not dispose of any chemical waste down the drain without explicit approval from the local sewer authority.[6]
-
Hazardous Waste Collection: If on-site neutralization is not an option, the segregated waste must be disposed of as hazardous waste through your institution's EHS program.[6]
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling a chemical like this compound.
Caption: PPE Selection Workflow for Chemical Handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
